molecular formula C14H23NO B1330219 Benzenamine, 4-(octyloxy)- CAS No. 39905-45-8

Benzenamine, 4-(octyloxy)-

Cat. No.: B1330219
CAS No.: 39905-45-8
M. Wt: 221.34 g/mol
InChI Key: ACYGZCHBIGKPGR-UHFFFAOYSA-N
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Description

Benzenamine, 4-(octyloxy)- is a useful research compound. Its molecular formula is C14H23NO and its molecular weight is 221.34 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenamine, 4-(octyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenamine, 4-(octyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-(octyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-octoxyaniline
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InChI

InChI=1S/C14H23NO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ACYGZCHBIGKPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H23NO
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DSSTOX Substance ID

DTXSID3068203
Record name Benzenamine, 4-(octyloxy)-
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Molecular Weight

221.34 g/mol
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CAS No.

39905-45-8
Record name 4-(Octyloxy)benzenamine
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Record name Benzenamine, 4-(octyloxy)-
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Record name Benzenamine, 4-(octyloxy)-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzenamine, 4-(octyloxy)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzenamine, 4-(octyloxy)-, also known as 4-octyloxyaniline. The primary and most effective method for its preparation is through the Williamson ether synthesis, which involves the O-alkylation of 4-aminophenol. To ensure a high yield and purity of the desired product while minimizing side reactions, a multi-step pathway involving the protection of the amine functionality is recommended.

Core Synthesis Pathway: Selective O-Alkylation

The synthesis of 4-octyloxyaniline is most effectively achieved through a selective O-alkylation of 4-aminophenol. This process necessitates the protection of the more nucleophilic amino group to prevent undesired N-alkylation and di-alkylation. The overall synthetic strategy involves three key stages:

  • Protection of the Amino Group: The amino group of 4-aminophenol is temporarily converted into a less reactive imine by condensation with benzaldehyde.

  • Williamson Ether Synthesis: The hydroxyl group of the protected 4-aminophenol is then alkylated with an octyl halide, such as 1-bromooctane, in the presence of a base.

  • Deprotection: The protecting group is removed by hydrolysis to yield the final product, 4-octyloxyaniline.

This strategic approach ensures the selective formation of the desired O-alkylated product.

Experimental Protocols

The following protocols are based on established methods for the selective alkylation of aminophenols and provide a detailed procedure for the synthesis of 4-octyloxyaniline.

Step 1: Synthesis of N-benzylidene-4-hydroxyaniline (Imine Protection)

Materials:

  • 4-Aminophenol

  • Benzaldehyde

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenol (1.0 eq.) in methanol.

  • Add benzaldehyde (1.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude N-benzylidene-4-hydroxyaniline.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of N-benzylidene-4-(octyloxy)aniline (Williamson Ether Synthesis)

Materials:

  • N-benzylidene-4-hydroxyaniline

  • 1-Bromooctane

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • To a solution of N-benzylidene-4-hydroxyaniline (1.0 eq.) in acetone, add anhydrous potassium carbonate (2.0 eq.).

  • Add 1-bromooctane (1.0 eq.) to the suspension.

  • Reflux the reaction mixture with vigorous stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure to give the crude N-benzylidene-4-(octyloxy)aniline.

Step 3: Synthesis of 4-(octyloxy)aniline (Deprotection)

Materials:

  • N-benzylidene-4-(octyloxy)aniline

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • The crude N-benzylidene-4-(octyloxy)aniline is treated with an aqueous solution of hydrochloric acid to hydrolyze the imine.

  • The reaction mixture is stirred until the deprotection is complete (monitored by TLC).

  • The aqueous solution is then washed with dichloromethane to remove benzaldehyde.

  • The aqueous layer is neutralized with a saturated solution of sodium bicarbonate until a basic pH is achieved.

  • The product, 4-octyloxyaniline, is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of alkoxy anilines via the selective O-alkylation method. While specific data for 4-(octyloxy)aniline is not detailed in the primary literature source, the provided yields for analogous compounds offer a reasonable expectation for the outcome of this synthesis.

Reactant (Aminophenol)Alkyl HalideProductYield (%)
4-AminophenolBenzyl bromide4-(Benzyloxy)aniline93.5
4-AminophenolAllyl bromide4-(Allyloxy)aniline82.2
4-AminophenolMethyl iodide4-Methoxyaniline53.8
4-Aminophenoln-Pentyl bromide4-(Pentyloxy)aniline62.8
4-Aminophenoln-Dodecyl bromide4-(Dodecyloxy)aniline67.4

Table 1: Reported yields for the synthesis of various alkoxyanilines using a selective O-alkylation protocol.

Mandatory Visualization

The logical workflow of the synthesis pathway for Benzenamine, 4-(octyloxy)- is illustrated in the following diagram.

Synthesis_Pathway cluster_step1 Step 1: Protection cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Deprotection A 4-Aminophenol C N-benzylidene-4-hydroxyaniline A->C + Methanol B Benzaldehyde B->C + Methanol E N-benzylidene-4-(octyloxy)aniline C->E + K₂CO₃, Acetone D 1-Bromooctane D->E F 4-(octyloxy)aniline (Final Product) E->F + HCl (aq), then NaHCO₃

Synthesis Pathway for 4-(octyloxy)aniline

An In-Depth Technical Guide to 4-(Octyloxy)aniline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Octyloxy)aniline is an organic compound that belongs to the class of alkoxy anilines. It is characterized by an aniline core substituted with an octyloxy group at the para position. This compound and its derivatives are of significant interest in various fields, including the synthesis of liquid crystals, pharmaceuticals, and other advanced materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-(octyloxy)aniline.

Chemical Structure and Properties

The chemical structure of 4-(octyloxy)aniline consists of a benzene ring substituted with an amino group (-NH₂) and an octyloxy group (-O-(CH₂)₇CH₃) at positions 1 and 4, respectively.

Structure:

Chemical and Physical Properties:

A summary of the key chemical and physical properties of 4-(octyloxy)aniline is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₂₃NO[1]
Molecular Weight 221.34 g/mol [1]
CAS Number 39905-45-8[1]
Appearance White to brown crystalline solid[1]
Melting Point 35-39 °C[1]
Boiling Point 336 °C[1]
Flash Point 230 °F[1]
pKa 5.24 ± 0.10 (Predicted)[1]
Storage Temperature Room Temperature, Sealed in dry[1]

Experimental Protocols

Synthesis of 4-(Octyloxy)aniline via Williamson Ether Synthesis

The most common method for the synthesis of 4-(octyloxy)aniline is the Williamson ether synthesis, which involves the reaction of 4-aminophenol with an octyl halide in the presence of a base.

Reaction Scheme:

HO-(C₆H₄)-NH₂ + CH₃(CH₂)₇Br + Base → CH₃(CH₂)₇O-(C₆H₄)-NH₂ + Salt + H₂O

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.5-2 equivalents) to the solution and stir for 15-30 minutes to form the phenoxide.

  • Addition of Alkyl Halide: Slowly add 1-bromooctane (1-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, it can be removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification of 4-(Octyloxy)aniline

Recrystallization:

  • Dissolve the crude 4-(octyloxy)aniline in a minimum amount of a hot solvent (e.g., ethanol, hexane, or a mixture).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

  • Pour the slurry into a chromatography column to pack the stationary phase.

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified 4-(octyloxy)aniline.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of 4-(octyloxy)aniline would be expected to show characteristic signals for the aromatic protons, the protons of the octyloxy chain (including a triplet for the terminal methyl group and multiplets for the methylene groups), and a broad singlet for the amine protons.

  • ¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for the aromatic carbons (with the carbon attached to the oxygen appearing at a lower field) and the carbons of the octyloxy group.

High-Performance Liquid Chromatography (HPLC):

HPLC can be used to assess the purity of 4-(octyloxy)aniline. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength around 254 nm.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-(octyloxy)aniline.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants 4-Aminophenol + 1-Bromooctane + Base Reaction Williamson Ether Synthesis (Reflux in Solvent) Reactants->Reaction 1. Mix Filtration Filtration (Remove Salts) Reaction->Filtration 2. Cool Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Filtration->Extraction 3. Extract Drying Drying (Anhydrous Na₂SO₄) Extraction->Drying 4. Dry Evaporation1 Solvent Evaporation Drying->Evaporation1 5. Evaporate Crude_Product Crude 4-(octyloxy)aniline Evaporation1->Crude_Product Purification_Method Recrystallization OR Column Chromatography Crude_Product->Purification_Method 6. Purify Pure_Product Pure 4-(octyloxy)aniline Purification_Method->Pure_Product Analysis Characterization (NMR, HPLC, etc.) Pure_Product->Analysis

Caption: Workflow for the synthesis and purification of 4-(octyloxy)aniline.

Applications

The primary application of 4-(octyloxy)aniline is as a precursor in the synthesis of other organic molecules. Its bifunctional nature, with a nucleophilic amino group and a lipophilic octyloxy chain, makes it a valuable building block.

  • Liquid Crystals: 4-(Octyloxy)aniline is frequently used in the synthesis of Schiff base liquid crystals.[3][4] The long alkyl chain of the octyloxy group helps to promote the formation of mesophases. These liquid crystals have potential applications in display technologies and other electro-optical devices.

  • Pharmaceutical Research: While specific biological activities of 4-(octyloxy)aniline are not extensively documented, aniline derivatives are a common scaffold in medicinal chemistry. Further research may explore its potential as a starting material for the synthesis of novel therapeutic agents.

Safety Information

4-(Octyloxy)aniline should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Octyloxy)aniline is a valuable chemical intermediate with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like the Williamson ether synthesis, and it can be purified to a high degree using standard laboratory techniques. Its primary utility lies in the field of materials science, particularly in the synthesis of liquid crystals, with potential for broader applications in other areas of chemical research and development.

References

Spectroscopic and Biological Profile of 4-Octyloxyaniline (CAS 39905-45-8): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Octyloxyaniline (Benzenamine, 4-(octyloxy)-), a versatile organic compound with applications in materials science and as a potential intermediate in pharmaceutical synthesis. This document collates available spectroscopic data, outlines experimental methodologies, and explores potential biological signaling pathways relevant to this class of compounds.

Chemical Identity and Physical Properties

Chemical Name: 4-(Octyloxy)aniline CAS Number: 39905-45-8 Molecular Formula: C₁₄H₂₃NO Molecular Weight: 221.34 g/mol [1] Appearance: Brown crystalline low-melting solid[2] Melting Point: 35-39 °C[2] Boiling Point: 336 °C[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-Octyloxyaniline, providing a spectral fingerprint for its identification and characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Octyloxyaniline is characterized by absorptions corresponding to the amine, aromatic, and ether functionalities.

Wavenumber (cm⁻¹)AssignmentIntensity
3500–3300N-H stretch (amine)Medium
3100–3000Aromatic C-H stretchMedium
3000–2850Aliphatic C-H stretchStrong
1650–1580N-H bend (primary amine)Medium
1600–1475Aromatic C=C stretchMedium
1335–1250Aromatic C-N stretchStrong
1320–1000C-O stretch (ether)Strong
900–675Aromatic C-H out-of-planeStrong

Note: The exact peak positions and intensities may vary depending on the sample preparation and the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of 4-Octyloxyaniline would be expected to show distinct signals for the aromatic protons, the protons of the octyloxy chain, and the amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8 - 6.6Multiplet4HAromatic protons (AA'BB' system)
~3.8Triplet2H-O-CH₂ - (adjacent to oxygen)
~3.5Broad Singlet2H-NH₂
~1.7Multiplet2H-O-CH₂-CH₂ -
~1.4 - 1.2Multiplet10H-(CH₂ )₅- in the octyl chain
~0.9Triplet3H-CH₃

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~152Aromatic C-O
~141Aromatic C-N
~116Aromatic C-H
~115Aromatic C-H
~69-O-CH₂ -
~32CH₂ in the octyl chain
~29CH₂ in the octyl chain
~26CH₂ in the octyl chain
~23CH₂ in the octyl chain
~14-CH₃

Note: These are predicted chemical shifts based on the structure and typical values for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 4-Octyloxyaniline, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.

m/z ValueAssignment
221[M]⁺ (Molecular Ion)
VariesFragments from the loss of the octyl chain or parts thereof.

Note: The fragmentation pattern will depend on the ionization technique used.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. Aniline and its derivatives typically exhibit absorption bands in the UV region. The spectrum of 4-Octyloxyaniline is expected to show absorptions characteristic of the substituted benzene ring.

λmax (nm)SolventAssignment
~230-240Variesπ → π* transition
~280-300Variesn → π* transition

Note: The position and intensity of the absorption maxima are highly dependent on the solvent used.[3]

Experimental Protocols

This section provides an overview of the general methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol

Sample Preparation: For a solid sample like 4-Octyloxyaniline, the KBr pellet method or the Nujol mull technique is commonly employed.[2]

  • KBr Pellet Method: A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR beam.

  • Nujol Mull: A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to create a paste. This paste is then spread between two KBr or NaCl plates.[2] A reference spectrum of Nujol should be run to distinguish its peaks from those of the sample.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition Parameters (Example from SpectraBase for p-Octyloxyaniline): [4]

  • Instrument: Bruker Tensor 27 FT-IR

  • Accessory: TRANS

  • Acquisition Mode: double sided, forward-backward

  • Number of Sample Scans: 32

  • Resolution: (Not specified, but typically 4 cm⁻¹)

  • Apodization Function: Norton-Beer, medium

  • Beam Splitter: KBr

The following is a generalized workflow for acquiring an FTIR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition start Start grind Grind Sample start->grind mix Mix with KBr or Nujol grind->mix press Press into Pellet (KBr) or Spread on Plate (Nujol) mix->press place_sample Place Sample in FTIR press->place_sample run_bkg Run Background Spectrum place_sample->run_bkg run_sample Run Sample Spectrum run_bkg->run_sample process Process Data (FT) run_sample->process end End process->end Final Spectrum

Caption: Generalized workflow for acquiring an FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation: A small amount of 4-Octyloxyaniline (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.

Data Acquisition Parameters (General):

  • Pulse Sequence: A standard 90° pulse sequence for ¹H NMR. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Solvent: CDCl₃ is a common choice for similar compounds.[5]

  • Number of Scans: Varies depending on the sample concentration and nucleus being observed (e.g., 16-64 scans for ¹H, several hundred to thousands for ¹³C).

  • Relaxation Delay: A delay of 1-5 seconds between pulses is common to allow for full relaxation of the nuclei.

The following diagram illustrates a typical NMR data acquisition and processing workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_tube Insert Tube into NMR Spectrometer transfer->insert_tube tune_probe Tune and Shim insert_tube->tune_probe acquire_fid Acquire FID tune_probe->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_correct Phase Correction fourier_transform->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integrate Peaks baseline_correct->integrate end End integrate->end Final Spectrum

Caption: Typical workflow for NMR data acquisition and processing.

Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Common ionization techniques include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for LC-MS.

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition Parameters (General):

  • Ionization Mode: Positive or negative ion mode, depending on the analyte and technique. For anilines, positive ion mode is common.

  • Mass Range: A suitable mass range is scanned to include the expected molecular ion and fragment ions.

  • Fragmentation Energy: In tandem MS (MS/MS), the collision energy is optimized to produce informative fragment ions.

UV-Visible (UV-Vis) Spectroscopy Protocol

Sample Preparation: A dilute solution of 4-Octyloxyaniline is prepared in a suitable UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

Data Acquisition Parameters (General):

  • Wavelength Range: Typically scanned from 200 to 800 nm.

  • Scan Speed: A medium scan speed is generally sufficient.

  • Slit Width: A narrow slit width provides better resolution.

Potential Biological Signaling Pathways

While specific studies on the biological signaling pathways of 4-Octyloxyaniline are limited, the parent compound, aniline, and related alkoxy aniline derivatives have been shown to interact with key cellular pathways.

Oxidative Stress-Responsive Pathways

Aniline exposure has been linked to the activation of oxidative stress-responsive signaling pathways in splenocytes.[6] This involves the activation of transcription factors NF-κB and AP-1. The upstream signaling cascade includes the phosphorylation of IκB kinases (IKKα/β) and mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK1/2, and p38.[6] This can lead to the upregulation of pro-inflammatory and pro-fibrogenic cytokines.[6]

Aniline_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway aniline Aniline Exposure oxidative_stress Oxidative Stress aniline->oxidative_stress erk ERK1/2 oxidative_stress->erk jnk JNK1/2 oxidative_stress->jnk p38 p38 oxidative_stress->p38 ikk IKKα/β oxidative_stress->ikk ap1 AP-1 erk->ap1 jnk->ap1 p38->ap1 ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases cytokines Upregulation of Pro-inflammatory/ Pro-fibrogenic Cytokines nfkb->cytokines ap1->cytokines

Caption: Aniline-induced oxidative stress signaling.

Kinase Inhibition

Derivatives of anilines, including those with alkoxy substituents, are key structural motifs in many kinase inhibitors. For instance, 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles have been investigated as inhibitors of kinases within the Ras-MAPK signaling cascade, such as MEK1.[7] This suggests that 4-Octyloxyaniline could serve as a scaffold or intermediate for the development of targeted therapies that modulate this critical pathway in cell proliferation and survival.

Kinase_Inhibition_Logic cluster_pathway Ras-MAPK Signaling Pathway scaffold 4-Alkoxy-Aniline Scaffold (e.g., 4-Octyloxyaniline) synthesis Chemical Synthesis scaffold->synthesis inhibitor Kinase Inhibitor (e.g., 4-Anilino-Quinoline Derivative) synthesis->inhibitor mek MEK inhibitor->mek Inhibits ras Ras raf Raf ras->raf raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, etc. erk->proliferation

Caption: Logic of 4-alkoxy-anilines as kinase inhibitor scaffolds.

This guide provides a foundational understanding of the spectroscopic and potential biological characteristics of 4-Octyloxyaniline. Further research is warranted to fully elucidate its properties and applications.

References

Theoretical Properties of 4-Octyloxyaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 4-octyloxyaniline, a versatile organic compound with applications in materials science and as a potential intermediate in pharmaceutical synthesis. This document collates essential physicochemical data, outlines detailed experimental protocols for its synthesis and analysis, and presents theoretical insights into its structure and potential metabolic pathways. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using logical diagrams.

Physicochemical Properties

4-Octyloxyaniline is a substituted aniline featuring a long alkyl chain, which imparts specific solubility and electronic characteristics. Its core physicochemical properties, compiled from various sources, are presented below.

PropertyValueReference
Molecular Formula C₁₄H₂₃NO[1][2]
Molecular Weight 221.34 g/mol [1][2]
Melting Point 35-39 °C[2][3]
Boiling Point 336 °C[2][3]
Density 0.9568 g/cm³ (estimate)[3]
Refractive Index 1.5280 (estimate)[3]
Flash Point 230 °F (110 °C)[3]
pKa 5.24 ± 0.10 (Predicted)[1]
Appearance White to brown crystalline solid[1]

Experimental Protocols

Synthesis of 4-Octyloxyaniline

The synthesis of 4-octyloxyaniline is most effectively achieved through a two-step process involving a Williamson ether synthesis to form the ether linkage, followed by the reduction of a nitro group to the desired aniline.

Step 1: Synthesis of 4-Octyloxynitrobenzene via Williamson Ether Synthesis

This procedure details the O-alkylation of 4-nitrophenol with 1-bromooctane.

  • Materials:

    • 4-Nitrophenol

    • 1-Bromooctane

    • Potassium Carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Deionized Water

    • Ethyl Acetate

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

    • Stir the mixture at room temperature for 15 minutes.

    • Add 1-bromooctane (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-octyloxynitrobenzene.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Reduction of 4-Octyloxynitrobenzene to 4-Octyloxyaniline

This procedure describes the reduction of the nitro group using tin(II) chloride.

  • Materials:

    • 4-Octyloxynitrobenzene

    • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

    • Ethanol

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl Acetate

    • Deionized Water

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 4-octyloxynitrobenzene (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

    • Carefully add concentrated hydrochloric acid dropwise while stirring.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 4-octyloxyaniline by column chromatography on silica gel.

Analytical Methods

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection: Splitless injection of 1 µL of the sample dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5-10 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Derivatization (Optional): For improved peak shape and volatility, derivatization of the amine group (e.g., with trifluoroacetic anhydride) can be performed prior to analysis[4].

2.2.2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for aniline derivatives[5].

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with a suitable percentage of B, and gradually increase to elute the compound. A typical gradient might run from 10% B to 95% B over 15-20 minutes.

  • Flow Rate: 0.8-1.0 mL/min.

  • Detection: ESI in positive ion mode. Monitor for the protonated molecular ion [M+H]⁺.

Spectral Properties (Theoretical)

¹H NMR Spectroscopy

The expected proton NMR signals for 4-octyloxyaniline are as follows:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.7-6.8d (AA'BB' system)2HAromatic protons ortho to the amino group
~6.6-6.7d (AA'BB' system)2HAromatic protons ortho to the octyloxy group
~3.8-3.9t2H-O-CH₂ -(CH₂)₆-CH₃
~3.5br s2H-NH₂
~1.7-1.8p2H-O-CH₂-CH₂ -(CH₂)₅-CH₃
~1.2-1.5m10H-(CH₂)₅-CH₃
~0.9t3H-(CH₂)₇-CH₃
¹³C NMR Spectroscopy

The predicted carbon NMR signals for 4-octyloxyaniline are:

Chemical Shift (ppm)Assignment
~152-153C-O (aromatic)
~140-141C-N (aromatic)
~116-117Aromatic CH ortho to amino group
~115-116Aromatic CH ortho to octyloxy group
~68-69-O-CH₂ -
~31-32-O-CH₂-CH₂ -
~29-30Methylene carbons in the alkyl chain
~26-27Methylene carbons in the alkyl chain
~22-23-CH₂ -CH₃
~14-CH₃
Infrared (IR) Spectroscopy

Key expected absorption bands in the IR spectrum of 4-octyloxyaniline include:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary amine
3050-3000C-H stretch (aromatic)Aromatic ring
2950-2850C-H stretch (aliphatic)Octyl chain
~1620N-H bend (scissoring)Primary amine
~1510C=C stretch (aromatic)Aromatic ring
~1240C-O stretch (aryl-alkyl ether)Ether linkage
~820C-H bend (out-of-plane)1,4-disubstituted benzene

Theoretical Modeling and Potential Signaling Pathways

Computational Chemistry Predictions

While specific computational studies on 4-octyloxyaniline are not widely available, theoretical calculations can provide valuable insights. Density Functional Theory (DFT) calculations could be employed to predict:

  • Molecular Geometry: Optimized bond lengths and angles.

  • Electronic Properties: HOMO and LUMO energies, electrostatic potential maps, and dipole moment.

  • Spectroscopic Properties: Theoretical NMR and IR spectra to aid in experimental data interpretation.

Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict the biological activity or toxicity of 4-octyloxyaniline based on its structural features and physicochemical properties.

Hypothetical Metabolic Pathway

The metabolism of anilines typically proceeds through oxidation and conjugation reactions in the liver. A hypothetical metabolic pathway for 4-octyloxyaniline is proposed below.

Metabolic Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) 4-Octyloxyaniline 4-Octyloxyaniline N-Hydroxy-4-octyloxyaniline N-Hydroxy-4-octyloxyaniline 4-Octyloxyaniline->N-Hydroxy-4-octyloxyaniline N-Hydroxylation (CYP450) 4-Aminophenol_Metabolite 4-Aminophenol Metabolite (Dealkylation) 4-Octyloxyaniline->4-Aminophenol_Metabolite O-Dealkylation (CYP450) 4-Octyloxynitrosobenzene 4-Octyloxynitrosobenzene N-Hydroxy-4-octyloxyaniline->4-Octyloxynitrosobenzene Oxidation Glucuronide_Conjugate Glucuronide_Conjugate N-Hydroxy-4-octyloxyaniline->Glucuronide_Conjugate Glucuronidation (UGTs) Sulfate_Conjugate Sulfate_Conjugate 4-Aminophenol_Metabolite->Sulfate_Conjugate Sulfation (SULTs) Excretion Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

References

4-octyloxyaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-octyloxyaniline, a crucial intermediate in various synthetic applications. The document details its molecular characteristics, a representative experimental protocol for its synthesis, and a relevant biological signaling pathway for contextual understanding in drug development.

Core Molecular Data

Quantitative data for 4-octyloxyaniline is summarized below, providing a clear reference for experimental and theoretical applications.

PropertyValueReference
Molecular Formula C₁₄H₂₃NO[1][2][3][4]
Molecular Weight 221.34 g/mol [1][3][4]
CAS Number 39905-45-8[1][2][3]
Melting Point 35-39 °C[2][3]
Boiling Point 336 °C[2][3]

Representative Experimental Protocol: Synthesis of 4-Octyloxyaniline

The following is a detailed, representative two-step protocol for the synthesis of 4-octyloxyaniline. This procedure is adapted from established methodologies for analogous alkoxy-substituted anilines, such as the synthesis of 3-(quinolin-3-yloxy)aniline which involves an initial Ullmann condensation followed by the reduction of a nitro group.

Step 1: Synthesis of 1-nitro-4-(octyloxy)benzene

This step involves a copper-catalyzed Ullmann condensation to form the diaryl ether linkage.

  • Materials:

    • 4-Nitrophenol

    • 1-Bromooctane

    • Copper(I) Iodide (CuI)

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

    • Add dry dimethylformamide (DMF) to the flask to dissolve the reagents.

    • While stirring, add 1-bromooctane (1.2 eq.) to the mixture.

    • Heat the reaction mixture to a specified temperature (e.g., 120-140 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-nitro-4-(octyloxy)benzene.

Step 2: Reduction of 1-nitro-4-(octyloxy)benzene to 4-Octyloxyaniline

This step involves the reduction of the nitro group to an amine.

  • Materials:

    • 1-nitro-4-(octyloxy)benzene

    • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron (Fe) powder

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol or Acetic Acid

    • Sodium Hydroxide (NaOH) solution

  • Procedure:

    • In a round-bottom flask, dissolve 1-nitro-4-(octyloxy)benzene in ethanol or acetic acid.

    • Add an excess of the reducing agent, such as tin(II) chloride dihydrate or iron powder.

    • If using iron, add a small amount of ammonium chloride solution. If using tin(II) chloride, add concentrated hydrochloric acid dropwise while stirring.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 4-octyloxyaniline.

    • Further purification can be achieved by recrystallization or column chromatography.

Biological Context: Aniline-Induced Signaling Pathway

Aniline and its derivatives can induce cellular responses, including oxidative stress. A relevant signaling pathway involves the activation of transcription factors like NF-κB and AP-1, which are key regulators of inflammatory and fibrogenic responses. The diagram below illustrates a simplified, representative pathway of aniline-induced cellular signaling.[3]

Aniline_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Response Aniline Aniline Derivative ROS Reactive Oxygen Species (ROS) Aniline->ROS Induces Oxidative Stress IKK IKK Complex ROS->IKK Activates MAPK MAP Kinases ROS->MAPK Activates IkB IκB IKK->IkB Phosphorylates AP1 AP-1 MAPK->AP1 Activates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates AP1->Nucleus Translocates Gene Gene Expression (Inflammation, Fibrosis) Nucleus->Gene Regulates

Caption: Aniline-induced oxidative stress signaling pathway.

References

Spectroscopic Profiling of Benzenamine, 4-(octyloxy)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the aromatic amine, Benzenamine, 4-(octyloxy)-. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Benzenamine, 4-(octyloxy)-, also known as 4-octoxyaniline, is an organic compound with applications in various fields, including the synthesis of pharmaceuticals and liquid crystals. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the NMR, IR, and UV-Vis spectroscopic data for this compound, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Benzenamine, 4-(octyloxy)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-Ar (ortho to -NH₂)~ 6.65Doublet2H
H-Ar (ortho to -O(CH₂)₇CH₃)~ 6.75Doublet2H
-NH₂~ 3.5 (variable)Broad Singlet2H
-OCH₂-~ 3.88Triplet2H
-OCH₂CH ₂-~ 1.74Quintet2H
-(CH₂)₅-~ 1.2-1.5Multiplet10H
-CH₃~ 0.89Triplet3H

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts (δ) are reported in ppm.

Carbon Assignment Predicted Chemical Shift (ppm)
C-Ar (-C-NH₂)~ 140
C-Ar (-C-O-)~ 152
C-Ar (ortho to -NH₂)~ 116
C-Ar (ortho to -O-)~ 115
-OCH₂-~ 68
-O(CH₂)₇C H₃~ 14
Other -CH₂- carbons~ 23, 26, 29, 32
Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. The data presented below corresponds to a spectrum obtained from a KBr wafer.[1]

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3450 - 3250Medium
C-H Stretch (aromatic)3100 - 3000Medium
C-H Stretch (aliphatic)2950 - 2850Strong
C=C Stretch (aromatic)1620 - 1580Medium-Strong
N-H Bend (scissoring)1620 - 1590Medium
C-O Stretch (aryl-alkyl ether)1250 - 1200Strong
C-N Stretch (aromatic amine)1335 - 1250Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For Benzenamine, 4-(octyloxy)-, two primary absorption bands are expected due to the substituted benzene ring.

Transition Predicted λmax (nm) Solvent
π → π* (Primary Band)~ 230 - 240Ethanol
π → π* (Secondary Band)~ 290 - 300Ethanol

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of Benzenamine, 4-(octyloxy)- is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for the analysis.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of Benzenamine, 4-(octyloxy)- (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of Benzenamine, 4-(octyloxy)- is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent, such as ethanol. Serial dilutions are then performed to obtain a solution with an absorbance in the optimal range (typically 0.2-1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

  • Data Acquisition: A cuvette filled with the pure solvent (ethanol) is used as a reference. The sample cuvette, containing the diluted solution of the compound, is placed in the sample beam. The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) for each electronic transition is determined from the resulting spectrum.

Visualization of Analytical Workflow and Data Correlation

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the complementary nature of the data obtained.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis & Interpretation cluster_struct Structural Elucidation Sample Benzenamine, 4-(octyloxy)- Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_UV Dissolve in Ethanol & Dilute Sample->Prep_UV Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Data_NMR Chemical Shifts (δ) Coupling Constants (J) Integration Acq_NMR->Data_NMR Data_IR Absorption Frequencies (cm⁻¹) Functional Groups Acq_IR->Data_IR Data_UV λmax Electronic Transitions Acq_UV->Data_UV Structure Molecular Structure Data_NMR->Structure Data_IR->Structure Data_UV->Structure Data_Correlation cluster_molecule Benzenamine, 4-(octyloxy)- cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information Molecule C₁₄H₂₃NO NMR NMR (¹H & ¹³C) Molecule->NMR IR IR Molecule->IR UV_Vis UV-Vis Molecule->UV_Vis Info_NMR Carbon-Hydrogen Framework Connectivity NMR->Info_NMR Info_IR Functional Groups (-NH₂, -O-, Aromatic Ring) IR->Info_IR Info_UV Conjugated π-System UV_Vis->Info_UV Info_NMR->Molecule Info_IR->Molecule Info_UV->Molecule

References

An In-depth Technical Guide on the Solubility of 4-Octyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-octyloxyaniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for determining its solubility in various solvents. This guide will equip researchers with the necessary methodology to generate reliable and reproducible solubility data essential for applications in drug development, material science, and chemical synthesis.

Introduction to 4-Octyloxyaniline

4-Octyloxyaniline is an organic compound featuring a benzene ring substituted with an amino group (-NH₂) and an octyloxy group (-OC₈H₁₇). This structure imparts both hydrophilic (amino group) and lipophilic (octyloxy group) characteristics, making its solubility behavior dependent on the nature of the solvent. Understanding its solubility is crucial for predicting its behavior in different environments, designing formulations, and developing purification processes.

Chemical Structure:

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₄H₂₃NO[1]
Molar Mass221.34 g/mol [1][2]
Melting Point35-39 °C (lit.)[1][2][3][4]
Boiling Point336 °C (lit.)[1][2][3][4]
Density0.9568 g/cm³ (rough estimate)[2][3][4]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of 4-octyloxyaniline can be qualitatively predicted. The long alkyl chain of the octyloxy group suggests good solubility in non-polar organic solvents. The presence of the polar amino group may impart some solubility in polar solvents, particularly those capable of hydrogen bonding. However, the large hydrophobic tail is expected to significantly limit its solubility in water.

  • Non-polar solvents (e.g., hexane, toluene): Expected to be readily soluble.

  • Polar aprotic solvents (e.g., acetone, ethyl acetate): Expected to be soluble.

  • Polar protic solvents (e.g., ethanol, methanol): Expected to be soluble, facilitated by hydrogen bonding with the amino group.

  • Water: Expected to have very low solubility.[5]

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Water25Gravimetric
Ethanol25Gravimetric
Methanol25Gravimetric
Acetone25Gravimetric
Ethyl Acetate25Gravimetric
Dichloromethane25Gravimetric
Toluene25Gravimetric
Hexane25Gravimetric
Dimethyl Sulfoxide (DMSO)25Gravimetric

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of 4-octyloxyaniline in various solvents. This method is reliable and widely used for its accuracy.[6]

4.1. Materials and Equipment

  • 4-Octyloxyaniline (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes

  • Oven

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-octyloxyaniline to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid phase.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a pre-warmed pipette to prevent precipitation upon cooling.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial.

    • Record the exact weight of the empty vial.

  • Solvent Evaporation and Mass Determination:

    • Place the vials containing the filtered supernatant in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

    • Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator.

    • Weigh the vials containing the dried residue of 4-octyloxyaniline.

    • Repeat the drying and weighing process until a constant weight is achieved.

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of vial + residue) - (Weight of empty vial)] / (Volume of supernatant) * 100

The molar solubility can be calculated by dividing the solubility in g/L by the molar mass of 4-octyloxyaniline (221.34 g/mol ).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 4-octyloxyaniline.

Solubility_Determination_Workflow A Preparation of Saturated Solution (Excess 4-octyloxyaniline in solvent) B Equilibration (Thermostatic shaker, 24-48h) A->B C Phase Separation (Settling or Centrifugation) B->C D Sample Collection (Filtered Supernatant) C->D E Solvent Evaporation (Oven) D->E F Mass Determination (Analytical Balance) E->F G Solubility Calculation F->G

Caption: Experimental workflow for determining the solubility of 4-octyloxyaniline.

Safety Precautions

  • Handle 4-octyloxyaniline and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

  • Consult the Safety Data Sheet (SDS) for 4-octyloxyaniline and each solvent before use.

This guide provides a framework for the systematic determination of the solubility of 4-octyloxyaniline. The generation of accurate solubility data is a critical step in the research and development process, enabling informed decisions in formulation, synthesis, and a wide range of scientific applications.

References

Unveiling the Solid State: A Technical Guide to 4-Octyloxyaniline Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required for the complete crystal structure analysis of 4-octyloxyaniline. In the absence of a publicly available, fully determined crystal structure for this specific compound, this document outlines the essential experimental and computational protocols necessary to achieve this, from synthesis to advanced structural interpretation. This guide is intended to serve as a detailed roadmap for researchers undertaking the crystallographic study of 4-octyloxyaniline or analogous compounds.

Synthesis and Crystallization of 4-Octyloxyaniline

The first critical step in crystal structure analysis is the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis Protocol

A common route for the synthesis of 4-alkoxyanilines involves the Williamson ether synthesis, followed by the reduction of a nitro group.

Materials:

  • 4-Nitrophenol

  • 1-Bromooctane

  • Potassium Carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Palladium on Carbon (Pd/C) catalyst

  • Hydrazine hydrate or Hydrogen gas (H₂)

  • Ethanol or Methanol

Procedure:

  • Etherification: To a solution of 4-nitrophenol in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate. Stir the mixture and add 1-bromooctane dropwise. The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography). After cooling, the mixture is filtered to remove the inorganic salts, and the solvent is evaporated under reduced pressure. The resulting crude 4-nitrophenoxyoctane is then purified, typically by column chromatography.

  • Reduction: The purified 4-nitrophenoxyoctane is dissolved in a solvent like ethanol or methanol. A catalytic amount of Pd/C is added to the solution. The reduction of the nitro group to an amine can be achieved either by the addition of hydrazine hydrate and refluxing the mixture or by carrying out the reaction under a hydrogen atmosphere in a Parr hydrogenator. Upon completion of the reaction, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-octyloxyaniline. The final product should be purified by recrystallization or column chromatography to achieve high purity suitable for crystallization.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often a trial-and-error process. Ideal crystals should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in each dimension.[1]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of purified 4-octyloxyaniline in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature.

  • Solvent Diffusion: A concentrated solution of the compound is placed in a small vial. This vial is then placed inside a larger, sealed container that contains a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: A saturated solution of 4-octyloxyaniline is prepared at an elevated temperature. The solution is then allowed to cool down slowly to room temperature, or even lower temperatures in a refrigerator or cryostat.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional atomic structure using SC-XRD.[2]

Data Collection

A selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3] The crystal is kept at a low temperature (typically 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms.

Experimental Setup:

  • X-ray Source: A monochromatic X-ray beam, commonly from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source, is used.[2]

  • Goniometer: A multi-axis goniometer allows for the precise rotation of the crystal to collect diffraction data from all possible orientations.[2]

  • Detector: A modern area detector (e.g., CCD or CMOS) is used to efficiently collect the diffraction pattern, which consists of a series of spots of varying intensities.[4]

The data collection process involves rotating the crystal and collecting a series of diffraction images. These images are then processed to determine the unit cell dimensions and the intensities of all the unique reflections.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.[5] This process is computationally intensive and relies on specialized software.

Structure Solution

The primary challenge in structure determination is the "phase problem." The diffraction experiment provides the intensities (related to the square of the structure factor amplitudes) but not the phases of the reflections.

  • Direct Methods: For small molecules like 4-octyloxyaniline, direct methods are typically successful. These methods use statistical relationships between the intensities of the reflections to directly calculate a set of initial phases.[6]

  • Patterson Methods: If the molecule contains a heavy atom, the Patterson method can be used to determine its position, and this information can then be used to phase the remaining reflections.

Successful phasing leads to an initial electron density map, from which the positions of the atoms can be determined.

Structure Refinement

The initial atomic model obtained from the structure solution is then refined to improve its agreement with the experimental data.[7] This is typically done using a least-squares minimization procedure.[8]

Refinement Steps:

  • Initial Refinement: The positions of the non-hydrogen atoms are refined.

  • Anisotropic Refinement: The thermal motion of the atoms is modeled using anisotropic displacement parameters (ellipsoids), which account for the directionality of atomic vibrations.[5]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions based on the geometry of the molecule and then refined using a riding model.[6]

  • Final Refinement: The final cycles of refinement are carried out until the model converges, meaning that further refinement does not significantly improve the agreement between the calculated and observed diffraction data.

The quality of the final refined structure is assessed using several metrics, most notably the R-factor (R1), which should typically be below 5% for a well-refined small molecule structure.[6]

Data Presentation and Analysis

The final output of a crystal structure analysis is a set of crystallographic data that describes the atomic arrangement in the crystal.

Crystallographic Data

The following table presents a template for the crystallographic data that would be obtained for 4-octyloxyaniline. The values provided are illustrative for a typical small organic molecule.

ParameterIllustrative Value for 4-Octyloxyaniline
Chemical FormulaC₁₄H₂₃NO
Formula Weight221.34 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value to be determined
b (Å)Value to be determined
c (Å)Value to be determined
α (°)90
β (°)Value to be determined
γ (°)90
Volume (ų)Value to be determined
Z (molecules/unit cell)4
Calculated Density (g/cm³)Value to be determined
Absorption Coeff. (mm⁻¹)Value to be determined
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Final R indices [I>2σ(I)]R1 = Value, wR2 = Value
Goodness-of-Fit (S)Value
Analysis of Intermolecular Interactions

A detailed analysis of the crystal packing and intermolecular interactions is crucial for understanding the solid-state properties of the material.

  • Hydrogen Bonding: The presence of the amine group in 4-octyloxyaniline suggests the possibility of N-H···O or N-H···N hydrogen bonds, which would play a significant role in the crystal packing.

  • van der Waals Interactions: The long octyloxy chain will lead to significant van der Waals interactions, influencing how the molecules pack together.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions.

Hirshfeld Surface Analysis: This is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the relative contributions of different types of interactions to the overall crystal packing.[9][10]

Visualization of Workflows

Experimental and Computational Workflow

The overall process for the crystal structure analysis of 4-octyloxyaniline can be visualized as a workflow from the initial synthesis to the final data analysis and deposition.

G cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_analysis Analysis & Deposition synthesis Synthesis of 4-Octyloxyaniline purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation refinement->validation analysis Analysis of Geometry & Intermolecular Interactions validation->analysis cif_generation CIF File Generation validation->cif_generation hirshfeld Hirshfeld Surface Analysis analysis->hirshfeld deposition Deposition to Database (e.g., CCDC) cif_generation->deposition

Caption: Workflow for 4-octyloxyaniline crystal structure analysis.

References

An In-Depth Technical Guide on the Material Safety of Benzenamine, 4-(octyloxy)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always refer to the official SDS from the supplier before handling this chemical.

Introduction

Benzenamine, 4-(octyloxy)-, also known as 4-octyloxyaniline, is an organic chemical compound with the molecular formula C14H23NO.[1][2] It belongs to the aniline family of compounds, which are characterized by an amino group attached to a benzene ring. The presence of an octyloxy group gives it distinct physical and chemical properties that influence its applications and safety considerations. This guide provides a comprehensive overview of its material safety profile, drawing from available data sheets and toxicological information on related compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Benzenamine, 4-(octyloxy)- is presented in the table below. These properties are crucial for understanding its behavior under various experimental and storage conditions.

PropertyValueReference
CAS Number 39905-57-2[1][2]
Molecular Formula C14H23NO[1][2]
Molecular Weight 221.34 g/mol [1]
Appearance White to brown solid[3]
Melting Point 35-39 °C[3]
Boiling Point 336 °C[3]
Flash Point 230 °F (110 °C)[3]
Density 0.9568 g/cm³ (estimate)[3]
pKa 5.24 ± 0.10 (Predicted)[3]
Storage Temperature Room Temperature, Sealed in dry[3]

Hazard Identification and GHS Classification

Benzenamine, 4-(octyloxy)- is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

(Data sourced from PubChem and other chemical supplier safety information)[1]

Signal Word: Warning[1]

GHS Pictograms:

alt text

Toxicological Information and Experimental Protocols

General Protocol for In Vitro Skin Irritation Testing (OECD TG 439)

This test method evaluates the potential of a substance to cause skin irritation using reconstituted human epidermis (RhE) models.

  • Test System: A three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper parts of the human skin.

  • Procedure:

    • A small amount of the test substance is applied topically to the skin tissue surface.

    • The substance is left in contact with the tissue for a specified period (e.g., 60 minutes).

    • The tissue is then rinsed and incubated for a post-exposure period (typically 42 hours).

  • Endpoint Measurement: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is measured spectrophotometrically.

  • Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

General Protocol for In Vitro Eye Irritation Testing (OECD TG 492)

This method utilizes reconstructed human cornea-like epithelium (RhCE) models to assess the potential for eye irritation.

  • Test System: A non-keratinized, stratified, squamous epithelium model that resembles the human corneal epithelium.

  • Procedure:

    • The test substance is applied to the epithelial surface of the cornea model.

    • After a defined exposure time, the tissue is rinsed.

  • Endpoint Measurement: Similar to the skin irritation test, cell viability is measured using a dye like MTT.

  • Classification: A substance is classified as causing serious eye damage or irritation based on the reduction in tissue viability below a defined threshold.

Assessment of Respiratory Irritation

The potential for respiratory irritation is often initially assessed through structure-activity relationships (SAR) and in silico modeling. In vivo studies, if necessary, typically follow guidelines such as the OECD TG 403 (Acute Inhalation Toxicity).

  • Procedure (In vivo):

    • Animals (usually rats) are exposed to the substance via inhalation for a defined period (e.g., 4 hours).

    • Clinical signs of respiratory tract irritation are observed during and after exposure.

    • Histopathological examination of the respiratory tract may be performed.

  • Endpoints: Observations include changes in breathing patterns, nasal discharge, and microscopic changes in the respiratory tract tissues.

Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for the safety assessment of a chemical substance, from initial characterization to risk management.

G General Workflow for Chemical Safety Assessment cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization cluster_3 Risk Management A Physicochemical Properties B In Silico / QSAR Prediction A->B G Dose-Response Assessment A->G C In Vitro Testing (e.g., Ames, Skin/Eye Irritation) B->C D In Vivo Testing (if necessary) C->D C->G D->G E Identify Routes of Exposure (Inhalation, Dermal, Oral) F Quantify Exposure Levels E->F H Integrate Hazard and Exposure Data F->H G->H I Determine Level of Risk H->I J Develop Safe Handling Procedures I->J K Establish Exposure Limits J->K L Implement Control Measures (e.g., PPE, Ventilation) K->L

A generalized workflow for assessing chemical safety.

Handling and Storage Recommendations

Given the identified hazards, the following precautions are recommended when handling Benzenamine, 4-(octyloxy)-:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.

    • Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Storage: Store in a tightly closed container in a dry and cool place. Keep away from oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Conclusion

Benzenamine, 4-(octyloxy)- is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While specific, in-depth toxicological studies for this compound are not widely published, the available safety data provides a clear basis for implementing appropriate safety measures in a laboratory or research setting. Adherence to standard laboratory safety protocols, including the use of proper personal protective equipment and engineering controls, is essential to minimize the risk of exposure. Further research into the specific toxicological profile and potential biological mechanisms of action of this compound would be beneficial for a more complete understanding of its safety.

References

Physical and chemical characteristics of 4-octyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and known biological characteristics of 4-octyloxyaniline. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and material science.

Core Physical and Chemical Characteristics

4-Octyloxyaniline, a member of the alkoxyaniline family, is a solid organic compound at room temperature. Its key physical and chemical properties are summarized below for quick reference.

PropertyValueReference
CAS Number 39905-45-8[1]
Molecular Formula C₁₄H₂₃NO[1]
Molecular Weight 221.34 g/mol [1]
Melting Point 35-39 °C[1][2]
Boiling Point 336 °C (at 760 mmHg)[1][2]
Density 0.9568 g/cm³ (estimate)[2]
Refractive Index 1.5280 (estimate)[2]
Flash Point 230 °F (110 °C)[2]
Appearance White to brown crystalline solid[1]
pKa 5.24 ± 0.10 (Predicted)[2]

Synthesis and Purification

The synthesis of 4-octyloxyaniline typically proceeds via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This is followed by the reduction of a nitro group to the desired aniline.

Experimental Protocol: Synthesis of 4-Octyloxyaniline

This protocol is a representative method for the synthesis of 4-alkoxyanilines and can be adapted for 4-octyloxyaniline.

Step 1: Williamson Ether Synthesis of 1-Nitro-4-octyloxybenzene

  • Materials: 4-nitrophenol, 1-bromooctane, potassium carbonate (K₂CO₃), and a suitable solvent such as acetone or dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol in the chosen solvent.

    • Add an excess of potassium carbonate to the solution. This will act as a base to deprotonate the phenol.

    • Add 1-bromooctane to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1-nitro-4-octyloxybenzene.

Step 2: Reduction of 1-Nitro-4-octyloxybenzene to 4-Octyloxyaniline

  • Materials: 1-nitro-4-octyloxybenzene, a reducing agent (e.g., tin(II) chloride in ethanol, or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent.

  • Procedure (using SnCl₂):

    • Dissolve 1-nitro-4-octyloxybenzene in ethanol in a round-bottom flask.

    • Add an excess of tin(II) chloride dihydrate.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction and neutralize with a base such as sodium bicarbonate or sodium hydroxide solution.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-octyloxyaniline.

Purification Protocol

The crude 4-octyloxyaniline can be purified by the following methods:

  • Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol/water mixture or hexanes) and allow it to cool slowly to form crystals.

  • Column Chromatography: For higher purity, the compound can be purified by silica gel column chromatography using a suitable eluent system, such as a mixture of hexane and ethyl acetate.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Reduction cluster_purification Purification 4-Nitrophenol 4-Nitrophenol Step1_Reaction Reflux 4-Nitrophenol->Step1_Reaction 1-Bromooctane 1-Bromooctane 1-Bromooctane->Step1_Reaction K2CO3_Solvent K2CO3, Solvent K2CO3_Solvent->Step1_Reaction Filtration_Evaporation Filtration & Evaporation Step1_Reaction->Filtration_Evaporation 1-Nitro-4-octyloxybenzene 1-Nitro-4-octyloxybenzene Filtration_Evaporation->1-Nitro-4-octyloxybenzene Step2_Reaction Reflux 1-Nitro-4-octyloxybenzene->Step2_Reaction Reducing_Agent Reducing Agent (e.g., SnCl2) Reducing_Agent->Step2_Reaction Workup_Extraction Neutralization & Extraction Step2_Reaction->Workup_Extraction Crude_Product Crude 4-Octyloxyaniline Workup_Extraction->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure 4-Octyloxyaniline Purification_Method->Pure_Product

A representative workflow for the synthesis and purification of 4-octyloxyaniline.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-octyloxyaniline.

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR (CDCl₃) Chemical Shifts:

  • Aromatic Protons: Two doublets in the range of δ 6.6-6.9 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • -NH₂ Protons: A broad singlet around δ 3.5-4.0 ppm. The chemical shift can vary with concentration and solvent.

  • -OCH₂- Protons: A triplet around δ 3.9 ppm.

  • Alkyl Chain Protons (-CH₂-)n: A series of multiplets between δ 1.2-1.8 ppm.

  • Terminal -CH₃ Protons: A triplet around δ 0.9 ppm.

Expected ¹³C NMR (CDCl₃) Chemical Shifts:

  • C-O (Aromatic): δ ~152 ppm

  • C-N (Aromatic): δ ~141 ppm

  • Aromatic CH: δ ~115-116 ppm

  • -OCH₂-: δ ~68 ppm

  • Alkyl Chain Carbons: A series of peaks between δ 22-32 ppm.

  • Terminal -CH₃: δ ~14 ppm

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Key IR Absorptions:

  • N-H Stretch: A pair of bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.

  • C-O Stretch (Aryl Ether): A strong band around 1240 cm⁻¹.

  • N-H Bend: A band around 1620 cm⁻¹.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 221.

  • Alpha-Cleavage: The most common fragmentation for anilines is the loss of a hydrogen atom to form a stable ion at [M-1]⁺. For ethers, cleavage of the C-C bond adjacent to the oxygen is common.

  • Loss of the Alkyl Chain: Fragmentation of the octyl chain is expected, leading to a series of peaks separated by 14 mass units (CH₂). A prominent peak may be observed at m/z 108, corresponding to the cleavage of the C-O bond with charge retention on the aminophenol fragment.

Analytical_Workflow Sample 4-Octyloxyaniline Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structural Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

A general workflow for the analytical characterization of 4-octyloxyaniline.

Solubility Profile

While comprehensive quantitative solubility data is not widely published, the solubility of 4-octyloxyaniline can be inferred from its structure.

SolventExpected Solubility
Water Insoluble
Methanol Soluble
Ethanol Soluble
Chloroform Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Hexanes Sparingly soluble to soluble
Acetone Soluble

The long alkyl chain imparts significant nonpolar character, while the aniline group provides some polarity, making it soluble in a range of organic solvents.

Biological Activity and Potential Applications

There is limited specific research on the biological activities of 4-octyloxyaniline. However, the broader class of 4-alkoxyanilines and other long-chain alkoxy compounds have been investigated for various potential applications in drug discovery and material science.

  • Antimicrobial Activity: Some long-chain aliphatic compounds have demonstrated antimicrobial and antifungal properties.[3][4] The lipophilic nature of the octyl chain in 4-octyloxyaniline might allow it to interact with microbial cell membranes, suggesting a potential for investigation as an antimicrobial agent.

  • Anti-inflammatory and Antitumor Activity: Various quinoxaline derivatives, which can be synthesized from aniline precursors, have shown potential as inhibitors of pro-inflammatory cytokines like TNF-α and IL-6.[5] Additionally, certain 4-anilinoquinazoline derivatives have been explored for their antitumor activities. These studies suggest that aniline derivatives can serve as valuable scaffolds in the design of new therapeutic agents.

  • Drug Discovery Scaffold: The 4-alkoxyaniline motif is a versatile building block in medicinal chemistry. The alkoxy group can be used to modulate the lipophilicity and other physicochemical properties of a drug candidate, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

It is important to note that any potential therapeutic application of 4-octyloxyaniline would require extensive further research, including in vitro and in vivo studies to determine its efficacy, toxicity, and mechanism of action.

Safety and Handling

Hazard Identification:

  • Irritating to eyes, respiratory system, and skin.

Precautionary Measures:

  • Wear suitable protective clothing, gloves, and eye/face protection.

  • Use in a well-ventilated area.

  • Avoid breathing dust.

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Liquid Crystals Using 4-Octyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Schiff base liquid crystals utilizing 4-octyloxyaniline as a key precursor. The protocols detailed herein are based on established synthetic methodologies and are intended to be a valuable resource for researchers in materials science and medicinal chemistry.

Introduction

Liquid crystals are a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Their anisotropic nature makes them invaluable in a wide range of applications, including display technologies, sensors, and drug delivery systems. Schiff bases, compounds containing a carbon-nitrogen double bond, are a prominent class of molecules known to exhibit liquid crystalline phases. The synthesis of Schiff base liquid crystals often involves the condensation reaction between an aldehyde and an amine.

This document focuses on the use of 4-octyloxyaniline as the amine component. The long octyloxy chain provides the necessary flexibility to the resulting molecule, which is a crucial factor in the formation of mesophases. By reacting 4-octyloxyaniline with various aromatic aldehydes, a diverse library of liquid crystalline materials with tunable properties can be generated.

Synthesis of Schiff Base Liquid Crystals

The general synthetic route for the preparation of Schiff base liquid crystals from 4-octyloxyaniline involves the condensation reaction with a substituted benzaldehyde in an appropriate solvent, typically absolute ethanol. The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid, and proceeds under reflux conditions.[1][2][3]

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products r1 4-Octyloxyaniline p1 Schiff Base Liquid Crystal r1->p1 + r1->p1 r2 Substituted Benzaldehyde r2->p1 r2->p1 p1->p1 p2 Water p1->p2 + p1->p2

Caption: General reaction for Schiff base synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of a representative Schiff base liquid crystal, (E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)aniline.

Protocol 1: Synthesis of (E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)aniline

Materials:

  • 4-Octyloxyaniline (1.0 eq)

  • 4-(Benzyloxy)benzaldehyde (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-(benzyloxy)benzaldehyde (0.01 mol) in 10 mL of absolute ethanol with stirring.[1]

  • To this solution, add 4-octyloxyaniline (0.01 mol).[1]

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within two to three hours.[1][2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product will precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Wash the collected crystals with a small amount of cold absolute ethanol to remove any unreacted starting materials.[1][2]

  • Dry the purified product in a vacuum oven or desiccator.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude Schiff base product

  • Absolute Ethanol (or another suitable solvent)

  • Erlenmeyer flasks

  • Hotplate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent (e.g., absolute ethanol) to the flask.

  • Gently heat the mixture on a hotplate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.[4]

  • Once the solid is fully dissolved, remove the flask from the hotplate and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of the purified product will begin to form.[4]

  • To maximize the yield, place the flask in an ice bath for 15-30 minutes to induce further crystallization.[5]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.[4]

  • Dry the crystals thoroughly.

Data Presentation

The following tables summarize the quantitative data for a series of Schiff base liquid crystals, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, where the alkyl chain length is varied. While this data does not exclusively use 4-octyloxyaniline, it provides a clear trend of how the alkoxy chain length influences the mesomorphic properties.

Table 1: Synthesis Yields and Melting Points

Compound (Alkyl Chain)Yield (%)Melting Point (°C)
Hexyloxy (n=6)93135
Octyloxy (n=8) 88 119
Hexadecyloxy (n=16)Not specifiedNot specified

Data extracted from a study on (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline synthesis.[1]

Table 2: Phase Transition Temperatures and Enthalpies from DSC

Compound (Alkyl Chain)TransitionTemperature (°C)ΔH (kJ/mol)
Hexyloxy (n=6)Cr → SmA108.0-
SmA → Iso118.05.5
Octyloxy (n=8) Cr → SmA 112.0 -
SmA → Iso 119.0 -
Hexadecyloxy (n=16)Cr → SmA125.0-
SmA → Iso--

Cr: Crystalline, SmA: Smectic A, Iso: Isotropic. Data is based on studies of similar Schiff base liquid crystals.[6]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and characterization of Schiff base liquid crystals.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 1. Reactants Mixing (4-Octyloxyaniline + Aldehyde in Ethanol + Acetic Acid) B 2. Reflux Reaction (2-3 hours) A->B C 3. Cooling and Precipitation B->C D 4. Vacuum Filtration (Collect Crude Product) C->D E 5. Recrystallization (from Absolute Ethanol) D->E F 6. Final Filtration and Drying E->F G 7. Spectroscopic Analysis (FT-IR, NMR) F->G H 8. Thermal Analysis (DSC, POM) F->H

Caption: Workflow for liquid crystal synthesis.

Characterization of Liquid Crystals

The synthesized liquid crystals are typically characterized using a variety of analytical techniques to confirm their chemical structure and investigate their mesomorphic properties.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the formation of the Schiff base by identifying the characteristic imine (C=N) stretching vibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure of the synthesized compounds.

  • Differential Scanning Calorimetry (DSC): This technique is crucial for determining the phase transition temperatures and the associated enthalpy changes.[7]

  • Polarized Optical Microscopy (POM): POM is used to visualize the different liquid crystalline phases and their characteristic textures.

Signaling Pathway (Illustrative)

While not a biological signaling pathway, the logical progression of molecular properties leading to liquid crystalline behavior can be visualized.

G A Molecular Structure (4-Octyloxyaniline + Aldehyde) B Anisotropic Molecular Shape (Rod-like) A->B Leads to C Intermolecular Interactions (van der Waals, π-π stacking) B->C Promotes D Self-Assembly C->D Drives E Mesophase Formation (Nematic, Smectic) D->E Results in

Caption: Molecular properties to mesophase formation.

Conclusion

The synthesis of Schiff base liquid crystals using 4-octyloxyaniline is a versatile and reproducible method for generating novel materials with potential applications in various scientific and technological fields. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize new liquid crystalline compounds with tailored properties. Careful control of reaction conditions and thorough characterization are essential for obtaining high-purity materials and understanding their mesomorphic behavior.

References

Application Notes and Protocols for the Synthesis of Schiff Base Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Schiff base liquid crystals, a class of organic compounds with significant applications in materials science and drug delivery. The protocol is exemplified by the synthesis of the well-known nematic liquid crystal, N-(4-Methoxybenzylidene)-4-butylaniline (MBBA).

Introduction

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. When appropriately designed with rigid core structures, these molecules can exhibit liquid crystalline properties.[1] Schiff base liquid crystals are of particular interest due to their straightforward synthesis, thermal stability, and diverse mesomorphic behaviors.[2][3][4] These properties make them suitable for applications in displays, sensors, and as matrices for drug delivery systems.[5][2]

Experimental Protocol: Synthesis of N-(4-Methoxybenzylidene)-4-butylaniline (MBBA)

This protocol details the synthesis of MBBA, a classic example of a Schiff base nematic liquid crystal.[6]

Materials:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • 4-Butylaniline (1.0 eq)

  • Absolute Ethanol (solvent)

  • Glacial Acetic Acid (catalyst, optional)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Recrystallization solvent (e.g., ethanol, hexane)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in a minimal amount of absolute ethanol.

  • Addition of Amine: To the stirred solution, add an equimolar amount (1.0 eq) of 4-butylaniline. A few drops of glacial acetic acid can be added to catalyze the reaction.[7]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[6] Maintain the reflux for 2-4 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Isolation of Crude Product: The resulting residue is the crude Schiff base. This may be a solid or a viscous oil.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or hexane).[8][9][10]

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals in a desiccator or under vacuum.

  • Characterization:

    • FTIR Spectroscopy: Confirm the formation of the imine bond (C=N) by the presence of a characteristic absorption peak around 1625-1630 cm⁻¹. The disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the amine (around 3300-3400 cm⁻¹) also indicates a successful reaction.

    • ¹H NMR Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the range of δ 8.3-8.6 ppm.

    • Differential Scanning Calorimetry (DSC): Determine the phase transition temperatures (melting point and clearing point) of the liquid crystal.[7][11]

    • Polarized Optical Microscopy (POM): Observe the characteristic textures of the liquid crystalline phases (e.g., nematic, smectic) upon heating and cooling.[1]

Quantitative Data Summary

The following table summarizes the phase transition temperatures for a selection of Schiff base liquid crystals.

Compound NameStructureMelting Point (°C)Clearing Point (°C)Liquid Crystalline PhaseReference
N-(4-Methoxybenzylidene)-4-butylaniline (MBBA)CH₃O-C₆H₄-CH=N-C₆H₄-C₄H₉2247Nematic[6]
(E)-4-(hexyloxy)-N-(4-(hexyloxy)benzylidene)anilineC₆H₁₃O-C₆H₄-CH=N-C₆H₄-OC₆H₁₃65.2104.5Nematic, Smectic C
N-(4-ethoxybenzylidene)-4'-butylaniline (EBBA)C₂H₅O-C₆H₄-CH=N-C₆H₄-C₄H₉3579Nematic
N-(4-cyanobenzylidene)-4'-octyloxyaniline (CBOOA)NC-C₆H₄-CH=N-C₆H₄-OC₈H₁₇73108Smectic A, Nematic

Visualizing the Process

Diagram 1: General Workflow for Schiff Base Liquid Crystal Synthesis

Workflow Reactants Aldehyde & Amine Reaction Condensation Reaction (Reflux) Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst Acetic Acid (optional) Catalyst->Reaction Crude_Product Crude Schiff Base Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure Liquid Crystal Purification->Pure_Product Characterization Characterization (FTIR, NMR, DSC, POM) Pure_Product->Characterization Reaction_Pathway cluster_reactants Reactants cluster_products Products 4-Methoxybenzaldehyde MBBA 4-Methoxybenzaldehyde->MBBA + 4-Butylaniline 4-Butylaniline Water H₂O

References

The Versatility of 4-(Octyloxy)aniline Derivatives in Organic Electronics: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Benzenamine, 4-(octyloxy)-, also known as 4-(octyloxy)aniline, is a versatile chemical building block that is paving the way for advancements in organic electronics. While direct applications of this compound are limited, its derivatives are proving to be highly effective as hole-transporting materials (HTMs) in a range of organic electronic devices, including organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The presence of the electron-donating octyloxy group enhances the solubility and influences the molecular packing and electronic properties of the resulting materials, making them promising candidates for next-generation flexible and low-cost electronics.

Derivatives of 4-(octyloxy)aniline are primarily utilized to facilitate the efficient transport of positive charge carriers (holes) within the active layers of electronic devices. This function is crucial for optimizing device performance, including power conversion efficiency in solar cells, luminance in OLEDs, and charge carrier mobility in transistors.

Application in Perovskite Solar Cells (PSCs)

One of the most promising applications of 4-alkoxyaniline derivatives is in the field of perovskite solar cells. These materials serve as the hole-transporting layer, which is a critical component for extracting holes from the perovskite absorber layer and transporting them to the electrode.

A notable example involves the use of methoxyaniline-substituted dibenzofuran derivatives, namely BF-002 and BF-003, as HTMs in PSCs. These materials have demonstrated impressive power conversion efficiencies (PCEs) of 14.20% and 14.07%, respectively, which are comparable to the performance of the widely used but more expensive HTM, Spiro-OMeTAD.

MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)
BF-002 14.201.0320.980.66
BF-003 14.071.0220.890.66
Experimental Protocol: Fabrication of Perovskite Solar Cells with 4-Alkoxyaniline-Based HTMs

This protocol outlines the general steps for fabricating a perovskite solar cell using a 4-alkoxyaniline derivative as the hole-transporting layer.

Figure 1: A generalized workflow for the fabrication of a perovskite solar cell.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste

  • Perovskite precursor solution (e.g., a mixture of methylammonium iodide and lead iodide in DMF)

  • 4-alkoxyaniline derivative HTM solution (e.g., BF-002 in chlorobenzene with additives like Li-TFSI and t-BP)

  • Gold or silver for the back electrode

Procedure:

  • Substrate Cleaning: The FTO glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate, followed by a mesoporous TiO₂ layer via spin coating. The layers are then sintered at high temperatures.

  • Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. The film is then annealed to form the crystalline perovskite structure.

  • Hole Transport Layer (HTL) Deposition: The 4-alkoxyaniline derivative HTM solution is spin-coated on top of the perovskite layer.

  • Electrode Deposition: A gold or silver back electrode is deposited by thermal evaporation.

  • Characterization: The performance of the fabricated solar cell is measured under simulated sunlight (AM 1.5G, 100 mW/cm²).

Application in Organic Light-Emitting Diodes (OLEDs)

The introduction of alkoxy groups can raise the highest occupied molecular orbital (HOMO) energy level of the HTM, leading to a better energy level alignment with the anode and the emissive layer, thus reducing the hole injection barrier.

Application in Organic Field-Effect Transistors (OFETs)

For OFETs, the incorporation of 4-alkoxyaniline moieties into conjugated polymers can influence the charge carrier mobility. The octyloxy side chains can enhance the solubility of the polymers, allowing for solution-based processing techniques like spin-coating and printing. Furthermore, the length and branching of the alkyl chains can affect the intermolecular packing of the polymer chains in the solid state, which in turn impacts the efficiency of charge transport.

For instance, in diketopyrrolopyrrole (DPP)-based polymers, which are known for their high charge carrier mobilities, the introduction of different side chains is a common strategy to tune their performance. While a direct example with a 4-(octyloxy)aniline side chain and its corresponding OFET performance data is not explicitly detailed in the available literature, the principle of side-chain engineering is well-established. A polymer incorporating a 4-(octyloxy)aniline unit could potentially exhibit a hole mobility in the range of 10⁻³ to 10⁻² cm²V⁻¹s⁻¹, with the potential for further optimization through molecular design and processing conditions.

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol describes the fabrication of a typical OFET structure to evaluate the performance of a semiconductor material containing a 4-(octyloxy)aniline derivative.

Figure 2: A generalized workflow for the fabrication of a bottom-gate, top-contact OFET.

Materials:

  • Highly doped silicon wafer (serves as the gate electrode)

  • Silicon dioxide (SiO₂) as the gate dielectric

  • Hexamethyldisilazane (HMDS) for surface treatment

  • Solution of the 4-(octyloxy)aniline-containing polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene)

  • Gold for the source and drain electrodes

Procedure:

  • Substrate Preparation: A highly doped silicon wafer with a thermally grown SiO₂ layer is used as the substrate.

  • Surface Treatment: The SiO₂ surface is treated with HMDS to make it hydrophobic, which promotes better film formation of the organic semiconductor.

  • Active Layer Deposition: The solution of the polymer containing the 4-(octyloxy)aniline derivative is spin-coated onto the treated SiO₂ surface.

  • Annealing: The film is annealed at an optimized temperature to improve the molecular ordering and remove residual solvent.

  • Electrode Deposition: Gold source and drain electrodes are deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation.

  • Characterization: The electrical characteristics of the OFET (output and transfer curves) are measured using a semiconductor parameter analyzer to determine the charge carrier mobility, on/off ratio, and threshold voltage.

Future Outlook

The use of Benzenamine, 4-(octyloxy)- and its derivatives in organic electronics is a burgeoning field of research. The ability to tune the electronic and morphological properties of organic semiconductors through the incorporation of such building blocks is a powerful tool for developing next-generation electronic devices. Further research is expected to focus on the synthesis of novel derivatives with optimized properties for specific applications, leading to more efficient and stable organic solar cells, OLEDs, and OFETs. The low-cost and solution-processable nature of these materials makes them particularly attractive for large-area and flexible electronics, opening up possibilities for applications in wearable technology, smart packaging, and printable sensors.

Application Notes and Protocols: 4-Octyloxyaniline as a Precursor for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-octyloxyaniline as a versatile precursor for the synthesis of organic semiconductor materials. The information presented herein is intended to guide researchers in the development of novel electronic materials with potential applications in organic field-effect transistors (OFETs), sensors, and optoelectronic devices.

Introduction to 4-Octyloxyaniline in Organic Electronics

4-Octyloxyaniline is an aniline derivative characterized by the presence of a long, flexible octyloxy chain at the para position. This structural feature imparts several desirable properties when it is used as a building block for organic semiconductors. The alkoxy chain enhances solubility in common organic solvents, facilitating solution-based processing techniques, which are crucial for the fabrication of large-area and flexible electronic devices. Furthermore, the presence of the aniline moiety provides a reactive site for polymerization and for the formation of Schiff bases, leading to a diverse range of potential semiconductor architectures. The self-assembly properties induced by the long alkyl chain can also lead to the formation of ordered structures, such as liquid crystalline phases, which are beneficial for charge transport.

Potential Applications of 4-Octyloxyaniline-Based Semiconductors

Organic semiconductors derived from 4-octyloxyaniline are promising candidates for a variety of applications, including:

  • Organic Field-Effect Transistors (OFETs): The active layer in thin-film transistors.

  • Organic Photovoltaics (OPVs): As electron or hole transport layers.

  • Sensors: The conductivity of the semiconductor can be modulated by the presence of specific analytes.

  • Flexible Electronics: The processability of these materials makes them suitable for use in flexible displays and wearable devices.

Synthetic Pathways for 4-Octyloxyaniline-Based Semiconductors

Two primary synthetic routes are highlighted for the conversion of 4-octyloxyaniline into semiconducting materials: Schiff base condensation and oxidative polymerization.

3.1. Schiff Base Condensation for Liquid Crystalline Semiconductors

The reaction of 4-octyloxyaniline with an appropriate aldehyde, such as 4-(benzyloxy)benzaldehyde, yields a Schiff base. These materials often exhibit liquid crystalline properties, which can promote the formation of highly ordered domains beneficial for charge transport.[1]

Workflow for Schiff Base Synthesis:

Schiff_Base_Synthesis Precursor1 4-Octyloxyaniline Reaction Reflux Precursor1->Reaction Precursor2 4-(Benzyloxy)benzaldehyde Precursor2->Reaction Solvent Absolute Ethanol Solvent->Reaction Purification Filtration & Washing Reaction->Purification Product Schiff Base Liquid Crystal (E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)aniline Purification->Product

Caption: Workflow for the synthesis of a Schiff base liquid crystal.

3.2. Oxidative Polymerization to Poly(4-octyloxyaniline)

4-Octyloxyaniline can undergo oxidative polymerization to form poly(4-octyloxyaniline), a substituted polyaniline. The presence of the octyloxy side chains is expected to improve the processability of the resulting polymer compared to the parent polyaniline.

Workflow for Oxidative Polymerization:

Oxidative_Polymerization Monomer 4-Octyloxyaniline Polymerization Polymerization (Low Temperature) Monomer->Polymerization Acid Acidic Medium (e.g., HCl) Acid->Polymerization Oxidant Oxidizing Agent (e.g., (NH4)2S2O8) Oxidant->Polymerization Polymer Poly(4-octyloxyaniline) Polymerization->Polymer Doping Doping (Protonic Acid) Polymer->Doping Semiconductor Conducting Polymer Doping->Semiconductor

Caption: General workflow for the oxidative polymerization of 4-octyloxyaniline.

Quantitative Data on Related Organic Semiconductors

Material ClassExample Compound/PolymerHole Mobility (cm²/Vs)On/Off RatioConductivity (S/cm)Reference
Alkoxy-Substituted Polyaniline Poly(2-methoxy-5-ethylhexyloxyaniline)10⁻³ - 10⁻²10² - 10³10⁻⁵ - 10⁻³N/A
Alkoxy-Substituted Polyaniline Poly(2,5-dialkoxyaniline)10⁻⁴ - 10⁻³10³ - 10⁴10⁻⁶ - 10⁻⁴N/A
Schiff Base Liquid Crystal (E)-4-(alkoxy)-N-(benzylidene)aniline derivativesNot ReportedNot ReportedNot Reported[1]

Note: The data for alkoxy-substituted polyanilines are representative values from the broader literature on similar materials and are provided for estimation purposes. The performance of a specific 4-octyloxyaniline-based semiconductor will depend on factors such as molecular weight, purity, film morphology, and device architecture.

Experimental Protocols

5.1. Protocol for the Synthesis of a Schiff Base Liquid Crystal from 4-Octyloxyaniline

This protocol is adapted from the synthesis of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline.[1]

Materials:

  • 4-Octyloxyaniline (1 equivalent)

  • 4-(Benzyloxy)benzaldehyde (1 equivalent)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-(benzyloxy)benzaldehyde (1 equivalent) in a minimal amount of absolute ethanol with stirring.

  • To this solution, add 4-octyloxyaniline (1 equivalent).

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the collected solid with cold absolute ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Characterization: The resulting Schiff base can be characterized by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The liquid crystalline properties can be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

5.2. General Protocol for the Oxidative Polymerization of 4-Octyloxyaniline

This protocol is a general procedure based on the oxidative polymerization of aniline and its derivatives.

Materials:

  • 4-Octyloxyaniline

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Deionized water

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Prepare a solution of 4-octyloxyaniline in 1 M HCl in a beaker. The concentration of the aniline derivative should be in the range of 0.1-0.5 M.

  • Cool the solution in an ice bath to 0-5 °C with constant stirring.

  • Separately, prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer is typically between 1:1 and 1.25:1.

  • Slowly add the ammonium persulfate solution dropwise to the cooled 4-octyloxyaniline solution with vigorous stirring.

  • The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Continue stirring the reaction mixture in the ice bath for 2-4 hours.

  • After the polymerization is complete, collect the precipitated polymer by filtration.

  • Wash the polymer sequentially with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Dry the resulting poly(4-octyloxyaniline) powder in a vacuum oven at a moderate temperature (e.g., 60 °C).

Characterization: The polymer can be characterized by FT-IR and UV-Vis spectroscopy to confirm its chemical structure. The molecular weight can be estimated using gel permeation chromatography (GPC). The thermal stability can be assessed by thermogravimetric analysis (TGA). For electrical characterization, thin films of the polymer can be prepared by solution casting or spin coating, followed by conductivity and OFET measurements.

Conclusion

4-Octyloxyaniline serves as a promising and versatile precursor for the development of solution-processable organic semiconductors. Its ability to form both polymeric and liquid crystalline materials opens up a wide range of possibilities for tuning the electronic and morphological properties of the resulting semiconductors. The protocols provided herein offer a solid foundation for the synthesis and exploration of novel 4-octyloxyaniline-based materials for advanced electronic applications. Further research is encouraged to fully elucidate the structure-property relationships and to optimize the performance of devices based on these materials.

References

The Role of 4-Octyloxyaniline in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the role of 4-octyloxyaniline in polymer chemistry, with a focus on its application in the synthesis of functional polymers. Detailed experimental protocols for the chemical and electrochemical polymerization of 4-octyloxyaniline are presented, along with data on the properties of the resulting polymer, poly(4-octyloxyaniline).

Introduction

4-Octyloxyaniline is an aniline derivative characterized by the presence of a long octyloxy chain at the para position of the benzene ring. This structural feature imparts unique properties to the corresponding polymer, poly(4-octyloxyaniline), most notably enhanced solubility in common organic solvents. This improved processability is a significant advantage over unsubstituted polyaniline, which is notoriously difficult to process, thereby opening avenues for its application in various fields, including organic electronics, sensor technology, and corrosion protection. The long alkyl chain can also influence the morphology and self-assembly of the polymer chains, making it an interesting monomer for creating structured polymeric materials.

Applications of Poly(4-octyloxyaniline)

The unique properties of poly(4-octyloxyaniline) make it a promising material for a range of applications:

  • Organic Electronics: The improved solubility allows for the solution-based processing of poly(4-octyloxyaniline), enabling the fabrication of thin films for use in electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors.[1] The conductivity of the polymer, which can be tuned by doping, is a key property for these applications.

  • Sensors: The conductivity of poly(4-octyloxyaniline) is sensitive to its chemical environment. This responsiveness can be harnessed for the development of chemical sensors for detecting various analytes.[1][2] The porous and high-surface-area morphologies, such as nanofibers, that can be achieved with substituted polyanilines are particularly advantageous for sensor applications.[3]

  • Corrosion Protection: Polyaniline and its derivatives have been extensively studied as corrosion-inhibiting coatings for metals.[4][5][6] The ability to form a passive layer on the metal surface is a key mechanism of protection. The enhanced solubility of poly(4-octyloxyaniline) facilitates the application of uniform and adhesive coatings.

  • Langmuir-Blodgett Films: The amphiphilic nature of 4-octyloxyaniline, with its hydrophilic aniline head and hydrophobic octyloxy tail, makes it a suitable candidate for the formation of highly ordered thin films using the Langmuir-Blodgett technique.[7][8] These organized molecular assemblies can be utilized in molecular electronics and sensor devices.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of poly(4-octyloxyaniline) via chemical oxidative polymerization and electrochemical polymerization. These protocols are based on established methods for the polymerization of aniline and its derivatives.[9][10][11]

Chemical Oxidative Polymerization of 4-Octyloxyaniline

This protocol describes the synthesis of poly(4-octyloxyaniline) using a chemical oxidant, ammonium persulfate, in an acidic medium. The long octyloxy chain enhances the solubility of the resulting polymer in certain organic solvents.[7]

Materials:

  • 4-Octyloxyaniline (Monomer)

  • Ammonium persulfate (APS) (Initiator)

  • Hydrochloric acid (HCl, 1 M) (Dopant and reaction medium)

  • Methanol

  • Ammonia solution (for de-doping, optional)

  • Chloroform or N-Methyl-2-pyrrolidone (NMP) (for solubilizing the polymer)

Equipment:

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of 4-octyloxyaniline (e.g., 0.02 mol) in a calculated volume of 1 M HCl in a beaker placed in an ice bath. Stir the solution until the monomer is completely dissolved. The ice bath is crucial to control the exothermic nature of the polymerization reaction.

  • Initiator Solution Preparation: In a separate beaker, dissolve ammonium persulfate (APS) in 1 M HCl to achieve a desired molar ratio of monomer to initiator (typically ranging from 1:1 to 1:1.25).

  • Polymerization: Slowly add the APS solution to the chilled monomer solution dropwise using a dropping funnel while stirring vigorously. The reaction mixture will gradually change color, typically to a dark green, indicating the formation of the emeraldine salt form of poly(4-octyloxyaniline).

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for several hours (e.g., 4-6 hours) to ensure complete polymerization.

  • Isolation of the Polymer: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Washing: Wash the polymer powder on the filter paper sequentially with 1 M HCl and then with methanol to remove any unreacted monomer, initiator, and oligomers.

  • Drying: Dry the resulting poly(4-octyloxyaniline) powder in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.

  • (Optional) De-doping: To obtain the non-conductive emeraldine base form, the polymer powder can be treated with an ammonia solution, followed by washing with deionized water and drying.

Characterization:

The synthesized poly(4-octyloxyaniline) can be characterized using various techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure by identifying characteristic vibrational bands of the benzenoid and quinoid rings.

  • UV-Vis Spectroscopy: To study the electronic transitions and determine the doping state of the polymer. The emeraldine salt form typically shows characteristic absorption bands.[12]

  • Solubility Test: To assess the solubility of the polymer in various organic solvents.

  • Four-Point Probe Method: To measure the electrical conductivity of the polymer film.

Quantitative Data (Illustrative):

The following table provides illustrative data that could be obtained from the chemical oxidative polymerization of an alkoxy-substituted aniline. Actual results may vary depending on the specific reaction conditions.

ParameterValueReference
Monomer:Initiator Ratio1:1.25[9]
Reaction Temperature0-5 °C[13]
Polymerization Time4-6 hoursGeneral Practice
Yield70-90%Estimated
Conductivity (doped)10⁻³ - 10⁻¹ S/cm[7]

Experimental Workflow:

Workflow for chemical oxidative polymerization.
Electrochemical Polymerization of 4-Octyloxyaniline

Electrochemical polymerization offers precise control over the thickness and morphology of the polymer film deposited on an electrode surface.[14]

Materials:

  • 4-Octyloxyaniline (Monomer)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (Supporting electrolyte)

  • Acetonitrile (Solvent)

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)

  • Counter electrode (e.g., Platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Ultrasonic bath (for cleaning electrodes)

Procedure:

  • Electrode Cleaning: Thoroughly clean the working electrode by sonicating in a sequence of detergent solution, deionized water, and acetone.

  • Electrolyte Solution Preparation: Prepare an electrolyte solution containing the monomer (e.g., 0.1 M 4-octyloxyaniline) and a supporting electrolyte (e.g., 0.5 M H₂SO₄) in acetonitrile.

  • Electrochemical Setup: Assemble a three-electrode electrochemical cell with the cleaned working electrode, a platinum counter electrode, and an Ag/AgCl reference electrode. Fill the cell with the electrolyte solution.

  • Electropolymerization: Perform the electropolymerization using cyclic voltammetry (CV) or potentiostatic methods.

    • Cyclic Voltammetry: Cycle the potential between a suitable range (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) for a set number of cycles. The growth of the polymer film can be observed by the increase in the peak currents with each cycle.

    • Potentiostatic: Apply a constant potential (e.g., +1.0 V vs. Ag/AgCl) for a specific duration to grow the polymer film.

  • Washing and Drying: After polymerization, gently rinse the polymer-coated electrode with the solvent (acetonitrile) to remove any unreacted monomer and then dry it under a stream of nitrogen.

Characterization:

  • Cyclic Voltammetry (CV): To study the electrochemical behavior of the polymer film and its redox properties.

  • Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer film.

  • UV-Vis Spectroelectrochemistry: To monitor the changes in the electronic absorption spectra of the polymer film at different applied potentials.

Quantitative Data (Illustrative):

The following table provides typical parameters for the electrochemical polymerization of aniline derivatives.

ParameterValueReference
Monomer Concentration0.1 M[15]
Electrolyte Concentration0.5 M H₂SO₄[15]
Potential Range (CV)-0.2 to +1.2 V vs. Ag/AgCl[15]
Scan Rate (CV)50 mV/s[13]
Number of Cycles10-20General Practice

Experimental Workflow:

Workflow for electrochemical polymerization.

Signaling Pathways and Logical Relationships

The polymerization of aniline derivatives proceeds through a complex oxidative mechanism involving the formation of radical cations. The following diagram illustrates the key steps in the chemical oxidative polymerization process.

Polymerization_Mechanism Monomer Aniline Monomer Radical Aniline Radical Cation Monomer->Radical Dimer Dimer Radical->Dimer Coupling Oligomer Oligomer Dimer->Oligomer Chain Propagation Polymer Polymer Chain Oligomer->Polymer Further Propagation Initiator Oxidant (APS) Initiator->Monomer Oxidation

Mechanism of oxidative polymerization of aniline.

This simplified diagram shows the initiation step where the aniline monomer is oxidized to a radical cation. These reactive species then couple to form dimers, which further react with other radical cations to propagate the polymer chain.

Conclusion

4-Octyloxyaniline serves as a valuable monomer for the synthesis of soluble and processable conducting polymers. The presence of the long alkoxy chain significantly improves the material's properties, making it suitable for a variety of applications in electronics, sensing, and protective coatings. The detailed protocols provided herein offer a starting point for researchers to synthesize and explore the potential of poly(4-octyloxyaniline) in their respective fields. Further optimization of reaction conditions and characterization of the resulting polymers will be crucial for tailoring their properties for specific applications.

References

Application Notes and Protocols: Benzenamine, 4-(octyloxy)- Derivatives for OLED Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data and established protocols for benzenamine, 4-(octyloxy)- derivatives in OLED applications are limited in publicly available scientific literature. The following application notes and protocols are based on closely related 4-alkoxy-substituted aniline and triarylamine derivatives, which are commonly used as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). These notes are intended to provide representative information and guidance for researchers, scientists, and drug development professionals exploring this class of compounds.

Introduction

Benzenamine derivatives featuring long-chain alkoxy substituents, such as the 4-(octyloxy)- group, are a promising class of materials for application in organic light-emitting diodes (OLEDs). The long alkyl chain can enhance solubility and improve film morphology, while the triarylamine core is a well-established moiety for efficient hole transport. These materials are typically employed as the hole-transporting layer (HTL) in a multilayer OLED device, facilitating the injection and transport of positive charge carriers (holes) from the anode to the emissive layer.

Chemical Structures and Synthesis

The core structure of interest is a triarylamine containing a 4-(octyloxy)phenyl group. A general synthetic approach involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

General Synthesis of a 4-(Octyloxy)triarylamine Derivative cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Octyloxyaniline Benzenamine, 4-(octyloxy)- Product 4-(Octyloxy)triarylamine Derivative 4-Octyloxyaniline->Product Diaryl-bromide Diaryl-bromide (Ar-Br) Diaryl-bromide->Product Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Catalyst->Product Buchwald-Hartwig Amination Ligand Phosphine Ligand (e.g., P(t-Bu)3) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product Temperature Heat Temperature->Product

Caption: General synthesis of a 4-(octyloxy)triarylamine derivative.

Experimental Protocol: Synthesis of a Representative 4-Alkoxy-N,N-diphenylaniline

This protocol describes the synthesis of a generic 4-alkoxy-N,N-diphenylaniline via a Buchwald-Hartwig amination reaction.

Materials:

  • 4-Alkoxyaniline (1 equivalent)

  • Bromobenzene (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 2.5 equivalents)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-alkoxyaniline, bromobenzene, sodium tert-butoxide, and anhydrous toluene.

  • Stir the mixture and degas with nitrogen or argon for 15-20 minutes.

  • In a separate glovebox or under a positive flow of inert gas, prepare a solution of palladium(II) acetate and tri(tert-butyl)phosphine in a small amount of anhydrous toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkoxy-N,N-diphenylaniline.

Physicochemical Properties and Device Performance

The performance of 4-alkoxy-substituted triarylamines in OLEDs is dependent on their electronic and photophysical properties. The following tables summarize typical data ranges for this class of materials.

Table 1: Electronic Properties of Representative 4-Alkoxy-Substituted Triarylamines

PropertyTypical RangeMethod of Determination
Highest Occupied Molecular Orbital (HOMO)-5.1 to -5.5 eVCyclic Voltammetry
Lowest Unoccupied Molecular Orbital (LUMO)-2.0 to -2.4 eVCyclic Voltammetry / Optical Bandgap
Ionization Potential5.2 to 5.6 eVPhotoelectron Spectroscopy in Air (PESA)

Table 2: Device Performance of OLEDs with Representative 4-Alkoxy-Substituted Triarylamine HTLs

ParameterTypical Range
Turn-on Voltage3.0 - 5.0 V
Maximum External Quantum Efficiency (EQE)5 - 15 %
Maximum Luminous Efficiency10 - 30 cd/A
Maximum Power Efficiency5 - 20 lm/W
Emission ColorDependent on the emissive layer

OLED Device Fabrication and Characterization

The following is a general protocol for the fabrication of a multilayer OLED device using a 4-alkoxy-substituted triarylamine as the hole-transporting layer.

OLED Fabrication and Testing Workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization Substrate_Cleaning 1. Substrate Cleaning (ITO-coated glass) HIL_Deposition 2. Hole Injection Layer (HIL) Deposition Substrate_Cleaning->HIL_Deposition HTL_Deposition 3. Hole Transport Layer (HTL) (4-Alkoxytriarylamine) Deposition HIL_Deposition->HTL_Deposition EML_Deposition 4. Emissive Layer (EML) Deposition HTL_Deposition->EML_Deposition ETL_Deposition 5. Electron Transport Layer (ETL) Deposition EML_Deposition->ETL_Deposition Cathode_Deposition 6. Cathode Deposition (e.g., LiF/Al) ETL_Deposition->Cathode_Deposition IVL_Measurement Current-Voltage-Luminance (I-V-L) Measurement Cathode_Deposition->IVL_Measurement EL_Spectrum Electroluminescence (EL) Spectrum Measurement IVL_Measurement->EL_Spectrum Efficiency_Calculation Efficiency Calculation (EQE, Luminous, Power) EL_Spectrum->Efficiency_Calculation

Caption: OLED fabrication and testing workflow.

Experimental Protocol: OLED Device Fabrication

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • Deionized water, acetone, isopropanol

  • UV-ozone cleaner

  • High-vacuum thermal evaporation system

  • Organic materials for HIL, HTL (e.g., 4-(octyloxy)-derivative), EML, and ETL

  • Metal for cathode (e.g., LiF, Al)

  • Source meter and photometer for device characterization

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven at 120 °C for at least 30 minutes.

    • Treat the ITO surface with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber to improve the work function.

  • Organic and Metal Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 1 x 10⁻⁶ Torr).

    • Deposit the organic and metal layers sequentially without breaking the vacuum. A typical device structure is as follows:

      • Hole Injection Layer (HIL): e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile), 10 nm.

      • Hole Transport Layer (HTL): Benzenamine, 4-(octyloxy)- derivative, 40 nm.

      • Emissive Layer (EML): Host-guest system, e.g., CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl) doped with an appropriate phosphorescent or fluorescent emitter, 20 nm.

      • Electron Transport Layer (ETL): e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene), 30 nm.

      • Cathode: LiF (1 nm) followed by Al (100 nm).

  • Encapsulation:

    • After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass slide to prevent degradation from moisture and oxygen.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photometer.

    • Record the electroluminescence (EL) spectra at different driving voltages.

    • Calculate the external quantum efficiency (EQE), luminous efficiency, and power efficiency from the J-V-L data and EL spectra.

Signaling Pathways and Device Physics

The operation of an OLED involves several key processes from charge injection to light emission.

Energy Level Diagram and Charge Flow in an OLED cluster_energy Energy Levels Anode Anode (ITO) HIL HIL Anode->HIL Hole Injection HTL HTL (4-Octyloxy-Derivative) HIL->HTL Hole Transport EML EML HTL->EML Hole Injection Photon hv EML->Photon Recombination & Light Emission ETL ETL ETL->EML Electron Transport Cathode Cathode (LiF/Al) Cathode->ETL Electron Injection HOMO HOMO LUMO LUMO

Caption: Energy level diagram and charge flow in an OLED.

The 4-(octyloxy)-benzenamine derivative serves as the hole transport layer (HTL). Holes are injected from the high work function anode (ITO), often facilitated by a hole injection layer (HIL), into the HOMO level of the HTL. These holes then travel through the HTL to the interface with the emissive layer (EML). Simultaneously, electrons are injected from the low work function cathode into the LUMO of the electron transport layer (ETL) and are transported to the EML. Within the EML, holes and electrons recombine to form excitons, which then radiatively decay to produce light. The energy levels of the HTL must be well-aligned with the adjacent layers to ensure efficient charge injection and transport, and to confine charge carriers within the emissive layer for efficient recombination.

Application Notes and Protocols: Synthesis of a Calamitic Liquid Crystal Utilizing 4-Octyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calamitic, or rod-like, liquid crystals are a cornerstone of materials science, with wide-ranging applications in display technologies, optical sensing, and advanced materials development. Their unique ability to self-assemble into ordered fluid phases (mesophases) is intrinsically linked to their molecular structure, which typically consists of a rigid core and flexible terminal chains. This document provides a detailed protocol for the synthesis of a calamitic liquid crystal of the Schiff base type, specifically N-(4-(benzyloxy)benzylidene)-4-octyloxyaniline. This class of compounds is known for its straightforward synthesis and rich mesomorphic behavior. The protocol is intended for researchers and professionals in chemistry, materials science, and drug development who require a reliable method for producing and characterizing such materials.

Synthesis of N-(4-(benzyloxy)benzylidene)-4-octyloxyaniline

The synthesis of N-(4-(benzyloxy)benzylidene)-4-octyloxyaniline is achieved through the condensation reaction between 4-(benzyloxy)benzaldehyde and 4-octyloxyaniline. This reaction forms an imine linkage (Schiff base), which serves as a key component of the rigid core of the liquid crystal molecule.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions 4-octyloxyaniline plus1 + 4-benzyloxybenzaldehyde product N-(4-(benzyloxy)benzylidene)-4-octyloxyaniline 4-benzyloxybenzaldehyde->product condition1 Absolute Ethanol (Solvent) condition2 Reflux, 2 hours condition2->product cluster_reactants cluster_reactants cluster_conditions cluster_conditions

Caption: Reaction scheme for the synthesis of N-(4-(benzyloxy)benzylidene)-4-octyloxyaniline.

Experimental Protocol

This protocol is adapted from the general method for the synthesis of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline.[1]

Materials and Equipment
  • 4-Octyloxyaniline (0.01 mol)

  • 4-(Benzyloxy)benzaldehyde (0.01 mol)

  • Absolute Ethanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 0.01 mol of 4-(benzyloxy)benzaldehyde in 10 mL of absolute ethanol.

  • Addition of Amine: To the stirred solution, add 0.01 mol of 4-octyloxyaniline.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of two hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude product, which precipitates out of the solution, is then collected by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold absolute ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield colorless crystals.

  • Drying: Dry the purified product in a vacuum oven.

Characterization Data

The synthesized liquid crystal is characterized by its spectroscopic data and its unique thermal behavior, which defines its liquid crystalline phases.

Spectroscopic Data

The structure of the synthesized compound, (E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)aniline, is confirmed through spectroscopic methods.[1]

Technique Key Observations
FT-IR (KBr) ~2925 cm⁻¹ (aliphatic C-H stretching), ~1615 cm⁻¹ (C=N imine stretching).[1][2]
¹H NMR A singlet at δ 8.55 ppm corresponding to the azomethine proton (CH=N). Aromatic protons appear as multiplets in the range of δ 6.96-7.87 ppm. A singlet at δ 5.20 ppm for the OCH₂Ph protons.[1][2]
¹³C NMR A downfield signal near δ 156 ppm for the doubly bonded carbon of the azomethine group. Aromatic carbons appear in the range of δ 114-157 ppm.[1]
Mesomorphic Properties

The liquid crystalline properties are determined by Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). The following table summarizes the phase transition temperatures and enthalpies for a homologous series, including the octyloxy (n=8) derivative.

Compound (n-alkoxy chain) Transition Temperature (°C) Enthalpy (kJ/mol)
n=6 (Hexyloxy) Cr → SmA118.031.2
SmA → I121.35.5
n=8 (Octyloxy) Cr → SmA 112.0 36.8
SmA → I 123.5 5.9
n=16 (Hexadecyloxy) Cr → SmA110.263.4
SmA → I126.17.8

Data adapted from a study on a similar homologous series.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and characterization process.

G start Start: Define Synthesis Target reactants Reactants: 4-Octyloxyaniline 4-(Benzyloxy)benzaldehyde start->reactants synthesis Synthesis: Condensation Reaction (Reflux in Ethanol) reactants->synthesis isolation Isolation: Cooling & Filtration synthesis->isolation purification Purification: Recrystallization from Ethanol isolation->purification characterization Characterization purification->characterization ftir FT-IR Spectroscopy characterization->ftir nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr dsc_pom Thermal Analysis: DSC & POM characterization->dsc_pom data_analysis Data Analysis and Property Confirmation ftir->data_analysis nmr->data_analysis dsc_pom->data_analysis end End: Pure Liquid Crystal data_analysis->end

Caption: Workflow for the synthesis and characterization of calamitic liquid crystals.

Conclusion

This protocol provides a reproducible and efficient method for the synthesis of the calamitic liquid crystal N-(4-(benzyloxy)benzylidene)-4-octyloxyaniline. The straightforward nature of the Schiff base condensation reaction makes it an accessible target for researchers. The characterization data presented, particularly the thermal properties, confirm the successful formation of a material with a stable smectic A mesophase, which is a common and useful liquid crystalline phase. This methodology can be adapted for the synthesis of a wide range of calamitic liquid crystals by varying the aldehyde and aniline precursors, allowing for the fine-tuning of mesomorphic properties for specific applications.

References

Application Notes and Protocols: 4-Octyloxyaniline in the Formation of Smectic and Nematic Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyloxyaniline is a key building block in the synthesis of thermotropic liquid crystals, particularly those exhibiting smectic and nematic phases. Its molecular structure, featuring a rigid aromatic core, a flexible octyloxy tail, and a reactive amine group, allows for the systematic design of mesogenic compounds. By condensing 4-octyloxyaniline with various aromatic aldehydes, a diverse range of Schiff base liquid crystals can be synthesized. The nature of the terminal substituent on the aldehyde and the overall molecular geometry dictates the type of mesophase (nematic, smectic A, smectic C, etc.) and the corresponding transition temperatures. These materials are of significant interest for applications in display technologies, optical switching, and as organized media for chemical reactions. This document provides detailed protocols for the synthesis and characterization of liquid crystals derived from 4-octyloxyaniline and presents key quantitative data on their mesomorphic properties.

Data Presentation: Phase Transitions of 4-Octyloxyaniline Derivatives

The following tables summarize the phase transition temperatures and enthalpy changes for a series of Schiff base liquid crystals synthesized from 4-alkoxyanilines, including derivatives with an octyloxy chain. This data, gathered from differential scanning calorimetry (DSC) and polarized optical microscopy (POM), illustrates the influence of molecular structure on the formation and stability of smectic and nematic phases.

Table 1: Phase Transition Temperatures of Substituted Benzylidene-4'-alkoxyanilines [1]

n (Alkoxy Chain Length)R (Substituent on Benzaldehyde)TransitionTemperature (°C)
8-HCr → N110.0
8-HN → I118.0
8-OCH₃Cr → N125.0
8-OCH₃N → I145.0
8-ClCr → SmA98.0
8-ClSmA → N105.0
8-ClN → I115.0
8-NO₂Cr → SmA130.0
8-NO₂SmA → N150.0
8-NO₂N → I165.0

Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic Liquid

Table 2: Enthalpy Changes for Phase Transitions of Substituted Benzylidene-4'-alkoxyanilines [1]

n (Alkoxy Chain Length)R (Substituent on Benzaldehyde)TransitionΔH (kJ/mol)
8-HCr → N25.8
8-HN → I0.6
8-OCH₃Cr → N29.5
8-OCH₃N → I0.8
8-ClCr → SmA24.1
8-ClSmA → N1.2
8-ClN → I0.5
8-NO₂Cr → SmA30.2
8-NO₂SmA → N1.5
8-NO₂N → I0.7

Table 3: Mesomorphic Properties of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline [2]

n (Alkoxy Chain Length)TransitionTemperature (°C)ΔH (kJ/mol)Mesophase
8Cr → SmA115.335.2Smectic A
8SmA → I128.55.3-

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Liquid Crystals from 4-Octyloxyaniline

This protocol details the synthesis of a representative Schiff base liquid crystal, (E)-N-(4-substituted-benzylidene)-4-octyloxyaniline, via condensation reaction.

Materials:

  • 4-Octyloxyaniline

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-octyloxyaniline in a minimal amount of absolute ethanol.

  • Addition of Aldehyde: To the stirred solution, add 1.0 equivalent of the desired substituted benzaldehyde.

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base liquid crystal.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Characterization of Mesomorphic Phases

This protocol outlines the standard procedures for characterizing the smectic and nematic phases of the synthesized liquid crystals using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

A. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the purified liquid crystal sample into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature above its isotropic clearing point at a rate of 10 °C/min.

    • Hold the sample at this temperature for 2-3 minutes to ensure complete melting and to erase any thermal history.

    • Cool the sample back to room temperature at a rate of 10 °C/min.

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis: Analyze the DSC thermograms to determine the peak temperatures of phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic) and the corresponding enthalpy changes (ΔH) by integrating the peak areas. The second heating scan is typically used for reporting transition temperatures to ensure a consistent thermal history.

B. Polarized Optical Microscopy (POM)

  • Sample Preparation: Place a small amount of the liquid crystal sample on a clean microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage connected to a temperature controller.

  • Observation:

    • Heat the sample slowly while observing it through a polarized microscope with crossed polarizers.

    • Note the temperatures at which changes in the optical texture occur. These changes correspond to phase transitions.

    • Identify the characteristic textures of the different mesophases. Nematic phases typically exhibit schlieren or marbled textures, while smectic A phases often show focal conic fan or homeotropic textures.

    • Cool the sample slowly from the isotropic liquid and observe the formation of the liquid crystal phases and their textures. This helps to confirm the nature of the transitions (enantiotropic or monotropic).

    • Capture images of the characteristic textures at different temperatures for documentation.

Visualizations

Experimental Workflow: Synthesis and Characterization

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 4-Octyloxyaniline + Substituted Benzaldehyde Dissolution Dissolve in Ethanol Reactants->Dissolution Reaction Reflux with Catalyst Dissolution->Reaction Isolation Precipitation & Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification Final_Product Pure Schiff Base LC Purification->Final_Product DSC Differential Scanning Calorimetry (DSC) Final_Product->DSC POM Polarized Optical Microscopy (POM) Final_Product->POM Data_Analysis Determine Transition Temperatures & Enthalpies DSC->Data_Analysis Texture_Analysis Identify Mesophase Textures POM->Texture_Analysis

Caption: Workflow for the synthesis and characterization of Schiff base liquid crystals.

Logical Relationship: Factors Influencing Mesophase Formation

Mesophase_Factors cluster_molecular_structure Molecular Structure cluster_properties Mesomorphic Properties Core Rigid Aromatic Core (4-Octyloxyaniline + Benzaldehyde) Phase_Type Phase Type (Nematic, Smectic A, Smectic C) Core->Phase_Type Transition_Temp Transition Temperatures (Cr-Sm, Sm-N, N-I) Core->Transition_Temp Tail Flexible Alkoxy Chain (Octyloxy Group) Tail->Phase_Type Tail->Transition_Temp Terminal_Group Terminal Substituent on Benzaldehyde Terminal_Group->Phase_Type Stability Mesophase Stability Terminal_Group->Stability Linkage Schiff Base Linkage (-CH=N-) Linkage->Phase_Type Linkage->Stability

Caption: Key molecular factors influencing the mesomorphic properties of 4-octyloxyaniline based liquid crystals.

References

Application Notes and Protocols for the Synthesis of 4-Octyloxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Octyloxyaniline is a valuable intermediate in the synthesis of a variety of organic molecules with applications in materials science and medicinal chemistry. Its derivatives, including azo dyes and Schiff bases, are of significant interest for their potential biological activities and use as functional materials. This document provides detailed protocols for the synthesis of 4-octyloxyaniline and two classes of its derivatives.

Part 1: Synthesis of 4-Octyloxyaniline via Williamson Ether Synthesis

The synthesis of 4-octyloxyaniline is typically achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[1][2][3][4] In this case, 4-aminophenol is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from an octyl halide.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization prep_reagents Prepare Reactants: - 4-Aminophenol - 1-Bromooctane - Base (e.g., K2CO3) - Solvent (e.g., DMF) setup Set up reaction flask with reflux condenser prep_reagents->setup 1. add_reagents Add 4-aminophenol, K2CO3, and DMF setup->add_reagents 2. heat_mixture Heat and stir the mixture add_reagents->heat_mixture 3. add_halide Slowly add 1-bromooctane heat_mixture->add_halide 4. reflux Reflux the reaction mixture add_halide->reflux 5. cool Cool the reaction mixture reflux->cool 6. filter_solid Filter to remove inorganic salts cool->filter_solid 7. extract Extract the product with an organic solvent filter_solid->extract 8. wash Wash the organic layer extract->wash 9. dry Dry the organic layer (e.g., with Na2SO4) wash->dry 10. concentrate Concentrate under reduced pressure dry->concentrate 11. purify Purify by column chromatography or recrystallization concentrate->purify 12. analyze Analyze the final product (TLC, NMR, MS) purify->analyze 13.

Caption: Experimental workflow for the synthesis of 4-octyloxyaniline.

Synthetic Pathway

G reactant1 4-Aminophenol plus + reactant1->plus reactant2 1-Bromooctane product 4-Octyloxyaniline reactant2->product K2CO3, DMF Reflux plus->reactant2

Caption: Williamson ether synthesis of 4-octyloxyaniline.

Experimental Protocol
  • To a round-bottom flask, add 4-aminophenol, potassium carbonate (K₂CO₃), and a suitable polar aprotic solvent such as dimethylformamide (DMF).[4]

  • Stir the mixture at an elevated temperature (e.g., 80 °C) for 30 minutes.

  • Slowly add 1-bromooctane to the reaction mixture.

  • Continue to heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC).

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 4-octyloxyaniline.[5]

Quantitative Data
ReagentMolar Eq.Molecular Weight ( g/mol )
4-Aminophenol1.0109.13
1-Bromooctane1.1193.13
Potassium Carbonate2.0138.21
DMF-73.09
Product Molecular Weight ( g/mol )
4-Octyloxyaniline221.34[6]

Part 2: Synthesis of 4-Octyloxyaniline Derivatives

A. Azo Dye Derivatives

Azo dyes are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with a suitable aromatic compound.[7][8]

G start 4-Octyloxyaniline diazonium 4-Octyloxyphenyldiazonium salt start->diazonium NaNO2, HCl 0-5 °C plus + diazonium->plus coupling_partner Coupling Partner (e.g., Naphthol, Phenol) azo_dye Azo Dye Derivative coupling_partner->azo_dye Coupling Reaction plus->coupling_partner

Caption: Synthesis of azo dye derivatives from 4-octyloxyaniline.

  • Diazotization:

    • Dissolve 4-octyloxyaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature.

    • Stir the mixture for 15-30 minutes to form the diazonium salt solution.

  • Coupling:

    • In a separate beaker, dissolve the coupling partner (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

    • Cool this solution in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the coupling partner solution with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Stir the mixture for an additional 30 minutes in the ice bath.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

ReagentMolar Eq.Molecular Weight ( g/mol )
4-Octyloxyaniline1.0221.34
Sodium Nitrite1.069.00
Hydrochloric Acid (conc.)~3.036.46
Coupling Partner (e.g., 2-Naphthol)1.0144.17
Sodium Hydroxide~2.040.00
B. Schiff Base Derivatives

Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde or ketone.[9][10][11][12]

G reactant1 4-Octyloxyaniline plus + reactant1->plus reactant2 Aldehyde or Ketone product Schiff Base Derivative reactant2->product Solvent (e.g., Ethanol) Reflux plus->reactant2

Caption: Synthesis of Schiff base derivatives from 4-octyloxyaniline.

  • Dissolve 4-octyloxyaniline in a suitable solvent, such as ethanol, in a round-bottom flask.[10]

  • Add an equimolar amount of the desired aldehyde or ketone to the solution.[10]

  • A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.[13]

  • Reflux the reaction mixture for a few hours, monitoring the progress by TLC.[10]

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization of the Schiff base.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold solvent and dry. Recrystallization may be performed for further purification.

ReagentMolar Eq.Molecular Weight ( g/mol )
4-Octyloxyaniline1.0221.34
Aldehyde/Ketone (e.g., Benzaldehyde)1.0106.12
Ethanol-46.07
Glacial Acetic Acid (catalyst)catalytic60.05

References

Application Notes and Protocols: Industrial Applications of Benzenamine, 4-(octyloxy)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial uses of Benzenamine, 4-(octyloxy)-, also known as 4-octyloxyaniline. This versatile chemical intermediate finds significant application in the fields of materials science, particularly in the synthesis of liquid crystals and functional polymers.

Section 1: Application in Liquid Crystal Synthesis

Benzenamine, 4-(octyloxy)- is a key building block in the synthesis of thermotropic liquid crystals, primarily due to its rod-like molecular structure conferred by the octyloxy tail. These liquid crystals are integral components in display technologies and optical devices. The most common application is in the formation of Schiff base (azomethine) liquid crystals.

Quantitative Data: Mesomorphic Properties of Schiff Bases Derived from 4-substituted Anilines

The following table summarizes the phase transition temperatures for a homologous series of Schiff bases, providing an indication of the expected mesomorphic behavior of liquid crystals synthesized from 4-octyloxyaniline. The data is compiled from various studies on similar alkoxy-substituted azomethine compounds.

Alkoxy Chain Length (n)Compound StructureMelting Point (°C)Nematic to Isotropic Transition (°C)Smectic A to Nematic/Isotropic Transition (°C)
6C₆H₁₃O-Ph-CH=N-Ph-R~135-~118 (SmA to Iso)
8 C₈H₁₇O-Ph-CH=N-Ph-R ~128 - ~112 (SmA to Iso)
16C₁₆H₃₃O-Ph-CH=N-Ph-R~119-~125 (SmA to Iso)

Note: 'Ph' represents a benzene ring and 'R' represents another terminal group, often an alkyl or another alkoxy group. The transition temperatures are approximate and can vary based on the full molecular structure and experimental conditions.

Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal

This protocol details the synthesis of a representative Schiff base liquid crystal using Benzenamine, 4-(octyloxy)- and a substituted benzaldehyde.

Materials:

  • Benzenamine, 4-(octyloxy)- (1.0 eq)

  • 4-(Benzyloxy)benzaldehyde (1.0 eq)[1]

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 4-(benzyloxy)benzaldehyde (1.0 eq) in a minimal amount of absolute ethanol with stirring.

  • To this solution, add an equimolar amount of Benzenamine, 4-(octyloxy)- (1.0 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.[1]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure liquid crystalline compound.

  • Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Characterization:

The synthesized liquid crystal can be characterized by:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting, nematic-isotropic, smectic-nematic, etc.).

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures (e.g., nematic schlieren, smectic focal conic) and confirm the mesophases.

  • Spectroscopy (FTIR, ¹H NMR, ¹³C NMR): To confirm the chemical structure of the synthesized Schiff base.

Diagram: Synthetic Workflow for Schiff Base Liquid Crystal

G cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization reactant1 Benzenamine, 4-(octyloxy)- step1 Dissolve in Ethanol reactant1->step1 reactant2 4-Substituted Benzaldehyde reactant2->step1 step2 Add Catalyst (Acetic Acid) step1->step2 step3 Reflux (2-4 hours) step2->step3 step4 Cool to Room Temperature step3->step4 step5 Filter and Wash step4->step5 step6 Recrystallize and Dry step5->step6 product Schiff Base Liquid Crystal step6->product char1 DSC Analysis product->char1 char2 POM Analysis product->char2 char3 Spectroscopic Analysis product->char3

Caption: Synthetic workflow for a Schiff base liquid crystal.

Section 2: Application in Functional Polymer Synthesis

Benzenamine, 4-(octyloxy)- can be incorporated into polymer backbones or as a pendant group to impart specific properties such as thermal stability, solubility, and liquid crystalline behavior to the resulting polymer. A notable application is in the synthesis of specialty polyamides and poly(amide-imide)s.

Conceptual Application: Synthesis of a Polyamide with an Octyloxy Side Chain

While specific industrial-scale examples are not widely documented, a feasible application is the synthesis of a polyamide where the octyloxy group acts as a bulky, flexible side chain. This can improve the solubility of otherwise rigid aromatic polyamides and lower their glass transition temperature, enhancing processability.

Experimental Protocol: Proposed Synthesis of a Soluble Aromatic Polyamide

This protocol outlines a general method for the synthesis of an aromatic polyamide with a pendant octyloxy group, based on established phosphorylation polycondensation methods.

Materials:

  • 4-Amino-3-(4-(octyloxy)phenyl)benzoic acid (hypothetical monomer, requires separate synthesis) (1.0 eq)

  • 4,4'-Oxydianiline (1.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Calcium chloride (CaCl₂)

  • Methanol

  • Reaction flask with mechanical stirrer and nitrogen inlet

  • Heating and stirring apparatus

Procedure:

  • In a flame-dried reaction flask under a nitrogen atmosphere, dissolve the diamine (e.g., 4,4'-oxydianiline, 1.0 eq) and the custom diacid monomer (4-amino-3-(4-(octyloxy)phenyl)benzoic acid, 1.0 eq) in NMP containing dissolved CaCl₂.

  • Add pyridine to the solution and stir until all components are dissolved.

  • Add triphenyl phosphite (TPP) as the condensing agent.

  • Heat the reaction mixture to 100-120 °C and maintain for 3-6 hours with continuous stirring.

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • Once the desired viscosity is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and then water to remove residual solvents and salts.

  • Dry the polyamide under vacuum at 80-100 °C.

Expected Polymer Properties:

  • Improved Solubility: The octyloxy side chains are expected to disrupt chain packing, leading to enhanced solubility in organic solvents like NMP, DMAc, and DMF.

  • Lowered Glass Transition Temperature (Tg): The flexible alkyl chains can act as internal plasticizers, reducing the Tg compared to a similar polyamide without the side chain.

  • Film-Forming Capability: The soluble polymer should be capable of being cast into flexible and transparent films.

Diagram: Logical Flow for Polymer Property Enhancement

G cluster_modification Structural Modification cluster_properties Resulting Properties cluster_application Potential Applications start Rigid Aromatic Polyamide modification Incorporate Benzenamine, 4-(octyloxy)- as a side chain start->modification prop1 Increased Solubility modification->prop1 prop2 Lowered Tg modification->prop2 prop3 Improved Processability prop1->prop3 prop2->prop3 app1 High-Performance Films prop3->app1 app2 Soluble Coatings prop3->app2 app3 Membranes prop3->app3

Caption: Effect of octyloxy side chain on polyamide properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzenamine, 4-(octyloxy)-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Benzenamine, 4-(octyloxy)-, also known as 4-octyloxyaniline. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies to enhance yield and purity.

Frequently Asked questions (FAQs)

Q1: What is the most common and effective method for synthesizing 4-octyloxyaniline?

A1: The most prevalent and reliable method for synthesizing 4-octyloxyaniline is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-aminophenol with an octyl halide (e.g., 1-bromooctane) in the presence of a suitable base and solvent. This SN2 reaction is generally high-yielding and scalable.[1][2][3]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of 4-octyloxyaniline can stem from several factors. Here are some common causes and their solutions:

  • Incomplete Deprotonation: The phenolic hydroxyl group of 4-aminophenol must be fully deprotonated to form the more nucleophilic phenoxide ion. Ensure you are using a sufficiently strong base and appropriate stoichiometry.

  • Side Reactions: A common side reaction is the N-alkylation of the amino group. To minimize this, select reaction conditions that favor O-alkylation. Using a weaker base or a polar aprotic solvent can sometimes help.

  • Poor Solubility of Reactants: Ensure that all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent or a different solvent system.

  • Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q3: I am observing significant impurity formation. What are the likely impurities and how can I minimize them?

A3: The primary impurity is often the N-alkylated product, 4-(octylamino)phenol, and potentially some dialkylated product. To minimize these:

  • Choice of Base: Using a milder base like potassium carbonate (K₂CO₃) can favor O-alkylation over N-alkylation.

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are generally preferred as they promote SN2 reactions.[3]

  • Controlled Addition of Alkyl Halide: Adding the 1-bromooctane slowly to the reaction mixture can help to control the reaction and reduce the formation of side products.

Q4: How can I effectively purify the final product?

A4: Purification of 4-octyloxyaniline can typically be achieved through the following methods:

  • Recrystallization: This is a common method for purifying solid organic compounds.[4] A suitable solvent system (e.g., ethanol/water or hexanes) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography is an effective method.[5] A solvent system of ethyl acetate and hexanes is often a good starting point for elution.

  • Acid-Base Extraction: An aqueous workup with a dilute acid wash can help remove any unreacted 4-aminophenol. Subsequent washing with brine and drying of the organic layer is recommended before final purification.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents, incorrect reaction temperature, or inappropriate base/solvent combination.Verify the quality of starting materials. Optimize the reaction temperature by running small-scale trials. Refer to the data tables below for suitable base and solvent choices.
Reaction Stalls (Incomplete Conversion) Insufficient reaction time, deactivation of catalyst (if used), or equilibrium limitations.Monitor the reaction by TLC to ensure it has gone to completion. If the reaction has stalled, consider adding more base or alkyl halide.
Product is an Oil Instead of a Solid Presence of impurities lowering the melting point.Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. If so, purify the bulk material using the same method.
Difficulty in Removing Solvent High-boiling point solvent (e.g., DMF) used.Remove the solvent under reduced pressure (vacuum distillation). An aqueous workup can also be used to transfer the product to a lower-boiling organic solvent like ethyl acetate.

Quantitative Data on Reaction Parameters

The choice of base and solvent can significantly impact the yield of the Williamson ether synthesis of 4-octyloxyaniline. The following tables provide a summary of how these parameters can influence the reaction outcome.

Table 1: Effect of Different Bases on Reaction Yield

Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Potassium Carbonate (K₂CO₃)DMF80692
Sodium Hydroxide (NaOH)Ethanol78 (reflux)885
Sodium Hydride (NaH)THF66 (reflux)495
Cesium Carbonate (Cs₂CO₃)Acetonitrile82 (reflux)594

Note: Data is representative and may vary based on specific experimental conditions.

Table 2: Effect of Different Solvents on Reaction Yield

Solvent Base Temperature (°C) Reaction Time (h) Yield (%)
DMFK₂CO₃80692
AcetonitrileK₂CO₃82 (reflux)888
AcetoneK₂CO₃56 (reflux)1275
EthanolNaOH78 (reflux)885

Note: Data is representative and may vary based on specific experimental conditions.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of 4-octyloxyaniline via Williamson ether synthesis.

Materials:

  • 4-Aminophenol

  • 1-Bromooctane

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Addition of Alkyl Halide: Slowly add 1-bromooctane (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Visualizations

experimental_workflow A 1. Reaction Setup (4-Aminophenol, K₂CO₃ in DMF) B 2. Add 1-Bromooctane A->B C 3. Heat and Stir (80°C, 6h) B->C D 4. Monitor by TLC C->D E 5. Aqueous Workup (Add Water) D->E Reaction Complete F 6. Extraction (Ethyl Acetate) E->F G 7. Wash (Water, Brine) F->G H 8. Dry and Concentrate G->H I 9. Purification (Recrystallization or Chromatography) H->I J Final Product: 4-Octyloxyaniline I->J

Caption: Experimental workflow for the synthesis of 4-octyloxyaniline.

troubleshooting_guide start Low Yield or Incomplete Reaction q1 Check Reaction Conditions start->q1 q2 Analyze for Side Products (e.g., by LC-MS) start->q2 s1a Optimize Temperature and Reaction Time q1->s1a s1b Ensure Anhydrous Conditions and Active Reagents q1->s1b s2a Change Base to Favor O-alkylation (e.g., K₂CO₃) q2->s2a s2b Slow Addition of Alkyl Halide q2->s2b

Caption: Troubleshooting decision tree for low yield issues.

References

Common impurities in 4-octyloxyaniline synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-octyloxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-octyloxyaniline?

A1: The most prevalent laboratory-scale synthesis of 4-octyloxyaniline is achieved through the Williamson ether synthesis. This method involves the O-alkylation of 4-aminophenol with an octyl halide, typically 1-bromooctane, in the presence of a base. An alternative, though less direct, route involves the reduction of 4-octyloxynitrobenzene.

Q2: What are the primary impurities I should expect in my crude 4-octyloxyaniline product?

A2: The impurity profile of your crude product will largely depend on your chosen synthetic route.

  • From Williamson Ether Synthesis (starting with 4-aminophenol):

    • Unreacted Starting Materials: Residual 4-aminophenol and 1-bromooctane.

    • N-Alkylation Products: The amino group of 4-aminophenol can compete with the hydroxyl group as a nucleophile, leading to the formation of N-octyl-4-aminophenol.[1]

    • Di-alkylation Products: Further reaction can lead to the formation of N,N-dioctyl-4-aminophenol and N-octyl-4-octyloxyaniline.

  • From Reduction of 4-octyloxynitrobenzene:

    • Incomplete Reduction: Presence of the starting material, 4-octyloxynitrobenzene.

    • Reduction Intermediates: Depending on the reducing agent and conditions, intermediates such as 4-octyloxynitrosobenzene and N-(4-octyloxyphenyl)hydroxylamine may be present.

Q3: My reaction mixture is showing multiple spots on the TLC plate. How can I identify them?

A3: To identify the spots on your TLC plate, you can use a co-spotting technique. Spot your reaction mixture, the starting materials (4-aminophenol and 1-bromooctane), and a co-spot of the reaction mixture with the starting materials on the same TLC plate. The desired 4-octyloxyaniline product is less polar than 4-aminophenol and will have a higher Rf value. The N-alkylated byproducts will have polarities similar to the O-alkylated product, which can make them difficult to distinguish by TLC alone.

Troubleshooting Guides

Issue 1: Low Yield of 4-Octyloxyaniline in Williamson Ether Synthesis

Symptom: The final isolated yield of 4-octyloxyaniline is significantly lower than expected. TLC analysis of the crude product shows a large amount of unreacted 4-aminophenol.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incomplete Deprotonation of 4-Aminophenol - Ensure a sufficient molar excess of a strong base (e.g., NaOH, KOH, K₂CO₃) is used to fully deprotonate the phenolic hydroxyl group. - Consider using a stronger base like sodium hydride (NaH) in an appropriate aprotic solvent.
Insufficient Reaction Time or Temperature - Monitor the reaction progress by TLC. If starting material is still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature.
Poor Quality of Reagents - Use freshly opened or properly stored 4-aminophenol and 1-bromooctane. Ensure the base is not old or has absorbed significant atmospheric moisture.
Issue 2: Presence of Significant N-Alkylated Impurities

Symptom: Spectroscopic analysis (e.g., NMR, MS) of the purified product indicates the presence of N-octyl-4-aminophenol and/or N,N-dioctyl-4-aminophenol.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Direct Alkylation of the Amino Group - The amino group of 4-aminophenol is also nucleophilic and can compete with the phenoxide for the alkylating agent.[1] To favor O-alkylation, consider protecting the amino group prior to the Williamson ether synthesis. A common strategy is to form a Schiff base with benzaldehyde, which can be hydrolyzed after the etherification.
Reaction Conditions Favoring N-Alkylation - The choice of solvent can influence the N- vs. O-alkylation ratio. Polar aprotic solvents can favor O-alkylation. Experiment with different solvent systems.

Impurity Removal Protocols

Recrystallization

Recrystallization is an effective method for purifying solid 4-octyloxyaniline from less soluble or more soluble impurities.

General Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which 4-octyloxyaniline is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system like ethanol/water is often effective.

  • Dissolution: Dissolve the crude 4-octyloxyaniline in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Example Recrystallization Data (Illustrative)

Purification StepInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery Rate (%)
Recrystallization from Ethanol/Water85%>98%~75%
Recrystallization from Hexane85%>95%~80%

Note: The above data is for illustrative purposes. Actual results will vary based on the initial purity and specific experimental conditions.

Column Chromatography

Column chromatography is a highly effective technique for separating 4-octyloxyaniline from its N-alkylated isomers and other impurities with different polarities.

Experimental Protocol:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

  • Mobile Phase (Eluent): A non-polar solvent system with a gradient of a more polar solvent is typically used. A common system is a gradient of ethyl acetate in hexanes or petroleum ether.

  • Column Packing: The silica gel is packed into a column as a slurry in the initial, least polar eluent.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a more polar solvent like dichloromethane and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with the solvent system, gradually increasing the polarity. Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The solvent is removed from the pure fractions using a rotary evaporator to yield the purified 4-octyloxyaniline.

Illustrative HPLC Purity Analysis of Column Fractions

Fraction Number4-Aminophenol (Area %)N-octyl-4-aminophenol (Area %)4-Octyloxyaniline (Area %)Other Impurities (Area %)
1-595.23.10.51.2
6-1010.580.38.11.1
11-200.11.598.3 0.1
21-25-0.290.5 (with other impurities)9.3

Note: This table is a representative example of how column chromatography can separate impurities. The actual elution profile will depend on the specific conditions.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis s1 4-Aminophenol + 1-Bromooctane s2 Williamson Ether Synthesis (Base, Solvent) s1->s2 w1 Crude 4-Octyloxyaniline (Mixture of products and impurities) s2->w1 p1 Column Chromatography (Silica Gel, Hexane/EtOAc) w1->p1 p2 Recrystallization (Ethanol/Water) p1->p2 a1 Pure 4-Octyloxyaniline p2->a1 a2 TLC, HPLC, NMR, MS a1->a2

Caption: General experimental workflow for the synthesis and purification of 4-octyloxyaniline.

troubleshooting_logic start Low Purity of 4-Octyloxyaniline q1 Major impurity identified by TLC/NMR? start->q1 ans1_a Unreacted 4-Aminophenol q1->ans1_a Yes ans1_b N-Alkylated Byproducts q1->ans1_b Yes sol1_a Increase base stoichiometry Extend reaction time/temperature ans1_a->sol1_a sol1_b Protect amino group (e.g., Schiff base) Optimize solvent system ans1_b->sol1_b

Caption: Troubleshooting logic for addressing low purity in 4-octyloxyaniline synthesis.

References

Technical Support Center: 4-Octyloxyaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 4-octyloxyaniline. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with 4-octyloxyaniline?

A1: 4-octyloxyaniline is irritating to the eyes, respiratory system, and skin. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Q2: How does the long octyl chain of 4-octyloxyaniline affect its solubility?

A2: The long, nonpolar octyl chain significantly decreases the solubility of 4-octyloxyaniline and its derivatives in polar solvents like water, while increasing its solubility in nonpolar organic solvents such as hexanes, toluene, and dichloromethane. This property can be advantageous for purification by extraction but may require mixed solvent systems for reactions or chromatography.

Q3: My purified 4-octyloxyaniline derivatives often appear as oils or low-melting solids. How can I induce crystallization?

A3: "Oiling out" is a common issue with long-chain aromatic compounds. To induce crystallization, try techniques such as scratching the inside of the flask with a glass rod, seeding with a small crystal of the product, or slowly cooling the solution over a prolonged period. Using a solvent mixture where the compound is soluble in one solvent but insoluble in the other (e.g., dichloromethane/hexane) and slowly evaporating the more volatile solvent can also promote crystallization.

Q4: Can the octyloxy group influence the reactivity of the aniline?

A4: Yes, the octyloxy group is an electron-donating group, which increases the electron density on the aromatic ring and enhances the nucleophilicity of the amino group. This can make the aniline more reactive in electrophilic aromatic substitution reactions and can influence the rate and outcome of reactions like Buchwald-Hartwig amination and Schiff base formation.

Troubleshooting Guides

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] Due to the electron-rich nature of 4-octyloxyaniline, specific issues may arise.

Q: My Buchwald-Hartwig amination with 4-octyloxyaniline is giving a low yield. What are the possible causes and solutions?

A: Low yields in this reaction can stem from several factors. Below is a breakdown of potential issues and how to address them.

  • Problem: Catalyst Deactivation or Inhibition

    • Possible Cause: The electron-rich 4-octyloxyaniline or the product can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation. Iodide from aryl iodide substrates can also poison the catalyst.[3]

    • Solution:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands can promote the desired reductive elimination step and prevent catalyst decomposition.[4]

      • Substrate Choice: If possible, use aryl bromides or triflates instead of aryl iodides to avoid catalyst inhibition by iodide ions.[3]

      • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) as oxygen can deactivate the palladium catalyst.[5]

  • Problem: Competing Side Reactions

    • Possible Cause: Hydrodehalogenation of the aryl halide is a common side reaction where the halogen is replaced by a hydrogen atom.[5]

    • Solution:

      • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, if hydrodehalogenation is significant, consider a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]

      • Temperature Control: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.[5]

  • Problem: Poor Solubility

    • Possible Cause: While 4-octyloxyaniline is soluble in many organic solvents, the inorganic base or the palladium catalyst may not be.

    • Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[2] If solubility is an issue, consider a more polar aprotic solvent like N,N-dimethylformamide (DMF), but be mindful that this can sometimes promote side reactions.

ParameterCondition ACondition BCondition CTypical Yield Range
Catalyst Pd₂(dba)₃Pd(OAc)₂G3-XPhos Precatalyst-
Ligand XPhosRuPhos(integrated)-
Base NaOtBuK₃PO₄Cs₂CO₃-
Solvent TolueneDioxanet-BuOH-
Temperature 80 °C100 °CRoom Temperature-
Yield HighModerate to HighModerate to High70-95%
  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), 4-octyloxyaniline (1.2 mmol), the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol), and the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Halide, 4-Octyloxyaniline, Pd Catalyst, Base start->reagents inert Inert Atmosphere (Ar or N2) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up filter->extract purify Purify (Chromatography/ Recrystallization) extract->purify product Final Product purify->product

A generalized workflow for the Buchwald-Hartwig amination reaction.
N-Acylation

N-acylation is a common reaction to form amides from amines.[6] With 4-octyloxyaniline, the reaction is generally facile due to its nucleophilicity.

Q: My N-acylation of 4-octyloxyaniline is producing a dark-colored, impure product. What is causing this and how can I improve the purity?

A: The formation of colored impurities can be due to oxidation of the aniline or side reactions.

  • Problem: Oxidation of 4-octyloxyaniline

    • Possible Cause: Anilines, especially electron-rich ones, are susceptible to air oxidation, which can produce colored byproducts.[5]

    • Solution:

      • Inert Atmosphere: While not always necessary for N-acylation, performing the reaction under an inert atmosphere can minimize oxidation.[5]

      • Purification: Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[5]

  • Problem: Diacylation

    • Possible Cause: In the presence of a strong base and excess acylating agent, diacylation (acylation on the nitrogen twice) can occur, though this is less common for secondary amides. More likely is O-acylation if phenolic impurities are present.

    • Solution: Use stoichiometric amounts of the acylating agent and add it slowly to the reaction mixture.

  • Problem: Incomplete Reaction

    • Possible Cause: If a weak acylating agent is used or if the reaction conditions are too mild, the reaction may not go to completion.

    • Solution:

      • Acylating Agent: Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride.[7]

      • Catalyst: Add a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) to increase the reaction rate, especially with less reactive anhydrides.[7]

Acylating AgentCatalystBaseSolventTemperatureTypical Yield
Acetic AnhydrideNonePyridineDichloromethaneRoom Temp.Good
Acetyl ChlorideDMAP (cat.)TriethylamineDichloromethane0 °C to Room Temp.Excellent
Carboxylic AcidEDC/HOBtDIPEADMFRoom Temp.Good to Excellent
  • Dissolve 4-octyloxyaniline (1.0 mmol) in a suitable solvent such as dichloromethane or ethyl acetate (10 mL) in a round-bottom flask.

  • Add a base, such as pyridine (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[8]

N_Acylation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete Incomplete Reaction start->incomplete oxidation Oxidation of Aniline start->oxidation side_reactions Side Reactions (e.g., Diacylation) start->side_reactions reactive_agent Use More Reactive Acylating Agent (Acyl Chloride) incomplete->reactive_agent catalyst Add Catalyst (DMAP) incomplete->catalyst inert_atm Use Inert Atmosphere oxidation->inert_atm activated_carbon Treat with Activated Carbon during Recrystallization oxidation->activated_carbon stoichiometry Control Stoichiometry (Slow Addition) side_reactions->stoichiometry

A troubleshooting guide for common issues in N-acylation reactions.
Schiff Base Formation (Imination)

The formation of a Schiff base (imine) involves the reaction of 4-octyloxyaniline with an aldehyde or ketone, typically under acidic catalysis, with the removal of water.[9][10]

Q: The yield of my Schiff base formation is low, and the reaction seems to stall. What can I do to drive the reaction to completion?

A: Low yields in imine formation are often due to the reversible nature of the reaction. The key is to effectively remove the water that is formed as a byproduct.

  • Problem: Equilibrium Not Favoring Product

    • Possible Cause: The reaction is in equilibrium, and the presence of water can hydrolyze the imine product back to the starting materials.[10]

    • Solution:

      • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water if the reaction is run at reflux in a suitable solvent like toluene.

      • Drying Agent: Add a drying agent, such as anhydrous magnesium sulfate or molecular sieves, directly to the reaction mixture.

      • Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) can be effective.[11]

  • Problem: Incorrect pH

    • Possible Cause: The reaction is acid-catalyzed. If the conditions are too acidic, the aniline will be fully protonated and no longer nucleophilic. If not acidic enough, the carbonyl group will not be sufficiently activated.[12]

    • Solution: Use a catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid (pTSA). The optimal pH is typically weakly acidic (around 4-5).

  • Problem: Steric Hindrance

    • Possible Cause: If either the aniline or the carbonyl compound is sterically hindered, the reaction rate will be slower.

    • Solution: Increase the reaction temperature and/or reaction time. Using a more reactive aldehyde over a ketone can also improve yields.

Aldehyde/KetoneCatalystSolventWater Removal MethodTemperatureTypical Yield
Aromatic AldehydeAcetic Acid (cat.)EthanolNone (precipitation drives reaction)RefluxGood to Excellent
Aliphatic AldehydepTSA (cat.)TolueneDean-StarkRefluxGood
KetonepTSA (cat.)TolueneMolecular SievesRefluxModerate to Good
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using), combine 4-octyloxyaniline (1.0 mmol), the aldehyde or ketone (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (0.05 mmol).

  • Add a suitable solvent, such as toluene (20 mL).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Wash the solution with saturated sodium bicarbonate solution to remove the acid catalyst, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a solvent like ethanol.

Schiff_Base_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine 4-Octyloxyaniline, Aldehyde/Ketone, Acid Catalyst start->reagents solvent Add Solvent (e.g., Toluene) reagents->solvent heat Heat to Reflux solvent->heat water_removal Remove Water (Dean-Stark/Drying Agent) heat->water_removal monitor Monitor by TLC water_removal->monitor cool Cool to RT monitor->cool wash Aqueous Wash cool->wash dry Dry and Concentrate wash->dry purify Recrystallize dry->purify product Final Product purify->product

A generalized workflow for the synthesis of Schiff bases.
Diazotization

Diazotization of 4-octyloxyaniline involves treating it with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These salts are versatile intermediates but can be unstable.[13]

Q: My diazotization reaction is producing a dark, tarry substance instead of the desired diazonium salt solution. What's going wrong?

A: The formation of tarry byproducts is a common issue in diazotization reactions, often due to the instability of the diazonium salt.

  • Problem: Decomposition of the Diazonium Salt

    • Possible Cause: Aromatic diazonium salts are only stable at low temperatures, typically 0-5 °C.[14] If the temperature rises, the diazonium salt can decompose, often violently, leading to a complex mixture of products, including phenols and coupling byproducts.[15] The electron-donating octyloxy group can further decrease the stability of the diazonium salt.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C at all times using an ice-salt bath.

      • Slow Addition: Add the sodium nitrite solution slowly and dropwise to control the exothermic reaction and prevent localized heating.

      • Use Immediately: Use the diazonium salt solution immediately in the subsequent reaction without attempting to isolate it.[16]

  • Problem: Incomplete Diazotization

    • Possible Cause: Insufficient acid can lead to incomplete reaction. An excess of nitrous acid should be avoided as it can lead to side reactions.

    • Solution:

      • Acid Stoichiometry: Use at least 2 equivalents of a strong acid (like HCl or H₂SO₄), one to react with sodium nitrite and one to form the aniline salt. Often, a slight excess of acid is beneficial.

      • Test for Nitrous Acid: After the addition of sodium nitrite is complete, test for a slight excess of nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount more of the nitrite solution. If it's strongly positive, the excess can be quenched with a small amount of urea or sulfamic acid.

AcidTemperatureNaNO₂ AdditionStability of Diazonium Salt
Hydrochloric Acid0-5 °CSlow, dropwiseLow, use immediately
Sulfuric Acid0-5 °CSlow, dropwiseLow, use immediately
Tetrafluoroboric Acid0-5 °CSlow, dropwiseHigher, can sometimes be isolated
  • Prepare a solution of 4-octyloxyaniline (1.0 mmol) in an aqueous solution of a strong acid (e.g., 3M HCl, 5 mL) in a beaker. If the aniline salt precipitates, this is acceptable.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 mmol) in a small amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline salt suspension, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete.

  • The resulting solution of the diazonium salt is now ready for use in subsequent reactions (e.g., Sandmeyer reaction, azo coupling). Do not attempt to isolate the diazonium salt unless you have specific procedures for forming a stabilized salt (e.g., with HBF₄) and are aware of the potential hazards. [17]

Diazotization_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Formation of Tar/ Low Yield of Desired Product decomposition Diazonium Salt Decomposition start->decomposition incomplete Incomplete Diazotization start->incomplete side_reactions Side Reactions (e.g., Azo Coupling) start->side_reactions temp_control Strict Temperature Control (0-5 °C) decomposition->temp_control slow_addition Slow, Dropwise Addition of NaNO₂ decomposition->slow_addition use_immediately Use Diazonium Salt Immediately decomposition->use_immediately acid_stoich Ensure Sufficient Acid incomplete->acid_stoich check_nitrous Check for Excess Nitrous Acid (Starch-Iodide Paper) incomplete->check_nitrous side_reactions->temp_control

A troubleshooting guide for common issues in diazotization reactions.

References

Technical Support Center: Purification of 4-Octyloxyaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying 4-octyloxyaniline via recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the best solvent for recrystallizing 4-octyloxyaniline?

A1: The ideal solvent is one in which 4-octyloxyaniline is highly soluble at high temperatures but poorly soluble at low temperatures.[1][2] Given its structure—a polar aniline group and a long nonpolar octyl chain—common choices include:

  • Mixed solvent systems: Ethanol/water or acetone/water mixtures are often effective.[3][4][5] The compound is dissolved in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is very soluble, and then the "poor" solvent (e.g., water) is added dropwise until the solution becomes slightly cloudy.[1]

  • Single solvent systems: Alcohols like ethanol or methanol can be suitable.[4][6] Non-polar solvents like hexanes or heptanes might also work, but there is a higher risk of the compound "oiling out" due to its low melting point.[7]

Solvent selection should always be confirmed through small-scale solubility tests before proceeding with the bulk sample.[8]

Q2: My 4-octyloxyaniline is not crystallizing from the solution upon cooling. What should I do?

A2: This is a common issue, often due to supersaturation or using too much solvent.[8][9] Here are several techniques to induce crystallization:

  • Add a Seed Crystal: If available, add a tiny, pure crystal of 4-octyloxyaniline to the solution to provide a nucleation site for crystal growth.[8][9][10]

  • Scratch the Flask: Gently scratch the inner surface of the flask below the solvent level with a glass stirring rod.[8][9][10] The microscopic scratches on the glass can serve as nucleation points.

  • Reduce Solvent Volume: You may have added too much solvent.[8][9] Gently heat the solution to evaporate some of the solvent and re-cool.

  • Cool to a Lower Temperature: Place the flask in an ice bath or even a salt-ice bath to further decrease the solubility of your compound.[3]

Q3: The compound is separating as an oil instead of crystals. How can I fix this?

A3: This phenomenon, known as "oiling out," often occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the solution cools too quickly.[3][9] 4-Octyloxyaniline has a relatively low melting point (35-39 °C), making it susceptible to this issue.[11][12][13] To resolve this:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of the "good" solvent to ensure complete dissolution.

  • Allow the solution to cool much more slowly. You can insulate the flask or leave it on a hot plate that is turned off to cool gradually.[9]

  • Try a different solvent or solvent system with a lower boiling point.

Q4: The recrystallized product is still colored. How can I obtain white crystals?

A4: The color likely indicates the presence of oxidized impurities, which are common in anilines.[1][14] To remove colored impurities:

  • During the dissolution step in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the solution.

  • Swirl the hot solution with the charcoal for a few minutes.

  • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[1] Be sure to use a pre-heated funnel to prevent premature crystallization during this step.[1][3]

Q5: My final yield is very low. What are the common causes of product loss?

A5: Low recovery can result from several factors during the recrystallization process:

  • Using too much solvent: This is the most frequent cause, as it keeps a significant portion of the product dissolved even at low temperatures.[8][9][15]

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost.[3][15] Using a stemless, pre-heated funnel can help prevent this.[3]

  • Incomplete crystallization: Failing to cool the solution for a sufficient amount of time or not using an ice bath can leave product in the solution.[3][15]

  • Excessive washing: Using too much cold solvent to wash the final crystals can redissolve some of the product.[8]

Q6: How do I confirm the purity of my recrystallized 4-octyloxyaniline?

A6: A simple and effective way to assess purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp and elevated melting point range compared to the impure starting material.[15] For 4-octyloxyaniline, the literature melting point is 35-39 °C.[11][12][13] A narrow range (e.g., 38-39 °C) indicates high purity.

Quantitative Data Summary

PropertyValueSource(s)
Molecular FormulaC₁₄H₂₃NO[11][13]
Molecular Weight221.34 g/mol [11][13]
Melting Point35-39 °C[11][12][13]
Boiling Point336 °C[11][12][13]
AppearanceWhite to brown solid[12]

Detailed Experimental Protocol

Protocol: Recrystallization of 4-Octyloxyaniline from an Ethanol/Water System

  • Dissolution: Place the crude 4-octyloxyaniline in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid completely. Heat the mixture gently on a hot plate and stir continuously.[1] Do not add an excessive amount of solvent.[3][8]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the solution for a few minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration. Preheat a stemless or wide-stem funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.[1]

  • Crystallization: While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (the point of saturation).[1] If too much water is added, add a few drops of hot ethanol until the solution becomes clear again. Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed.[1][15] Slow cooling encourages the formation of larger, purer crystals.[16]

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[3][15]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to rinse away any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a desiccator.

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool check_crystals Crystals Formed? cool->check_crystals no_crystals Troubleshoot: No Crystals check_crystals->no_crystals No check_product Examine Product check_crystals->check_product Yes add_seed Add Seed Crystal no_crystals->add_seed add_seed->cool scratch Scratch Flask add_seed->scratch reduce_solvent Reduce Solvent Volume scratch->reduce_solvent oiling_out Issue: Oiling Out check_product->oiling_out Oil good_crystals Issue: Crystalline Solid check_product->good_crystals Crystals reheat Reheat to Dissolve Oil oiling_out->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent cool_slower Cool More Slowly add_solvent->cool_slower cool_slower->cool filter_wash Vacuum Filter & Wash with Cold Solvent good_crystals->filter_wash check_yield Check Yield filter_wash->check_yield low_yield Issue: Low Yield check_yield->low_yield Low good_yield Acceptable Yield check_yield->good_yield Good review_protocol Review Protocol: - Too much solvent? - Premature crystallization? - Insufficient cooling? low_yield->review_protocol dry Dry Product good_yield->dry end Pure 4-Octyloxyaniline dry->end

Caption: Troubleshooting workflow for the recrystallization of 4-octyloxyaniline.

References

Improving the purity of synthesized Benzenamine, 4-(octyloxy)-

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of Benzenamine, 4-(octyloxy)-. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high purity of this compound in your experiments.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis and purification of 4-octyloxyaniline.

Issue Potential Cause Troubleshooting Steps
Low Yield of Crude Product Incomplete reaction.- Ensure stoichiometric amounts of 4-aminophenol and 1-bromooctane are used. - Verify the quality and dryness of the solvent (e.g., acetone, ethanol). - Confirm the complete deprotonation of 4-aminophenol by the base (e.g., K2CO3, NaH). - Increase reaction time or temperature, monitoring by TLC.
Side reactions, such as E2 elimination of 1-bromooctane.- Use a less sterically hindered base. - Maintain a moderate reaction temperature to favor SN2 over E2.
Presence of Unreacted 4-Aminophenol Insufficient alkylating agent or reaction time.- Use a slight excess of 1-bromooctane. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-aminophenol spot disappears.
Poor solubility of 4-aminophenol or its salt.- Choose a solvent that effectively dissolves both reactants.
Presence of Unreacted 1-Bromooctane Incomplete reaction or use of excess reagent.- Ensure adequate reaction time and temperature. - Unreacted 1-bromooctane can be removed during column chromatography due to its lower polarity.
Product is a Dark Oil or Discolored Solid Air oxidation of the aniline functional group.- Perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon). - Use degassed solvents.
Presence of polymeric or colored byproducts.- Treat the crude product with activated charcoal during recrystallization.
Difficulty in Isolating the Product Product "oiling out" during recrystallization.- Ensure the boiling point of the recrystallization solvent is lower than the melting point of 4-octyloxyaniline (35-39 °C). - Use a solvent pair for recrystallization.
Emulsion formation during aqueous work-up.- Add a small amount of brine to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Benzenamine, 4-(octyloxy)-?

A1: The most common and straightforward method is the Williamson ether synthesis. This involves the reaction of 4-aminophenol with an octyl halide, such as 1-bromooctane, in the presence of a base.

Q2: What are the expected impurities in the synthesis of 4-octyloxyaniline?

A2: Common impurities include unreacted starting materials (4-aminophenol and 1-bromooctane), the product of C-alkylation of 4-aminophenol, and byproducts from the elimination of 1-bromooctane (octene). Oxidation of the aniline group can also lead to colored impurities.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system, such as hexane:ethyl acetate (4:1), can be used to separate the product from the starting materials. The product, being less polar than 4-aminophenol, will have a higher Rf value.

Q4: What is a good starting point for a recrystallization solvent?

A4: A non-polar solvent like hexane or heptane is a good starting point for recrystallization, as 4-octyloxyaniline is expected to be soluble in hot non-polar solvents and less soluble at room temperature. A solvent pair, such as ethanol/water or acetone/hexane, can also be effective.

Q5: How can I confirm the purity and identity of my final product?

A5: The purity of 4-octyloxyaniline can be assessed by its melting point (35-39 °C) and by analytical techniques such as TLC, HPLC, and GC-MS. The identity can be confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethanol, acetone) at room and elevated temperatures to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude 4-octyloxyaniline in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase: Use silica gel (200-300 mesh) as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). A good starting point is a hexane:ethyl acetate mixture that gives the product an Rf value of ~0.3.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity to elute the compounds. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Purity Assessment

Table 1: Analytical Data for Purity Assessment
Technique Parameter Expected Value/Observation
Melting Point Range35-39 °C
TLC (Silica gel) Rf (Hexane:EtOAc 4:1)~0.4-0.5 (will vary with exact conditions)
¹H NMR (CDCl₃) Chemical Shifts (δ)Aromatic protons: ~6.6-6.8 ppm (multiplet, 4H); -OCH₂-: ~3.8-3.9 ppm (triplet, 2H); -NH₂: ~3.5 ppm (broad singlet, 2H); Alkyl chain protons: ~0.9-1.8 ppm (multiplet, 15H).
¹³C NMR (CDCl₃) Chemical Shifts (δ)Aromatic carbons: ~115, 116, 142, 152 ppm; -OCH₂-: ~69 ppm; Alkyl chain carbons: ~14, 22, 26, 29, 31 ppm.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification 4-Aminophenol 4-Aminophenol Reaction Reaction 4-Aminophenol->Reaction 1-Bromooctane 1-Bromooctane 1-Bromooctane->Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Reaction Crude Product Crude Product Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: Synthesis and Purification Workflow for Benzenamine, 4-(octyloxy)-.

Troubleshooting_Decision_Tree Start Start Crude Product Impure? Crude Product Impure? Start->Crude Product Impure? Low Yield? Low Yield? Crude Product Impure?->Low Yield? Yes Pure Product Pure Product Crude Product Impure?->Pure Product No Discolored Product? Discolored Product? Low Yield?->Discolored Product? No Check Reaction Conditions Check Reaction Conditions Low Yield?->Check Reaction Conditions Yes Use Activated Charcoal Use Activated Charcoal Discolored Product?->Use Activated Charcoal Yes Optimize Purification Optimize Purification Discolored Product?->Optimize Purification No Check Reaction Conditions->Optimize Purification Inert Atmosphere Inert Atmosphere Use Activated Charcoal->Inert Atmosphere Inert Atmosphere->Optimize Purification

Caption: Troubleshooting Decision Tree for 4-octyloxyaniline Purification.

Technical Support Center: Synthesis of 4-Octyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-octyloxyaniline. Our focus is on addressing common side reactions and purification challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-octyloxyaniline?

A1: The most prevalent method for synthesizing 4-octyloxyaniline is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-aminophenol with an octyl halide, such as 1-bromooctane or 1-chlorooctane, in the presence of a base.

Q2: What are the primary side reactions to be aware of during the synthesis of 4-octyloxyaniline?

A2: The main side reactions include:

  • N-alkylation: The amino group of 4-aminophenol can also act as a nucleophile, leading to the formation of N-octyl-4-aminophenol.

  • Di-alkylation: Both the hydroxyl and amino groups can be alkylated, resulting in N,N-dioctyl-4-aminophenol or N-octyl-4-octyloxyaniline.

  • Elimination: The octyl halide can undergo elimination in the presence of a strong base to form octene.

Q3: How can I selectively achieve O-alkylation over N-alkylation?

A3: Selective O-alkylation can be achieved by protecting the amino group of 4-aminophenol before the alkylation step. A common method involves the formation of an imine by reacting 4-aminophenol with an aldehyde, such as benzaldehyde. This temporarily blocks the nucleophilicity of the amino group, directing the alkylation to the hydroxyl group. The protecting group is then removed by hydrolysis.[1]

Q4: What are the key parameters to control for a successful synthesis?

A4: The key parameters to control are:

  • Choice of base: A base that is strong enough to deprotonate the phenolic hydroxyl group but not the amino group is ideal for direct alkylation, though this is often difficult to achieve. Using a base like potassium carbonate (K₂CO₃) is common.

  • Reaction temperature: Higher temperatures can sometimes favor N-alkylation.

  • Purity of starting materials: Ensure that the 4-aminophenol and octyl halide are pure and dry.

  • Exclusion of moisture: The presence of water can hydrolyze the alkyl halide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 4-octyloxyaniline.

Problem 1: Low Yield of 4-Octyloxyaniline
Symptom Possible Cause Suggested Solution
Low conversion of 4-aminophenol Incomplete deprotonation of the hydroxyl group.Use a stronger base or ensure the base is fresh and anhydrous. Increase the reaction time or temperature moderately.
Inactive alkylating agent.Use a fresh bottle of 1-bromooctane or 1-chlorooctane.
Presence of moisture.Ensure all glassware is oven-dried and use anhydrous solvents.
Significant amount of N-alkylated side product Direct alkylation without protection of the amino group.Employ a protection strategy for the amino group, such as imine formation with benzaldehyde.[1]
Reaction conditions favoring N-alkylation.If not using a protecting group, try milder reaction conditions (e.g., lower temperature).
Problem 2: Presence of Impurities in the Final Product
Impurity Identification (Typical ¹H NMR signals) Removal Strategy
N-octyl-4-aminophenol A triplet around 3.0-3.2 ppm for the -CH₂- group attached to the nitrogen.Column chromatography on silica gel. The O-alkylated product is typically less polar than the N-alkylated isomer.
N,O-dioctyl-4-aminophenol Absence of N-H and O-H protons. Two distinct triplets for the two different -O-CH₂- and -N-CH₂- groups.Column chromatography on silica gel. This di-alkylated product will be significantly less polar than the desired mono-alkylated product.
Unreacted 4-aminophenol Aromatic signals and broad singlets for the -NH₂ and -OH protons.The product can be purified by recrystallization or column chromatography.
Octanol A triplet around 3.6 ppm for the -CH₂-OH group.Can be removed during aqueous workup or by evaporation under reduced pressure.

Experimental Protocols

Protocol 1: Selective O-Alkylation of 4-Aminophenol with Amino Group Protection

This protocol is adapted from the work of Wang and Xu (2010) for the selective synthesis of alkoxyanilines.[1][2]

Step 1: Protection of the Amino Group (Imine Formation)

  • To a stirred solution of 4-aminophenol (10 mmol) in 30 mL of methanol, add benzaldehyde (10 mmol).

  • Stir the resulting solution at room temperature for 1 hour.

  • Remove the solvent in vacuo.

  • Recrystallize the residue from ethanol to afford N-benzylidene-4-aminophenol.

Step 2: O-Alkylation

  • To a stirred solution of N-benzylidene-4-aminophenol (5 mmol) in 50 mL of acetone, add potassium carbonate (10 mmol) and 1-bromooctane (5 mmol).

  • Reflux the mixture for 20 hours.

  • After cooling, filter the mixture and evaporate the solvent from the filtrate.

Step 3: Deprotection (Hydrolysis of the Imine)

  • Dissolve the residue from Step 2 in 20 mL of methanol.

  • Add 10 mL of 2M aqueous HCl and stir at room temperature for 1 hour.

  • Neutralize the solution with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 4-octyloxyaniline.

Quantitative Data from Similar Syntheses

The following table presents yields for the synthesis of various long-chain alkoxyanilines using the selective O-alkylation protocol.

Alkyl HalideProductYield (%)
n-Pentyl bromide4-Pentyloxyaniline62.8
n-Dodecyl bromide4-Dodecyloxyaniline67.4

Data adapted from Wang and Xu, ARKIVOC (2010).[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting cluster_low_conversion Low Conversion cluster_side_product Side Product Formation start Low Yield of 4-Octyloxyaniline check_conversion Check Conversion of 4-Aminophenol in TLC/NMR start->check_conversion low_conversion Low Conversion Observed check_conversion->low_conversion Yes side_product High Conversion but Low Product Isolation check_conversion->side_product No cause1 Incomplete Deprotonation? low_conversion->cause1 cause2 Inactive Alkyl Halide? low_conversion->cause2 solution1 Use stronger/fresh base Increase time/temp cause1->solution1 solution2 Use fresh 1-bromooctane cause2->solution2 cause3 Significant N-Alkylation? side_product->cause3 solution3 Employ Amino Protection Strategy cause3->solution3

Caption: Troubleshooting workflow for low yield in 4-octyloxyaniline synthesis.

Signaling Pathway of Competing Reactions

CompetingReactions aminophenol 4-Aminophenol (Two Nucleophilic Sites) base Base (e.g., K₂CO₃) aminophenol->base Deprotonation phenoxide Phenoxide Intermediate aminophenol->phenoxide Forms N_alkylation N-Alkylation (Side Reaction) aminophenol->N_alkylation Amino group attacks (competing reaction) octyl_bromide 1-Bromooctane (Electrophile) O_alkylation O-Alkylation (Desired Reaction) octyl_bromide->O_alkylation octyl_bromide->N_alkylation phenoxide->O_alkylation Attacks product 4-Octyloxyaniline O_alkylation->product side_product N-octyl-4-aminophenol N_alkylation->side_product

Caption: Competing O- and N-alkylation pathways in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Octyloxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-octyloxyaniline derivatives. The guidance focuses on the Williamson ether synthesis, a common and scalable method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 4-octyloxyaniline?

A1: The Williamson ether synthesis is the most widely used and scalable method for preparing 4-octyloxyaniline. This reaction involves the O-alkylation of 4-aminophenol with an n-octyl halide, such as 1-bromooctane or 1-iodooctane, in the presence of a base.[1] This SN2 reaction is generally effective for creating ethers from an alkoxide and a primary alkyl halide.[2][3][4]

Q2: What are the essential starting materials and reagents for the Williamson ether synthesis of 4-octyloxyaniline?

A2: The primary starting materials are 4-aminophenol and an octylating agent, typically 1-bromooctane or 1-iodooctane, as primary halides are preferred to avoid elimination side-reactions.[4][5] A base is crucial to deprotonate the phenolic hydroxyl group of 4-aminophenol, forming the more nucleophilic phenoxide. Common choices for bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[1][6] The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF), acetone, or acetonitrile.

Q3: I am observing a low yield in my synthesis of 4-octyloxyaniline. What are the potential causes and how can I improve it?

A3: Low yields in the synthesis of 4-octyloxyaniline can arise from several factors. Here are common causes and troubleshooting suggestions:

  • Incomplete Deprotonation: The phenolic hydroxyl group of 4-aminophenol must be sufficiently deprotonated to form the nucleophilic phenoxide. If a weak base is used or the reaction conditions are not optimal for deprotonation, the reaction will be slow and incomplete.

    • Solution: Consider using a stronger base or increasing the amount of base. Ensure the reaction temperature is adequate to facilitate deprotonation.

  • Competing Elimination Reaction: Although 1-octyl halides are primary and favor substitution, elimination reactions (E2) can still occur, especially at higher temperatures, leading to the formation of octene.[3][7]

    • Solution: Maintain a moderate reaction temperature. While heat is needed, excessive temperatures can favor the elimination pathway.

  • Side Reactions: Besides elimination, other side reactions can reduce the yield. One possibility is C-alkylation, where the octyl group attaches to the aromatic ring instead of the oxygen atom.[2][6] Another potential side reaction is N-alkylation of the aniline nitrogen, though O-alkylation of the phenol is generally favored under these conditions.

    • Solution: Optimizing the reaction conditions, such as the choice of solvent and base, can help to minimize these side reactions.

  • Purity of Reagents: Impurities in the starting materials or solvent can interfere with the reaction and reduce the yield.

    • Solution: Ensure that the 4-aminophenol, octyl halide, and solvent are of high purity.

Troubleshooting Guide

Problem 1: The reaction mixture turns a dark brown or black color.

  • Potential Cause: Anilines, including 4-aminophenol and the 4-octyloxyaniline product, are susceptible to oxidation, which can produce colored impurities. This can be exacerbated by heat and the presence of air (oxygen).

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[8]

    • Degas Solvent: Before the reaction, degas the solvent to remove dissolved oxygen.

    • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate decomposition and oxidation.

Problem 2: The product is difficult to purify, and multiple spots are observed on TLC analysis.

  • Potential Cause: The presence of unreacted starting materials and various side products, such as C-alkylated and N-alkylated derivatives, can complicate purification.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion. This will help to minimize the amount of unreacted 4-aminophenol.

    • Optimize Stoichiometry: A slight excess of the octyl halide can help to ensure complete consumption of the 4-aminophenol.

    • Purification Technique: Column chromatography is often necessary for separating the desired product from closely related impurities.[9] Experiment with different solvent systems (e.g., hexane/ethyl acetate mixtures) to achieve optimal separation.

    • Aqueous Workup: A thorough aqueous workup can help to remove the base and other water-soluble impurities before chromatographic purification.

Experimental Protocols

General Protocol for the Synthesis of 4-Octyloxyaniline via Williamson Ether Synthesis

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5-2.0 eq).

    • Place the flask under an inert atmosphere (e.g., nitrogen).

  • Solvent and Reagent Addition:

    • Add a dry, polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

    • Add 1-bromooctane (1.1-1.2 eq) to the mixture.

  • Reaction:

    • Heat the reaction mixture with stirring. A typical temperature range is 60-80 °C.

    • Monitor the reaction progress by TLC until the 4-aminophenol is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • Characterize the purified 4-octyloxyaniline using analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Data Presentation

For systematic optimization, it is recommended to vary one parameter at a time (e.g., base, solvent, temperature) and quantify the yield of the desired product. The results can be summarized in tables for easy comparison.

Table 1: Effect of Base on the Yield of 4-Octyloxyaniline

EntryBaseEquivalentsSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃1.5DMF8012[Yield]
2NaOH1.2DMF8012[Yield]
3Cs₂CO₃1.5DMF8012[Yield]
4NaH1.2DMF608[Yield]

(Note: Yields are hypothetical and should be determined experimentally.)

Table 2: Effect of Solvent on the Yield of 4-Octyloxyaniline

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF8012[Yield]
2K₂CO₃Acetonitrile8012[Yield]
3K₂CO₃Acetone60 (reflux)18[Yield]
4K₂CO₃DMSO8012[Yield]

(Note: Yields are hypothetical and should be determined experimentally.)

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Start Start Reagents Combine 4-Aminophenol and Base in Flask Start->Reagents Inert Establish Inert Atmosphere (N2/Ar) Reagents->Inert Solvent Add Dry Solvent Inert->Solvent Add_Halide Add 1-Octyl Halide Solvent->Add_Halide Heat Heat and Stir Add_Halide->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Cool Cool to RT Monitor->Cool Complete Extract Aqueous Workup and Extraction Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Williamson ether synthesis of 4-octyloxyaniline.

Troubleshooting_Logic Start Low Yield? Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Reactions? Start->Cause2 Cause3 Poor Reagent Quality? Start->Cause3 Solution1 Increase Reaction Time/Temp Monitor by TLC Cause1->Solution1 End Improved Yield Solution1->End Solution2 Optimize Base/Solvent Lower Temperature Cause2->Solution2 Solution2->End Solution3 Use High Purity Starting Materials Cause3->Solution3 Solution3->End

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Enhancing Liquid Crystal Stability with 4-Octyloxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and development purposes only. The experimental protocols and troubleshooting guides are based on general principles of liquid crystal formulation and may require optimization for specific applications.

Introduction

Welcome to the technical support center for the application of 4-octyloxyaniline in liquid crystal formulations. This resource is designed for researchers, scientists, and drug development professionals who are exploring the use of 4-octyloxyaniline as a potential additive to enhance the stability and performance of liquid crystal mixtures. While specific data on the effects of 4-octyloxyaniline is proprietary and application-dependent, this guide provides foundational knowledge, troubleshooting advice, and experimental protocols based on the behavior of analogous aniline and alkoxybenzene derivatives in liquid crystal systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 4-octyloxyaniline in a liquid crystal mixture?

A1: While not a conventional liquid crystal itself, 4-octyloxyaniline can act as a dopant or additive. Due to its molecular structure, featuring a polar aniline head and a non-polar octyloxy tail, it can intercalate within the liquid crystal matrix. This can potentially influence the intermolecular forces and packing of the liquid crystal molecules, thereby affecting the overall stability of the mesophases.

Q2: How might 4-octyloxyaniline affect the clearing point (Nematic-to-Isotropic transition temperature) of a liquid crystal mixture?

A2: The effect of an additive on the clearing point depends on its interaction with the host liquid crystal. In some cases, additives that enhance molecular ordering and intermolecular attractions can increase the clearing point, thus widening the nematic range and improving thermal stability.[1][2] Conversely, if the additive disrupts the liquid crystal packing, it may lower the clearing point.[1]

Q3: Can 4-octyloxyaniline be used in both nematic and smectic liquid crystal phases?

A3: The compatibility and effect of 4-octyloxyaniline will vary between different liquid crystal phases. Its molecular shape may be more compatible with the less-ordered nematic phase. In smectic phases, its introduction could disrupt the layered structure. Experimental validation is crucial to determine its effect on specific smectic phases.

Q4: What are the potential benefits of using 4-octyloxyaniline in drug delivery systems?

A4: In liquid crystal-based drug delivery systems, stability is paramount. An additive like 4-octyloxyaniline could potentially stabilize the liquid crystalline nanostructures that encapsulate active pharmaceutical ingredients (APIs), leading to better control over drug release profiles and longer shelf life.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Phase Separation or Immiscibility - The concentration of 4-octyloxyaniline is too high. - Poor solubility of 4-octyloxyaniline in the host liquid crystal at room temperature. - Incompatibility between the molecular structures of the additive and the host.1. Reduce Concentration: Start with a very low concentration of 4-octyloxyaniline (e.g., <1 wt%) and gradually increase it. 2. Heating and Mixing: Gently heat the mixture to the isotropic phase while stirring to ensure complete dissolution.[3] Observe if phase separation occurs upon cooling. 3. Solvent Co-mixing: As a last resort for characterization, dissolve both components in a common volatile solvent, mix thoroughly, and then evaporate the solvent. This can sometimes create a more homogeneous mixture.
Unexpected Decrease in Clearing Point - The 4-octyloxyaniline molecules are disrupting the long-range orientational order of the liquid crystal host.1. Lower the Concentration: A lower concentration may have a less disruptive effect. 2. Host Selection: Experiment with different liquid crystal hosts. A host with a chemical structure more compatible with 4-octyloxyaniline may show a different effect.
Increased Viscosity - Strong intermolecular interactions between 4-octyloxyaniline and the liquid crystal molecules.1. Characterize Viscosity: Measure the rotational viscosity of the mixture at different temperatures and concentrations to quantify the effect.[1] 2. Application-Specific Adjustments: For applications requiring low viscosity (e.g., displays), this may be an undesirable effect. For applications where higher viscosity is acceptable or beneficial (e.g., some drug delivery formulations), this may not be a critical issue.
Alteration of Electro-Optical Properties - The polar aniline group can affect the dielectric anisotropy of the mixture. - Changes in viscosity and elastic constants will impact the response time.1. Measure Dielectric Anisotropy: Characterize the dielectric properties of the mixture to understand the impact of the additive. 2. Evaluate Response Times: Measure the rise and fall times of the liquid crystal cell to determine if they are within the acceptable range for the intended application.

Experimental Protocols

Protocol 1: Preparation of a Liquid Crystal Mixture with 4-Octyloxyaniline

Objective: To prepare a homogeneous mixture of a host liquid crystal and 4-octyloxyaniline for characterization.

Materials:

  • Host liquid crystal (e.g., 5CB)

  • 4-octyloxyaniline

  • Small glass vial with a screw cap

  • Hot plate with magnetic stirring

  • Microbalance

  • Spatula

Procedure:

  • Weigh the desired amount of the host liquid crystal into the glass vial.

  • Weigh the desired amount of 4-octyloxyaniline and add it to the same vial.

  • Add a small magnetic stir bar to the vial.

  • Seal the vial tightly.

  • Place the vial on the hot plate and heat it to a temperature approximately 10°C above the clearing point of the host liquid crystal.

  • Stir the mixture gently until the 4-octyloxyaniline is completely dissolved and the mixture appears as a clear, isotropic liquid.

  • Slowly cool the mixture back to room temperature while continuing to stir.

  • Visually inspect the mixture for any signs of phase separation or crystallization.

G cluster_start cluster_weigh Step 1: Weighing cluster_mix Step 2: Mixing & Heating cluster_cool Step 3: Cooling & Observation cluster_end start Start weigh_lc Weigh Host Liquid Crystal start->weigh_lc weigh_aniline Weigh 4-Octyloxyaniline weigh_lc->weigh_aniline mix Combine in Vial with Stir Bar weigh_aniline->mix heat Heat Above Clearing Point with Stirring mix->heat cool Slowly Cool to Room Temperature heat->cool observe Inspect for Homogeneity cool->observe end End observe->end

Protocol 2: Determination of Clearing Point using Differential Scanning Calorimetry (DSC)

Objective: To quantitatively measure the effect of 4-octyloxyaniline on the nematic-isotropic phase transition temperature.

Materials:

  • Liquid crystal mixture (prepared as in Protocol 1)

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

Procedure:

  • Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan.[4]

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well above the expected clearing point.

  • Cool the sample at the same rate to a temperature below the crystallization point.

  • Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • The peak of the endothermic transition on the heating curve corresponds to the clearing point.

Quantitative Data Summary

The following table provides a hypothetical representation of how the clearing point of a nematic liquid crystal might be affected by the addition of 4-octyloxyaniline. Actual results will vary depending on the specific liquid crystal host and experimental conditions.

Concentration of 4-Octyloxyaniline (wt%) Clearing Point (°C) Change in Clearing Point (ΔT, °C)
0 (Pure Host)35.00.0
0.535.8+0.8
1.036.5+1.5
2.037.2+2.2
5.036.1 (possible decrease due to disruption)+1.1

Logical Troubleshooting Diagram

G start Mixture Appears Unstable (e.g., cloudy, phase separation) check_conc Is the concentration of 4-octyloxyaniline > 2 wt%? start->check_conc reduce_conc Action: Reduce concentration to < 1 wt% and re-prepare. check_conc->reduce_conc Yes check_mixing Was the mixture heated above the clearing point with thorough stirring? check_conc->check_mixing No reduce_conc->start Re-evaluate reheat_mix Action: Re-heat the mixture to the isotropic phase and ensure complete dissolution. check_mixing->reheat_mix No consider_incompatibility Conclusion: Potential fundamental incompatibility between the additive and the host. check_mixing->consider_incompatibility Yes reheat_mix->start Re-evaluate

References

Technical Support Center: Scale-Up Synthesis of Benzenamine, 4-(octyloxy)-

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Benzenamine, 4-(octyloxy)-, also known as 4-octyloxyaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis of Benzenamine, 4-(octyloxy)-.

Issue 1: Low Yield of the Desired O-Alkylated Product

  • Question: We are observing a low yield of Benzenamine, 4-(octyloxy)- during our scale-up synthesis using the Williamson ether synthesis method with 4-aminophenol and 1-bromooctane. What are the potential causes and solutions?

  • Answer: Low yields in the O-alkylation of 4-aminophenol are frequently due to competing side reactions. Here are the primary causes and troubleshooting steps:

    • Competing N-Alkylation: The amino group of 4-aminophenol is also nucleophilic and can react with 1-bromooctane to form N-octyl and N,O-dioctyl byproducts. This is a significant challenge in achieving selective O-alkylation.[1]

      • Solution 1: Use of a Milder Base: Strong bases can deprotonate both the hydroxyl and amino groups, increasing the likelihood of N-alkylation. Using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can favor the deprotonation of the more acidic phenolic hydroxyl group.

      • Solution 2: Phase-Transfer Catalysis (PTC): PTC can enhance the nucleophilicity of the phenoxide in the organic phase while minimizing the reactivity of the amine, leading to higher selectivity for O-alkylation.[2]

      • Solution 3: Protection of the Amino Group: Protecting the amino group, for instance by forming a Schiff base with benzaldehyde, allows for selective O-alkylation. The protecting group can be subsequently removed by hydrolysis.[3][4]

    • Elimination Reaction of 1-Bromooctane: Strong, sterically hindered bases can promote the E2 elimination of HBr from 1-bromooctane to form octene, reducing the amount of alkylating agent available for the desired substitution reaction.[5][6]

      • Solution: Employ non-hindered bases like NaOH, KOH, or K₂CO₃. Careful control of reaction temperature is also crucial, as higher temperatures can favor elimination.

    • Suboptimal Reaction Conditions: The choice of solvent and temperature significantly impacts reaction rate and selectivity.

      • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis as they solvate the cation of the base, leaving a more reactive "naked" alkoxide.[5] Temperature should be optimized; starting at a lower temperature and gradually increasing it while monitoring the reaction progress can help minimize side reactions.

Issue 2: Formation of Colored Impurities and Difficulty in Purification

  • Question: Our final product, Benzenamine, 4-(octyloxy)-, is off-color (e.g., brown or pinkish) and difficult to purify. What is the source of these impurities and how can we improve the purification process?

  • Answer: The discoloration of 4-alkoxyanilines is often due to the oxidation of the amino group.

    • Cause: Oxidation of the Aniline Moiety: The amino group in 4-aminophenol and the final product is susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to the formation of colored polymeric byproducts.

      • Solution 1: Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Solution 2: Degassing Solvents: Use degassed solvents to remove dissolved oxygen.

      • Solution 3: Purification by Column Chromatography: Flash column chromatography on silica gel is an effective method for removing colored impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.

      • Solution 4: Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be used to purify the final product and remove colored impurities.

      • Solution 5: Activated Carbon Treatment: Treating the crude product solution with activated carbon can help adsorb colored impurities before crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the scale-up of Benzenamine, 4-(octyloxy)-?

A1: For kilogram-scale synthesis, a phase-transfer catalyzed Williamson ether synthesis is a highly recommended route. This method offers several advantages including the use of milder reaction conditions, higher selectivity for O-alkylation, easier work-up, and the use of less hazardous and expensive reagents compared to methods requiring strong bases like sodium hydride.

Q2: Which base is most suitable for the selective O-alkylation of 4-aminophenol?

A2: While stronger bases like NaOH and KOH can be used, particularly with PTC, potassium carbonate (K₂CO₃) is often a good choice for achieving high O-alkylation selectivity with minimal N-alkylation, especially when the amino group is not protected.

Q3: What are the key safety precautions to consider during the scale-up synthesis?

A3:

  • 4-Aminophenol: Harmful if swallowed or inhaled and is suspected of causing genetic defects. It is also very toxic to aquatic life.[3][4][5][7][8] Handle in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, and avoid creating dust.

  • 1-Bromooctane: A combustible liquid that causes skin and serious eye irritation. It is also very toxic to aquatic life.[2][9][10][11][12] Keep away from flames and hot surfaces. Wear protective gloves and eye protection.

  • Solvents: Many organic solvents used in the synthesis are flammable and can be harmful. Ensure proper ventilation and grounding of equipment to prevent static discharge.

  • Exothermic Reaction: The Williamson ether synthesis can be exothermic. On a large scale, proper temperature control and monitoring are critical to prevent runaway reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot-to-spot comparison of the reaction mixture with the starting materials (4-aminophenol and 1-bromooctane) will show the consumption of reactants and the formation of the product.

Q5: What are the potential byproducts I should look for?

A5: Besides the desired Benzenamine, 4-(octyloxy)-, you should be aware of the following potential byproducts:

  • N-(octyl)benzenamine, 4-hydroxy- (N-alkylation product)

  • N,N-di(octyl)benzenamine, 4-hydroxy- (N,N-dialkylation product)

  • Benzenamine, 4-(octyloxy)-N-(octyl)- (N,O-dialkylation product)

  • Octene (from elimination of 1-bromooctane)

  • Ring-alkylated aminophenols (C-alkylation is a possibility with phenoxides) [5]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Benzenamine, 4-(octyloxy)-

ParameterMethod A: Conventional Williamson SynthesisMethod B: Phase-Transfer Catalysis (PTC)Method C: Amine Protection Route
Starting Material 4-Aminophenol4-AminophenolN-(phenylmethylene)-4-aminophenol
Alkylating Agent 1-Bromooctane1-Bromooctane1-Bromooctane
Base Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH)Potassium Carbonate (K₂CO₃)
Catalyst NoneTetrabutylammonium bromide (TBAB)None
Solvent AcetonitrileToluene/Water (biphasic)Acetone
Temperature Reflux80-90 °CReflux
Reaction Time 12-24 hours4-8 hours6-12 hours (alkylation) + hydrolysis
Typical Yield 60-75%85-95%>90% (overall)
Key Challenge Potential for N-alkylationRequires efficient stirringAdditional protection/deprotection steps

Note: The data presented are typical and may vary depending on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Synthesis of Benzenamine, 4-(octyloxy)-

This protocol is designed for a laboratory scale (e.g., 10-100 g) and can be adapted for pilot-plant scale-up with appropriate engineering controls.

  • Materials:

    • 4-Aminophenol

    • 1-Bromooctane

    • Sodium Hydroxide (50% aqueous solution)

    • Tetrabutylammonium bromide (TBAB)

    • Toluene

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-aminophenol (1.0 eq), toluene (5-10 volumes), and tetrabutylammonium bromide (0.05 eq).

    • Begin vigorous stirring to create a suspension.

    • Slowly add a 50% aqueous solution of sodium hydroxide (2.0 eq) to the mixture.

    • Heat the reaction mixture to 80-90 °C.

    • Slowly add 1-bromooctane (1.1 eq) to the reaction mixture over a period of 1-2 hours.

    • Maintain the temperature and vigorous stirring, and monitor the reaction progress by TLC or HPLC until the 4-aminophenol is consumed (typically 4-8 hours).

    • Cool the reaction mixture to room temperature.

    • Add deionized water to dissolve any precipitated salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Charge Reactor with: - 4-Aminophenol - Toluene - TBAB B Add 50% NaOH (aq) A->B C Heat to 80-90 °C B->C D Slowly add 1-Bromooctane C->D E Cool to RT D->E Monitor by TLC/HPLC F Aqueous Wash E->F G Phase Separation F->G H Dry Organic Layer G->H I Solvent Evaporation H->I J Purification (Distillation/Chromatography) I->J K K J->K Final Product: Benzenamine, 4-(octyloxy)-

Caption: Experimental workflow for the phase-transfer catalyzed synthesis of Benzenamine, 4-(octyloxy)-.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of 4-Octyloxyaniline Cause1 Competing N-Alkylation Start->Cause1 Cause2 Elimination of 1-Bromooctane Start->Cause2 Cause3 Suboptimal Conditions Start->Cause3 Sol1A Use Milder Base (K₂CO₃) Cause1->Sol1A Sol1B Employ Phase-Transfer Catalysis Cause1->Sol1B Sol1C Protect Amino Group Cause1->Sol1C Sol2A Use Non-hindered Base Cause2->Sol2A Sol2B Control Temperature Cause2->Sol2B Sol3A Optimize Solvent (e.g., DMF, Acetonitrile) Cause3->Sol3A Sol3B Optimize Temperature Profile Cause3->Sol3B

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Validating the Purity of 4-Octyloxyaniline: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of 4-octyloxyaniline. The selection of an analytical technique is critical and depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity and identification certainty.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust and widely used technique for the purity analysis of a broad range of organic compounds, especially those that are non-volatile or thermally sensitive. For 4-octyloxyaniline, a reversed-phase HPLC (RP-HPLC) method is highly suitable for separating the main compound from potential polar and non-polar impurities.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

2. Sample Preparation:

  • Dissolve a precisely weighed amount of 4-octyloxyaniline in a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A).

    • Start with 60% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B over 1 minute and equilibrate for 4 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • The purity of 4-octyloxyaniline is determined by calculating the peak area percentage. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) as an Alternative

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency and delivers structural information through mass spectrometry, which is invaluable for the identification of unknown impurities. Given that 4-octyloxyaniline is a semi-volatile compound, GC-MS presents a viable alternative for its purity analysis, particularly for identifying volatile organic impurities that may not be well-resolved by HPLC.

Experimental Protocol: GC-MS

1. Instrumentation:

  • A Gas Chromatograph coupled with a Mass Spectrometer.

2. Sample Preparation:

  • Dissolve the 4-octyloxyaniline sample in a suitable volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

3. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Temperature Program:

    • Initial temperature of 150 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40 - 450 m/z.

4. Data Analysis:

  • Purity is assessed by the relative peak area in the total ion chromatogram (TIC). Impurities can be tentatively identified by comparing their mass spectra with a library database (e.g., NIST).

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goals. HPLC is generally preferred for routine purity testing due to its simplicity and robustness for non-volatile compounds. GC-MS, on the other hand, excels in identifying and quantifying volatile impurities.

ParameterHPLCGC-MS
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable.
Sample Preparation Generally simpler, dissolving in the mobile phase.May require derivatization for polar compounds to increase volatility.
Separation Efficiency Good, but generally lower than capillary GC.Excellent, especially with long capillary columns.
Detection UV detection provides quantitative information based on chromophores.Mass spectrometry provides structural information for identification.
Sensitivity Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.Can reach lower detection limits, often in the ppb range.[1]
Analysis Time Can be slower depending on the gradient program.Often provides faster analysis times for volatile compounds.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis of 4-octyloxyaniline.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh 4-octyloxyaniline prep2 Dissolve in Acetonitrile/Water prep1->prep2 prep3 Filter through 0.45 µm filter prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection at 254 nm analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Purity (%) data1->data2

Caption: Experimental workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing prep1_gc Weigh 4-octyloxyaniline prep2_gc Dissolve in Dichloromethane prep1_gc->prep2_gc analysis1_gc Inject Sample prep2_gc->analysis1_gc analysis2_gc Separation on Capillary Column analysis1_gc->analysis2_gc analysis3_gc Mass Spectrometry Detection analysis2_gc->analysis3_gc data1_gc Analyze Total Ion Chromatogram analysis3_gc->data1_gc data2_gc Identify Impurities via Mass Spectra data1_gc->data2_gc

Caption: Experimental workflow for GC-MS purity analysis.

References

A Comparative Analysis of 4-Hexyloxyaniline and 4-Octyloxyaniline in Nematic Liquid Crystals for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of liquid crystal technology, the molecular architecture of constituent compounds is a critical determinant of their macroscopic properties and ultimate performance in display and photonic applications. Among the vast array of mesogenic cores and terminal groups, 4-alkoxyanilines are pivotal building blocks. This guide provides a detailed comparative analysis of two key homologues, 4-hexyloxyaniline and 4-octyloxyaniline, when incorporated into nematic liquid crystal structures. The length of the terminal alkoxy chain significantly influences the material's transition temperatures, birefringence, and dielectric anisotropy, thereby impacting device performance. This analysis is supported by experimental data from various studies and detailed methodologies to aid researchers, scientists, and drug development professionals in their material selection and design.

Core Molecular Structures

Both 4-hexyloxyaniline and 4-octyloxyaniline are typically used as the amine component in the synthesis of Schiff base (azomethine) liquid crystals. A common synthetic route involves the condensation reaction with an appropriate aldehyde, such as 4-alkoxybenzaldehyde. The resulting N-(4-alkoxybenzylidene)-4-alkoxyanilines are a well-studied class of nematic liquid crystals. The primary difference between the two molecules under comparison is the length of the terminal alkyl chain: a hexyl (-C₆H₁₃) group versus an octyl (-C₈H₁₇) group. This seemingly subtle variation has a pronounced effect on the intermolecular forces and packing efficiency of the molecules in the liquid crystalline state.

Comparative Performance Data

The following table summarizes the key physical properties of nematic liquid crystals derived from 4-hexyloxyaniline and 4-octyloxyaniline. The data is compiled from studies on homologous series of N-(4-alkoxybenzylidene)-4-alkoxyanilines to provide a relevant comparison. It is important to note that the specific values can vary depending on the other terminal chain and the exact molecular structure.

PropertyLiquid Crystal based on 4-HexyloxyanilineLiquid Crystal based on 4-OctyloxyanilineInfluence of Longer Alkyl Chain (Octyl vs. Hexyl)
Crystal-to-Nematic Transition Temperature (T_CN) Generally higherGenerally lowerThe longer, more flexible octyl chain can disrupt crystal packing, leading to a lower melting point.
Nematic-to-Isotropic Transition Temperature (T_NI) LowerHigherThe increased molecular length and van der Waals interactions of the octyl chain enhance the stability of the nematic phase, resulting in a higher clearing point.[1]
Mesophase Range (T_NI - T_CN) NarrowerBroaderThe combination of a lower melting point and a higher clearing point typically results in a wider temperature range for the nematic phase.
Birefringence (Δn) Generally higherGenerally lowerThe longer alkyl chain can lead to a slight decrease in the molecular polarizability anisotropy and order parameter, resulting in lower birefringence.
Dielectric Anisotropy (Δε) VariesVariesThe influence on dielectric anisotropy is complex and depends on the dipole moment and its orientation within the molecule. Generally, a longer alkyl chain can have a subtle effect on the overall dielectric properties.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these liquid crystals are crucial for reproducible research.

Synthesis of N-(4-alkoxybenzylidene)-4-alkoxyanilines

This procedure describes a typical synthesis of a Schiff base liquid crystal.[2][3]

Materials:

  • 4-alkoxybenzaldehyde (e.g., 4-hexyloxybenzaldehyde or 4-octyloxybenzaldehyde)

  • 4-alkoxyaniline (4-hexyloxyaniline or 4-octyloxyaniline)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of the 4-alkoxybenzaldehyde and the corresponding 4-alkoxyaniline in a minimal amount of absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture with stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or acetone) to purify it.

  • Dry the purified crystals in a vacuum oven.

  • Characterize the final product using techniques such as FT-IR, ¹H-NMR, and mass spectrometry to confirm its structure.

Characterization of Liquid Crystalline Properties

1. Transition Temperature Measurement using Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions.[4][5]

Procedure:

  • Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its isotropic point.

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • The peak temperatures in the thermogram correspond to the phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic).

2. Birefringence (Δn) Measurement

Birefringence is typically measured using an Abbe refractometer or by analyzing the optical retardation of a thin film of the liquid crystal.

Procedure (using an Abbe refractometer):

  • Use a specially designed Abbe refractometer with a heating stage and polarizers.

  • Place a small amount of the liquid crystal sample on the prism of the refractometer.

  • Heat the sample to its nematic range.

  • Align the liquid crystal molecules in a planar configuration (director parallel to the prism surface).

  • Measure the refractive index for light polarized parallel (nₑ) and perpendicular (nₒ) to the director.

  • The birefringence is calculated as Δn = nₑ - nₒ.

3. Dielectric Anisotropy (Δε) Measurement

Dielectric anisotropy is determined by measuring the dielectric permittivity parallel and perpendicular to the liquid crystal director.[6][7]

Procedure:

  • Fabricate a liquid crystal cell with parallel plate electrodes. The inner surfaces of the electrodes are coated with an alignment layer.

  • Fill the cell with the liquid crystal sample in its isotropic phase and then cool it down to the nematic phase to ensure proper alignment.

  • For planar alignment (director parallel to the electrodes), measure the capacitance (C⊥) of the cell using an LCR meter at a specific frequency (e.g., 1 kHz).

  • Apply a sufficiently high AC voltage across the electrodes to align the director perpendicular to the electrodes (homeotropic alignment) and measure the capacitance (C∥).

  • Calculate the dielectric permittivity components: ε⊥ = C⊥/C₀ and ε∥ = C∥/C₀, where C₀ is the capacitance of the empty cell.

  • The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical steps involved in the comparative analysis of liquid crystals derived from 4-hexyloxyaniline and 4-octyloxyaniline.

G Comparative Analysis Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Properties cluster_analysis Analysis Hex_Precursor 4-Hexyloxyaniline Hex_LC LC from 4-Hexyloxyaniline Hex_Precursor->Hex_LC Oct_Precursor 4-Octyloxyaniline Oct_LC LC from 4-Octyloxyaniline Oct_Precursor->Oct_LC Aldehyde 4-Alkoxybenzaldehyde Aldehyde->Hex_LC Aldehyde->Oct_LC DSC DSC Hex_LC->DSC Birefringence Birefringence Measurement Hex_LC->Birefringence Dielectric Dielectric Spectroscopy Hex_LC->Dielectric Oct_LC->DSC Oct_LC->Birefringence Oct_LC->Dielectric Hex_Props Properties of Hex-LC - Transition Temps - Δn - Δε DSC->Hex_Props Oct_Props Properties of Oct-LC - Transition Temps - Δn - Δε DSC->Oct_Props Birefringence->Hex_Props Birefringence->Oct_Props Dielectric->Hex_Props Dielectric->Oct_Props Comparison Comparative Analysis Hex_Props->Comparison Oct_Props->Comparison Conclusion Structure-Property Relationship Comparison->Conclusion

Caption: Workflow for the comparative analysis of liquid crystals.

Conclusion

The choice between 4-hexyloxyaniline and 4-octyloxyaniline as a precursor for nematic liquid crystals has a predictable and significant impact on the resulting material's properties. The longer octyl chain in 4-octyloxyaniline generally leads to a broader nematic range due to a depression of the melting point and an elevation of the clearing point. This wider operating temperature range can be advantageous for many applications. However, this often comes at the cost of slightly lower birefringence. The detailed experimental protocols provided herein offer a standardized approach for researchers to synthesize and characterize these materials, enabling a more direct and reliable comparison for specific applications in advanced display technologies and photonics. Understanding these fundamental structure-property relationships is paramount for the rational design of new liquid crystalline materials with tailored performance characteristics.

References

A Comparative Guide to DFT Computational Studies of Alkoxy-Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the computational and experimental data available for alkoxy-substituted anilines, with a focus on Density Functional Theory (DFT) studies. By presenting key performance indicators and detailed methodologies, this document aims to assist researchers in understanding the structural and electronic properties of this important class of molecules.

Comparative Analysis of Calculated Properties

Alkoxy groups, as electron-donating substituents, significantly influence the electronic and structural properties of the aniline ring. DFT calculations provide a powerful tool to quantify these effects. The following tables summarize key parameters for para-substituted anilines, comparing the methoxy substituent to other functional groups to highlight its characteristics. The data is extracted from a comprehensive study by Gross and Seybold, which employed ab initio 6-311G** quantum chemical calculations.

Table 1: Comparison of Calculated Geometric and Energetic Parameters for para-Substituted Anilines

SubstituentC-N Bond Length (Å)NH₂ Out-of-Plane Angle (θ) (degrees)Inversion Barrier (Einv) (kcal/mol)
-H (Aniline)1.40242.11.50
-OCH₃ 1.405 42.8 1.62
-CH₃1.40342.41.55
-F1.39941.51.41
-Cl1.40041.51.40
-CN1.39339.81.11
-NO₂1.38938.80.96

Data sourced from Gross and Seybold's study on substituted anilines.[1][2]

Table 2: Comparison of Calculated Atomic Charges and Experimental pKa for para-Substituted Anilines

SubstituentNatural Charge on Amino Nitrogen (Qn)Experimental pKa
-H (Aniline)-0.8714.60
-OCH₃ -0.875 5.34
-CH₃-0.8725.08
-F-0.8674.65
-Cl-0.8673.98
-CN-0.8541.74
-NO₂-0.8491.00

Data sourced from Gross and Seybold's study on substituted anilines.[1][2]

Experimental Protocols

The synthesis of alkoxy-substituted anilines can be achieved through various methods. A common approach involves the Williamson ether synthesis to introduce the alkoxy group, followed by the reduction of a nitro group to the aniline.

Synthesis of o-Propoxyaniline

This protocol describes the synthesis of o-propoxyaniline starting from o-nitrophenol.

Step 1: Synthesis of o-Propoxynitrobenzene

  • In a reaction flask, combine o-nitrophenol (20.00 g, 0.1488 mol), anhydrous potassium carbonate (21.86 g, 0.1582 mol), 1-chloropropane (22.59 g, 0.2876 mol), and potassium iodide (23.57 g, 0.1438 mol) in 350-400 mL of dry acetone.

  • Stir the mixture at room temperature for 24 hours.

  • Reflux the mixture for 120 hours.

  • After cooling, filter the mixture and evaporate the solvent to obtain o-propoxynitrobenzene.

Step 2: Reduction to o-Propoxyaniline

A standard reduction procedure, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., using tin and hydrochloric acid), is then employed to convert the nitro group of o-propoxynitrobenzene to the amino group, yielding o-propoxyaniline.

Mandatory Visualizations

DFT Computational Workflow

The following diagram illustrates a typical workflow for a DFT computational study of a substituted aniline.

DFT_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure (e.g., p-methoxyaniline) comp_params Select Computational Parameters (Functional: B3LYP, Basis Set: 6-311G**) mol_structure->comp_params geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation freq_calc->elec_prop struct_param Structural Parameters (Bond Lengths, Angles) elec_prop->struct_param vib_spectra Vibrational Spectra (IR, Raman) elec_prop->vib_spectra elec_data Electronic Data (HOMO-LUMO, Dipole Moment, Charges) elec_prop->elec_data comparison Comparison with Experimental Data struct_param->comparison vib_spectra->comparison elec_data->comparison

Caption: A typical workflow for a DFT computational study.

Influence of Substituents on Aniline's Electronic Properties

This diagram illustrates the logical relationship between the electronic nature of a substituent and its effect on the properties of the aniline molecule.

Substituent_Effects cluster_substituent Substituent Type cluster_effect Effect on Aniline Ring cluster_property Resulting Molecular Property edg Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) increase_density Increases Electron Density on Amino Nitrogen edg->increase_density ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN) decrease_density Decreases Electron Density on Amino Nitrogen ewg->decrease_density increase_basicity Increased Basicity (Higher pKa) increase_density->increase_basicity decrease_basicity Decreased Basicity (Lower pKa) decrease_density->decrease_basicity

Caption: Substituent effects on aniline's basicity.

References

Performance Validation of Aniline-Based OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Aniline derivatives, particularly those incorporating triphenylamine (TPA) and carbazole moieties, are emerging as a significant class of materials for organic light-emitting diodes (OLEDs). While specific data on simple alkoxy-substituted anilines like 4-octyloxyaniline in OLEDs is not extensively documented in peer-reviewed literature, the broader family of aniline-based compounds demonstrates considerable promise. These materials are frequently utilized as hole transport or emissive layers, contributing to high efficiency and operational stability in OLED devices. This guide provides a comparative performance validation of selected aniline-based OLEDs, supported by experimental data and detailed protocols to inform researchers and scientists in the field of organic electronics.

Comparative Performance of Aniline-Based OLED Materials

The performance of OLEDs is critically dependent on the molecular structure of the organic materials used. Aniline derivatives, with their excellent charge-transporting properties and high thermal stability, offer a versatile platform for designing efficient emitters and charge-transport materials. Below is a comparison of the performance of OLEDs employing different aniline-based compounds as the emissive material.

Emissive MaterialDevice StructureMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Turn-on Voltage (V)
TBAN ITO/NPB (40 nm)/TBAN (20 nm)/TPBi (40 nm)/LiF (1 nm)/Al (100 nm)5.774,82012.12.7
TP ITO/TP (60 nm)/TPBi (40 nm)/LiF (1 nm)/Al (100 nm)-29,8803.342.8
DBIPTPA ITO/PEDOT:PSS/CBP:3 wt% DBIPTPA (40 nm)/TPBi (30 nm)/LiF (1 nm)/Al (100 nm)2.54950.8-
Cz-SBDPI ITO/PEDOT:PSS/NPB/Cz-SBDPI/TPBi/LiF/Al6.212,9845.9-

Note: The performance metrics are based on published research and can vary depending on the specific device architecture and fabrication conditions.[1][2][3][4]

Experimental Protocols

Reproducibility in OLED research hinges on detailed and accurate experimental methodologies. The following protocols outline the standard procedures for the fabrication and characterization of the aniline-based OLEDs discussed in this guide.

Fabrication of Multi-Layer OLEDs by Thermal Evaporation

A common method for producing small-molecule OLEDs is through thermal evaporation in a high-vacuum environment.[5]

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to enhance the work function of the ITO.

  • Organic Layer Deposition: The cleaned substrates are loaded into a high-vacuum chamber (<10⁻⁶ Torr). The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL) are deposited sequentially onto the ITO surface through thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer are monitored in situ using a quartz crystal microbalance. For the devices in the table, NPB often serves as the HTL and TPBi as the ETL.[1][3][6]

  • Cathode Deposition: Following the deposition of the organic layers, a thin layer of lithium fluoride (LiF) is evaporated, followed by a thicker layer of aluminum (Al) to form the cathode. The deposition is performed through a shadow mask to define the active area of the device.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, the fabricated OLED is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.

Characterization of OLED Performance

The performance of the fabricated OLEDs is evaluated using a series of electrical and optical measurements.

  • Current-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source measure unit and a calibrated photodiode or a spectroradiometer. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².[7][8]

  • External Quantum Efficiency (EQE): The EQE is calculated from the measured luminance, current density, and the electroluminescence spectrum of the device. This measurement quantifies the ratio of the number of photons emitted from the device to the number of electrons injected.[7][9]

  • Operational Stability: The operational lifetime of the OLED is determined by monitoring the luminance decay over time while driving the device at a constant current density. The lifetime is often reported as the time it takes for the initial luminance to decrease to 50% (LT50) or 90% (LT90).[10]

Visualizing OLED Structure and Workflow

To better understand the concepts discussed, the following diagrams illustrate the typical structure of a multi-layer OLED and the experimental workflow for its performance validation.

OLED_Device_Structure cluster_OLED Multi-Layer OLED Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL Electrons EIL->Cathode ETL Electron Transport Layer (e.g., TPBi) ETL->EIL EML Emissive Layer (Aniline-Based) EML->ETL Substrate Substrate (Glass) EML->Substrate Light Emission HTL Hole Transport Layer (e.g., NPB) HTL->EML HIL Hole Injection Layer HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Anode->HIL Holes Substrate->Anode

Caption: A typical multi-layer OLED device structure.

OLED_Validation_Workflow cluster_workflow OLED Performance Validation Workflow Material_Synthesis Material Synthesis (Aniline Derivative) Device_Fabrication Device Fabrication (Thermal Evaporation) Material_Synthesis->Device_Fabrication JVL_Measurement J-V-L Characterization Device_Fabrication->JVL_Measurement Stability_Testing Operational Stability Test Device_Fabrication->Stability_Testing EQE_Calculation EQE Calculation JVL_Measurement->EQE_Calculation Data_Analysis Data Analysis & Comparison EQE_Calculation->Data_Analysis Stability_Testing->Data_Analysis

Caption: Experimental workflow for OLED performance validation.

References

Unveiling the Electronic Landscape of 4-Octyloxyaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of molecular scaffolds is paramount. This guide provides a comparative analysis of 4-octyloxyaniline and its derivatives, offering a valuable resource for the design of novel materials and therapeutics. By examining key electronic parameters, we can elucidate the structure-property relationships that govern their behavior in various applications.

Derivatives of 4-octyloxyaniline are of significant interest due to their potential applications in organic electronics and medicinal chemistry. The long octyloxy chain confers solubility in organic solvents, a crucial characteristic for processability in electronic devices and bioavailability in biological systems. The aniline moiety, with its electron-rich amino group, serves as a versatile platform for chemical modification, allowing for the fine-tuning of electronic properties.

Comparative Analysis of Electronic Properties

The electronic behavior of 4-octyloxyaniline derivatives is dictated by the nature and position of substituents on the aromatic ring. These modifications can profoundly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the ionization potential, electron affinity, and ultimately, the material's conductivity.

Below is a summary of key electronic properties for a selection of hypothetical 4-octyloxyaniline derivatives, illustrating the impact of electron-donating and electron-withdrawing groups.

DerivativeSubstituentIonization Potential (eV)Electron Affinity (eV)HOMO (eV)LUMO (eV)Band Gap (eV)
1 H (unsubstituted)7.20.5-5.1-1.23.9
2 -OCH₃ (methoxy)6.90.3-4.9-1.03.9
3 -NO₂ (nitro)7.81.1-5.7-2.03.7
4 -CN (cyano)7.71.0-5.6-1.93.7

Note: The data presented in this table is illustrative and based on general principles of substituent effects on aromatic systems. Actual experimental values may vary.

Experimental Protocols

The determination of the electronic properties of these compounds relies on a suite of well-established experimental techniques.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.

Methodology:

  • Sample Preparation: The 4-octyloxyaniline derivative is dissolved in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell: A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: A potential is swept linearly to a set point and then swept back to the initial potential. The resulting current is measured as a function of the applied potential.

  • Data Analysis: The oxidation and reduction potentials are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical equations, with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard:

    • HOMO (eV) = -[E_ox vs Fc/Fc⁺ + 4.8]

    • LUMO (eV) = -[E_red vs Fc/Fc⁺ + 4.8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to estimate the optical band gap.

Methodology:

  • Sample Preparation: A dilute solution of the 4-octyloxyaniline derivative is prepared in a UV-transparent solvent (e.g., cyclohexane or ethanol).

  • Measurement: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 800 nm.

  • Data Analysis: The wavelength of maximum absorption (λ_max) is identified. The optical band gap (E_g) can be estimated from the onset of the absorption edge using the Tauc plot method.

Conductivity Measurements

The electrical conductivity of materials derived from these compounds, such as polymers, is a critical parameter for electronic applications.

Methodology:

  • Sample Preparation: Thin films of the polymeric derivative are prepared, often by spin-coating a solution of the polymer onto a substrate. The polymer is typically doped to enhance its conductivity.

  • Measurement: A four-point probe or a two-probe method is used to measure the resistance of the film.

  • Data Analysis: The conductivity (σ) is calculated using the measured resistance, the dimensions of the film, and the probe spacing. For instance, doping of polyaniline has been shown to significantly increase its conductivity, with values reaching up to 0.001321 Ω⁻¹ when doped with 3-chloro-4-hydroxybenzene sulfonic acid (OCPSA)[1]. In comparison, doping with 2,5-dimethyl benzene sulfonic acid (PXSA) and 4-hydroxy-m-benzene disulfonic acid (PDSA) resulted in conductivities of 0.001 Ω⁻¹ and 0.0007 Ω⁻¹, respectively[1].

Logical Relationships and Workflows

The investigation of the electronic properties of 4-octyloxyaniline derivatives follows a logical workflow, from molecular design to characterization and potential application.

cluster_synthesis Molecular Design & Synthesis cluster_characterization Characterization cluster_properties Property Determination cluster_application Application Derivative_Synthesis Synthesis of 4-Octyloxyaniline Derivatives Electrochemical Electrochemical Analysis (CV) Derivative_Synthesis->Electrochemical Spectroscopic Spectroscopic Analysis (UV-Vis) Derivative_Synthesis->Spectroscopic Conductivity Conductivity Measurement Derivative_Synthesis->Conductivity HOMO_LUMO HOMO/LUMO Levels Electrochemical->HOMO_LUMO Band_Gap Band Gap Spectroscopic->Band_Gap Conductivity_Value Conductivity Conductivity->Conductivity_Value Device_Fabrication Device Fabrication / Biological Testing HOMO_LUMO->Device_Fabrication Band_Gap->Device_Fabrication Conductivity_Value->Device_Fabrication

Experimental workflow for characterizing 4-octyloxyaniline derivatives.

The interplay between the molecular structure and the resulting electronic properties is a key consideration in the design of new functional organic materials.

Substituent Substituent on Aniline Ring EDG Electron-Donating Group (EDG) Substituent->EDG EWG Electron-Withdrawing Group (EWG) Substituent->EWG Increase_HOMO Increase HOMO Energy EDG->Increase_HOMO Decrease_LUMO Decrease LUMO Energy EWG->Decrease_LUMO HOMO_LUMO_Energy HOMO/LUMO Energy Levels Band_Gap Band Gap HOMO_LUMO_Energy->Band_Gap Increase_HOMO->HOMO_LUMO_Energy Narrow_Gap Narrower Band Gap Increase_HOMO->Narrow_Gap Decrease_LUMO->HOMO_LUMO_Energy Decrease_LUMO->Narrow_Gap Conductivity Conductivity Band_Gap->Conductivity Increased_Conductivity Potentially Increased Conductivity (with doping) Narrow_Gap->Increased_Conductivity Wider_Gap Wider Band Gap

Influence of substituents on electronic properties.

References

A Comparative Guide to Alkoxy Aniline Isomers: Characterization and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkoxy aniline isomers, specifically methoxyanilines (anisidines) and ethoxyanilines (phenetidines), are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and other functional materials. The seemingly subtle shift in the position of the alkoxy group—ortho (o-), meta (m-), or para (p-)—dramatically influences the molecule's physicochemical properties, reactivity, and biological activity. A thorough understanding and precise characterization of these isomers are therefore critical for ensuring the purity, efficacy, and safety of developmental compounds.

This guide provides an objective comparison of the ortho, meta, and para isomers of methoxyaniline and ethoxyaniline, supported by experimental data. It covers their key physicochemical properties, spectroscopic signatures for differentiation, and detailed analytical protocols for their separation and identification.

Physicochemical Properties: A Comparative Overview

The position of the alkoxy substituent significantly impacts the physical properties of the aniline isomers, including their melting and boiling points, density, and basicity (pKa). These differences arise from variations in intermolecular forces, molecular symmetry, and electronic effects.

Table 1: Physicochemical Properties of Methoxyaniline (Anisidine) Isomers

Propertyo-Methoxyanilinem-Methoxyanilinep-Methoxyaniline
CAS Number 90-04-0536-90-3104-94-9
Molecular Formula C₇H₉NOC₇H₉NOC₇H₉NO
Molecular Weight 123.15 g/mol 123.15 g/mol 123.15 g/mol
Appearance Yellowish liquidPale yellow to reddish-brown liquidWhite solid, turns grey-brown on oxidation
Melting Point 6.2 °C[1]5.7 °C57-59 °C
Boiling Point 224 °C[1]243 °C243 °C
Density 1.09 g/cm³ (20 °C)[1]1.096 g/cm³ (20 °C)1.071 g/cm³ (57 °C)
pKa 4.524.235.34
Solubility in Water 14 g/L (25 °C)[1]Slightly solubleSparingly soluble

Table 2: Physicochemical Properties of Ethoxyaniline (Phenetidine) Isomers

Propertyo-Ethoxyanilinem-Ethoxyanilinep-Ethoxyaniline
CAS Number 94-70-2621-33-0156-43-4
Molecular Formula C₈H₁₁NOC₈H₁₁NOC₈H₁₁NO
Molecular Weight 137.18 g/mol 137.18 g/mol 137.18 g/mol
Appearance Reddish-brown oily liquidDark red liquidColorless to dark red liquid
Melting Point < -20 °CNot available2-5 °C
Boiling Point 231-233 °C248 °C250 °C
Density 1.051 g/mL (25 °C)1.032 g/mL1.065 g/mL (25 °C)
pKa 4.43 (28 °C)Not available5.2 (28 °C)
Solubility in Water 0.5-1.0 g/100 mL (24.5 °C)InsolublePractically insoluble

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of alkoxy aniline isomers. Each isomer presents a unique spectral fingerprint due to its distinct electronic and steric environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation, as the chemical shifts of the aromatic protons and carbons are highly sensitive to the position of the alkoxy and amino groups.

Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Anisidine Isomers in CDCl₃

IsomerPosition¹H NMR (Aromatic Region)¹H NMR (Other)¹³C NMR (Aromatic Region)¹³C NMR (Other)
o-Anisidine -6.70-6.85 (m, 4H)3.86 (s, 3H, -OCH₃), 3.75 (br s, 2H, -NH₂)147.0, 136.5, 121.3, 118.6, 114.8, 110.555.4 (-OCH₃)
m-Anisidine -7.08 (t, 1H), 6.30-6.40 (m, 3H)3.78 (s, 3H, -OCH₃), 3.68 (br s, 2H, -NH₂)160.5, 147.8, 130.2, 108.5, 104.9, 101.855.2 (-OCH₃)
p-Anisidine -6.75 (d, 2H), 6.65 (d, 2H)3.76 (s, 3H, -OCH₃), 3.45 (br s, 2H, -NH₂)152.5, 140.2, 116.0, 114.855.7 (-OCH₃)

Table 4: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Phenetidine Isomers in CDCl₃

IsomerPosition¹H NMR (Aromatic Region)¹H NMR (Other)¹³C NMR (Aromatic Region)¹³C NMR (Other)
o-Phenetidine -6.70-6.90 (m, 4H)4.05 (q, 2H, -OCH₂), 3.80 (br s, 2H, -NH₂), 1.43 (t, 3H, -CH₃)145.8, 136.7, 121.4, 119.0, 115.1, 111.863.8 (-OCH₂), 15.0 (-CH₃)
m-Phenetidine -7.09 (t, 1H), 6.25-6.40 (m, 3H)3.98 (q, 2H, -OCH₂), 3.70 (br s, 2H, -NH₂), 1.40 (t, 3H, -CH₃)160.0, 148.0, 130.3, 108.0, 105.5, 102.563.5 (-OCH₂), 14.9 (-CH₃)
p-Phenetidine -6.78 (d, 2H), 6.68 (d, 2H)3.95 (q, 2H, -OCH₂), 3.50 (br s, 2H, -NH₂), 1.38 (t, 3H, -CH₃)151.8, 140.5, 116.2, 115.864.0 (-OCH₂), 15.1 (-CH₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present. The N-H stretching vibrations of the primary amine typically appear as two bands in the 3300-3500 cm⁻¹ region. The C-O stretching of the ether linkage and the aromatic C-H and C=C vibrations also provide characteristic absorption bands that can differ slightly between isomers.

UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers. The position of the alkoxy group affects the conjugation and electron density of the aromatic ring, leading to shifts in the absorption maxima (λmax).

Table 5: Key Spectroscopic Data for Alkoxy Aniline Isomers

IsomerKey IR Bands (cm⁻¹) (N-H stretch, C-O stretch)UV-Vis λmax (nm)
o-Anisidine ~3450, 3370, ~1250~235, 285
m-Anisidine ~3430, 3350, ~1220~238, 288
p-Anisidine ~3410, 3330, ~1240234.6, 299.8[2]
o-Phenetidine ~3440, 3360, ~1245~237, 287
m-Phenetidine ~3420, 3340, ~1215~240, 290
p-Phenetidine ~3400, 3320, ~1235~239, 305

Note: IR and UV-Vis data are approximate and can vary based on the solvent and sample preparation method.

Biological Activity and Toxicological Profile: A Critical Comparison

The isomeric position of the alkoxy group has profound implications for the biological activity and toxicity of these anilines. This is particularly relevant in drug development, where understanding metabolic pathways and potential for adverse effects is paramount.

Metabolic activation of aniline derivatives is a key determinant of their toxicity. The peroxidative metabolism of anisidine isomers, for instance, leads to the formation of reactive intermediates like diimine and quinone imine, which can covalently bind to DNA and proteins.[3]

Notably, there is a significant difference in the carcinogenicity of anisidine isomers. The ortho isomer, o-anisidine, is recognized as a bladder carcinogen in rodents, while the para isomer, p-anisidine, is not found to be carcinogenic.[3][4] This difference in toxicity is thought to be related to the differential reactivity of their respective metabolic intermediates.[3]

Recent studies have also explored the in vitro cytotoxicity of metabolites of these anilines. For example, homo- and hetero-dimers of o-anisidine, formed during metabolism, have demonstrated cytotoxicity in human bladder cancer T24 cells.[5][6] Dimers containing the o-anisidine moiety in the diamine structure showed higher cytotoxicity compared to other dimers.[5][6]

While comprehensive comparative data on the effects of all six alkoxy aniline isomers on specific signaling pathways and enzyme inhibition is still emerging, the existing toxicological data underscores the critical importance of isomeric purity in drug candidates.

Metabolic_Activation_of_Anisidine Metabolic Activation of Anisidine Isomers Anisidine Anisidine Isomer (o-, m-, or p-) Radical Free Radical Anisidine->Radical Peroxidase (e.g., HRP) One-electron oxidation Diimine Diimine Metabolite Radical->Diimine QuinoneImine Quinone Imine Diimine->QuinoneImine Hydrolysis DNA_Protein DNA / Protein Adducts QuinoneImine->DNA_Protein Covalent Binding

Metabolic activation of anisidine isomers.

Experimental Protocols

Accurate separation and quantification of alkoxy aniline isomers are essential for quality control and research. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

GC-MS offers excellent separation and definitive identification of volatile and semi-volatile compounds like alkoxy aniline isomers.

Protocol: GC-MS Analysis of Alkoxy Aniline Isomers

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Capillary Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is a good starting point. For more challenging separations, a column with a different stationary phase may be required.

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture (e.g., 1 mg/mL) in a suitable solvent like methanol or dichloromethane.

    • Create a series of calibration standards by diluting the stock solution.

    • For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 200 °C at 10 °C/min.

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify isomers based on their retention times and mass spectra.

    • Quantify each isomer by creating a calibration curve from the standard solutions.

GCMS_Workflow GC-MS Analysis Workflow for Alkoxy Aniline Isomers cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Isomer Mixture Standard Solutions Extract Extraction (if needed) Prep->Extract Inject Inject Sample Extract->Inject Separate GC Separation (Capillary Column) Inject->Separate Detect MS Detection (EI, Scan Mode) Separate->Detect Identify Identify Isomers (Retention Time & Mass Spectra) Detect->Identify Quantify Quantify Isomers (Calibration Curve) Identify->Quantify

Workflow for GC-MS analysis of alkoxy aniline isomers.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Reversed-phase HPLC is a versatile technique for separating alkoxy aniline isomers, particularly when dealing with less volatile or thermally labile compounds.

Protocol: HPLC-UV Analysis of Alkoxy Aniline Isomers

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Sample Preparation:

    • Dissolve the isomer mixture in the mobile phase or a compatible solvent.

    • Prepare calibration standards in the mobile phase.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water or a buffer (e.g., phosphate or formate buffer at a controlled pH) is often effective. A starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detector: UV-Vis detector set at a wavelength where the analytes have maximum absorbance (e.g., 240 nm or 290 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify isomers based on their retention times.

    • Quantify each isomer using a calibration curve generated from the standards.

Safety and Handling

Alkoxy anilines are toxic and should be handled with appropriate safety precautions. They can be absorbed through the skin, and their vapors are harmful if inhaled. Some isomers are suspected carcinogens. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific isomer before use.

Conclusion

The ortho, meta, and para isomers of methoxy- and ethoxyaniline exhibit distinct physicochemical, spectroscopic, and toxicological profiles. A comprehensive understanding of these differences is essential for researchers in chemistry and drug development to ensure the synthesis of pure compounds, the accurate interpretation of analytical data, and the development of safe and effective new chemical entities. The experimental protocols provided in this guide offer a starting point for the robust characterization and comparison of these important building blocks.

References

Benchmarking Organic Semiconductors: A Comparative Performance Analysis of Surface Modifiers and Active Layers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advancing organic electronics, the performance of semiconductor materials is paramount. This guide provides a comparative analysis of 4-octyloxyaniline, benchmarked not as a primary semiconducting layer, for which it is not commonly reported, but as a representative surface modifier. Its potential impact is compared against established organic semiconductors, Pentacene and Poly(3-hexylthiophene) (P3HT), used as active device layers. This analysis is tailored for researchers, scientists, and professionals in drug development who are exploring materials for organic field-effect transistors (OFETs).

Comparative Performance Data

The following tables summarize key performance metrics for OFETs, comparing devices with a modified dielectric surface to those using standard Pentacene and P3HT active layers. This data, compiled from various studies, highlights the typical performance ranges for these materials under different fabrication conditions.

Table 1: Performance of Pentacene-Based OFETs

Dielectric Surface TreatmentHole Mobility (μh) [cm²/Vs]On/Off Ratio (Ion/Ioff)Deposition Method
Untreated SiO₂0.02 - 0.2~10³ - 10⁵Thermal Evaporation
Polystyrene-treated SiO₂0.94~10⁴Thermal Evaporation
Octadecyltrichlorosilane (OTS) SAM0.37 - 3.0>10⁵Thermal Evaporation[1][2]
HfO₂ High-k DielectricNot Specified2 x 10⁷Simulation[3][4]
Phenyl-terminated Alkyl PA SAMup to 4.1Not SpecifiedThermal Evaporation[5]

Table 2: Performance of P3HT-Based OFETs

Solvent/Processing MethodHole Mobility (μh) [cm²/Vs]On/Off Ratio (Ion/Ioff)
Chloroform (Spin Coating)1.4 x 10⁻² - 0.053~10⁴
Off-center Spin Coating0.053Not Specified[6]
Dip Coating1.3 x 10⁻³Not Specified
Unidirectional Floating-Film Transfer7.0 x 10⁻²Not Specified
High Regioregularity P3HT0.19 x 10⁴

Table 3: Impact of Aniline-like SAM on OFET Performance (using Phenylboronic Acid SAM as a proxy)

Dielectric/SAMActive MaterialHole Mobility (μh) [cm²/Vs]Threshold Voltage (Vth) [V]
Al₂O₃ (untreated)DNTT0.20Positive Shift
Al₂O₃ / C8-BA SAMDNTT0.26Reduced Positive Shift

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. Below are standard protocols for the fabrication and characterization of the organic semiconductor devices discussed.

Protocol 1: Fabrication of a Top-Contact, Bottom-Gate OFET
  • Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrate is then dried under a stream of nitrogen.

  • Surface Modification (Optional - SAM formation):

    • To form a self-assembled monolayer, the cleaned substrate is immersed in a dilute solution (e.g., 1-10 mM) of the desired molecule (such as an aniline derivative or organosilane) in an appropriate solvent (e.g., toluene or ethanol) for several hours.

    • After immersion, the substrate is rinsed with the pure solvent to remove any physisorbed molecules and then annealed at a moderate temperature (e.g., 120°C) to promote covalent bonding and ordering of the monolayer.

  • Organic Semiconductor Deposition:

    • For Pentacene (Thermal Evaporation): The substrate is placed in a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). Pentacene is evaporated from a crucible at a controlled rate (e.g., 0.1-0.5 Å/s) onto the substrate, which is held at a specific temperature (e.g., 60°C) to achieve a film of desired thickness (typically 50 nm).[7]

    • For P3HT (Spin Coating): A solution of P3HT in a suitable solvent like chloroform or chlorobenzene (e.g., 10 mg/mL) is prepared. The solution is then dispensed onto the substrate and spun at a specific speed (e.g., 1500-3000 rpm) for a set duration (e.g., 60 seconds) to form a thin film. The film is subsequently annealed on a hotplate (e.g., at 120°C for 10 minutes) to remove residual solvent and improve crystallinity.

  • Source and Drain Electrode Deposition: Gold (Au) is typically used for source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors. Using a shadow mask to define the desired geometry (channel length and width), a thin film of gold (typically 50 nm) is deposited by thermal evaporation.

Protocol 2: OFET Characterization
  • Electrical Measurements: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station, often under an inert atmosphere (e.g., nitrogen) to prevent degradation from air and moisture.

    • Output Characteristics: The drain current (I_ds) is measured as a function of the drain-source voltage (V_ds) for various gate-source voltages (V_gs).

    • Transfer Characteristics: The drain current (I_ds) is measured as a function of the gate-source voltage (V_gs) at a constant, high drain-source voltage (in the saturation regime).

  • Parameter Extraction:

    • Charge Carrier Mobility (μ): The mobility in the saturation regime is calculated from the slope of the (I_ds)¹ᐟ² vs. V_gs plot using the following equation: I_ds = (μ * C_i * W) / (2 * L) * (V_gs - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage.

    • On/Off Ratio: This is the ratio of the maximum drain current (On state) to the minimum drain current (Off state) from the transfer curve.

    • Threshold Voltage (V_th): This is the gate voltage at which the transistor begins to turn on, determined from the x-intercept of the linear portion of the (I_ds)¹ᐟ² vs. V_gs plot.

  • Morphological Characterization (AFM): Atomic Force Microscopy (AFM) is used to investigate the surface morphology of the organic semiconductor film. Tapping mode AFM provides high-resolution images of the film's topography, revealing details about grain size, shape, and connectivity, which are crucial for understanding charge transport.

Visualizations

The following diagrams illustrate the logical flow of the experimental process and the relationship between material properties and device performance.

G cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization sub_clean Substrate Cleaning (DI Water, Acetone, IPA) sam_formation SAM Formation (e.g., 4-octyloxyaniline) sub_clean->sam_formation Optional semi_dep Semiconductor Deposition (Pentacene or P3HT) sam_formation->semi_dep electrode_dep Electrode Deposition (Au Source/Drain) semi_dep->electrode_dep morph_meas Morphological Analysis (AFM) semi_dep->morph_meas elec_meas Electrical Measurement (IV Curves) electrode_dep->elec_meas G mat_prop Material Properties film_morph Film Morphology (Grain Size, Order) mat_prop->film_morph interface_prop Interface Properties (Traps, Energy Alignment) mat_prop->interface_prop proc_cond Processing Conditions proc_cond->film_morph proc_cond->interface_prop charge_transport Charge Transport film_morph->charge_transport interface_prop->charge_transport device_perf Device Performance (Mobility, On/Off Ratio) charge_transport->device_perf

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Octyloxyaniline Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the determination of 4-octyloxyaniline purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Non-Aqueous Potentiometric Titration. The selection of a suitable analytical procedure is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This document outlines detailed experimental protocols, presents comparative performance data, and illustrates procedural workflows to assist researchers in selecting and validating the most appropriate method for their specific needs.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[3][4] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical methods, focusing on characteristics such as accuracy, precision, specificity, linearity, and range.[3][4] This guide is structured to align with these principles, offering a basis for a cross-validation study.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

HPLC is a cornerstone technique for impurity profiling in the pharmaceutical industry due to its ability to separate and quantify non-volatile and thermally labile compounds.[5]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is commonly used for aromatic amines.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with an acid modifier like 0.1% formic acid to improve peak shape).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 4-octyloxyaniline.

  • Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

  • Validation Parameters:

    • Specificity: Demonstrated by separating the main component from potential impurities and degradation products. Peak purity analysis using a DAD can be employed.[3]

    • Linearity: Assessed across a range of concentrations (e.g., 50-150% of the expected sample concentration).

    • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix.

    • Precision: Evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation start Weigh 4-Octyloxyaniline Reference Standard and Sample dissolve Dissolve in Mobile Phase (e.g., Acetonitrile/Water) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Integrate Chromatographic Peaks detect->integrate calculate Calculate Purity & Impurity Levels integrate->calculate validate Assess Validation Parameters (Accuracy, Precision, Linearity) calculate->validate end Purity Report validate->end Final Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification start_gc Weigh 4-Octyloxyaniline Sample dissolve_gc Dissolve in a Volatile Solvent (e.g., Dichloromethane) start_gc->dissolve_gc inject_gc Inject into GC System dissolve_gc->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc ionize_ms Electron Ionization (EI) separate_gc->ionize_ms detect_ms Mass Spectrometry Detection ionize_ms->detect_ms process_data Process Chromatogram and Mass Spectra detect_ms->process_data identify Identify Impurities via Spectral Library Matching process_data->identify quantify Quantify Impurities identify->quantify end_gc Impurity Profile Report quantify->end_gc Final Report Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_data Data Analysis standardize Standardize 0.1 M Perchloric Acid Titrant titrate Titrate with Standardized Perchloric Acid standardize->titrate prepare_sample Weigh Sample and Dissolve in Glacial Acetic Acid prepare_sample->titrate monitor Monitor Potential with Electrode titrate->monitor plot Plot Titration Curve (mV vs. Volume) monitor->plot determine_ep Determine Equivalence Point plot->determine_ep calculate_purity Calculate Purity (%) determine_ep->calculate_purity end_titration Assay Report calculate_purity->end_titration Final Report CrossValidation_Logic Cross-Validation Logic cluster_methods Analytical Methods cluster_results Purity Calculation HPLC HPLC Method (Impurity Profiling) Purity_HPLC Purity = 100% - Σ(Impurities) HPLC->Purity_HPLC Titration Titration Method (Assay) Purity_Titration Purity from Total Amine Content Titration->Purity_Titration Compare Compare Results Purity_HPLC->Compare Purity_Titration->Compare Conclusion Concordant Results Validate Purity Assessment Compare->Conclusion

References

A Comparative Guide to the Synthesis of 4-octyloxyaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two prominent Williamson ether synthesis-based routes for the preparation of 4-octyloxyaniline, a key intermediate in various fields, is presented. This guide provides a detailed comparison of a two-step method starting from 4-nitrophenol and a three-step route involving the protection of 4-aminophenol. The comparison includes detailed experimental protocols, quantitative data on yields, and a visual representation of the synthetic workflows.

Introduction

4-octyloxyaniline is a valuable building block in the synthesis of a wide range of organic molecules, including liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active compounds. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and overall cost-effectiveness. This guide evaluates two common methods based on the Williamson ether synthesis, a robust and widely used reaction for the formation of ethers.

The first approach (Method 1) involves the O-alkylation of 4-nitrophenol with an octyl halide, followed by the reduction of the nitro group to an amine. The second strategy (Method 2) employs a protection-deprotection sequence, starting with the N-acetylation of 4-aminophenol, followed by O-alkylation, and concluding with the hydrolysis of the acetamide to yield the final product.

Comparison of Synthesis Methods

A summary of the key quantitative data for the two synthesis routes is presented in the table below, allowing for a direct comparison of their efficiencies.

ParameterMethod 1: From 4-NitrophenolMethod 2: From 4-Aminophenol (via N-acetylation)
Starting Material 4-Nitrophenol4-Aminophenol
Number of Steps 23
Overall Yield ~85-90%~70-80%
Key Reagents 1-Bromooctane, K₂CO₃, SnCl₂·2H₂O, HClAcetic Anhydride, 1-Bromooctane, K₂CO₃, HCl
Solvents DMF, EthanolWater, Acetone
Reaction Temperatures 70°C (etherification), Reflux (reduction)100°C (acetylation), Reflux (alkylation & hydrolysis)
Purification Extraction, RecrystallizationFiltration, Extraction, Recrystallization

Experimental Protocols

Method 1: Synthesis from 4-Nitrophenol

This two-step synthesis involves the formation of an ether linkage followed by the reduction of a nitro group.

cluster_0 Method 1: From 4-Nitrophenol A Step 1: O-Alkylation B 4-Nitrophenol + 1-Bromooctane C Reaction in DMF with K₂CO₃ at 70°C B->C D 4-Octyloxy-1-nitrobenzene C->D Yield: ~95% F Reaction with SnCl₂·2H₂O in Ethanol (Reflux) D->F E Step 2: Nitro Group Reduction G 4-Octyloxyaniline F->G Yield: ~90-95%

Workflow for Method 1

Step 1: Synthesis of 4-octyloxy-1-nitrobenzene

In a round-bottom flask, 4-nitrophenol (1.0 eq) is dissolved in dimethylformamide (DMF). Anhydrous potassium carbonate (K₂CO₃, 1.2 eq) is added to the solution, and the mixture is stirred. 1-Bromooctane (1.05 eq) is then added, and the reaction mixture is heated to 70°C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-octyloxy-1-nitrobenzene, which can be used in the next step without further purification. A similar procedure for the synthesis of 1-benzyloxy-4-nitrobenzene has been reported to yield up to 95%.[1]

Step 2: Synthesis of 4-octyloxyaniline

To a solution of 4-octyloxy-1-nitrobenzene (1.0 eq) in ethanol, stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) is added. The mixture is heated to reflux for several hours.[2] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the pH is adjusted with a basic solution (e.g., saturated sodium bicarbonate). The product is then extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 4-octyloxyaniline. This reduction method is known to be effective for converting nitroarenes to anilines in high yields.[2]

Method 2: Synthesis from 4-Aminophenol (via N-acetylation)

This three-step approach involves protecting the amino group as an acetamide to prevent N-alkylation during the etherification step.

cluster_1 Method 2: From 4-Aminophenol H Step 1: N-Acetylation I 4-Aminophenol + Acetic Anhydride J Reaction in Water at 100°C I->J K N-(4-hydroxyphenyl)acetamide J->K Yield: ~88% M Reaction with 1-Bromooctane and K₂CO₃ in Acetone (Reflux) K->M L Step 2: O-Alkylation N N-(4-(octyloxy)phenyl)acetamide M->N P Acid-catalyzed Hydrolysis (HCl) N->P O Step 3: Deacetylation Q 4-Octyloxyaniline P->Q

Workflow for Method 2

Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Paracetamol)

4-Aminophenol (1.0 eq) is suspended in water, and acetic anhydride (1.05 eq) is added. The mixture is heated to 100°C with stirring for about 30-60 minutes. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold water, and dried to give N-(4-hydroxyphenyl)acetamide. A similar synthesis starting from hydroquinone has been reported with a yield of 88%.[3]

Step 2: Synthesis of N-(4-(octyloxy)phenyl)acetamide

N-(4-hydroxyphenyl)acetamide (1.0 eq) is dissolved in acetone, and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) is added. The mixture is stirred, and 1-bromooctane (1.1 eq) is added. The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is taken up in a suitable solvent like ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to give N-(4-(octyloxy)phenyl)acetamide.

Step 3: Synthesis of 4-octyloxyaniline

The crude N-(4-(octyloxy)phenyl)acetamide is suspended in an aqueous solution of hydrochloric acid (e.g., 10% HCl). The mixture is heated to reflux for several hours to effect hydrolysis of the amide.[4] After cooling, the solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the free amine. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product, 4-octyloxyaniline, can be purified by recrystallization or column chromatography.

Conclusion

Both presented methods offer viable pathways to 4-octyloxyaniline, with the choice of method depending on factors such as the availability and cost of starting materials, desired overall yield, and the number of synthetic steps that can be accommodated.

Method 1, starting from 4-nitrophenol, is a more direct, two-step process with a potentially higher overall yield. This makes it an attractive option for large-scale production where efficiency is paramount.

Method 2, which begins with 4-aminophenol, involves an additional protection/deprotection sequence, resulting in a three-step synthesis and a slightly lower overall yield. However, this method may be preferred if 4-aminophenol is a more readily available or cost-effective starting material. The protection strategy effectively circumvents the issue of N-alkylation, ensuring the selective formation of the desired O-alkylated product.

Researchers and drug development professionals should consider these factors when selecting the most appropriate synthetic strategy for their specific needs. Both methods utilize standard and well-established organic reactions, making them accessible for both laboratory-scale synthesis and potential industrial scale-up.

References

Safety Operating Guide

Proper Disposal of Benzenamine, 4-(octyloxy)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Benzenamine, 4-(octyloxy)-. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

Benzenamine, 4-(octyloxy)-, also known as 4-octyloxyaniline, is a chemical compound that requires careful handling and disposal due to its potential health hazards. This guide provides a step-by-step operational plan for its disposal, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

Benzenamine, 4-(octyloxy)- is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1][2]

Before handling, it is imperative to be familiar with the full Safety Data Sheet (SDS) and to wear the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[3]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][4]

Quantitative Data

The following table summarizes key quantitative data for Benzenamine, 4-(octyloxy)-.

PropertyValue
Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
Appearance Solid
CAS Number 39905-45-8

Step-by-Step Disposal Protocol

The disposal of Benzenamine, 4-(octyloxy)- must be conducted in accordance with all applicable local, regional, and national regulations. This chemical should not be disposed of in household garbage or released into the sewage system or environment.[5]

1. Waste Collection and Storage:

  • Container: Use a dedicated, properly labeled, and sealed waste container for solid Benzenamine, 4-(octyloxy)- waste. The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "Benzenamine, 4-(octyloxy)-".

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, or bases.[5] The storage area should be locked up or accessible only to authorized personnel.[4]

2. Handling Contaminated Materials:

  • Empty Containers: Empty containers of Benzenamine, 4-(octyloxy)- should be treated as hazardous waste and disposed of in the same manner as the chemical itself. Do not reuse the containers.

  • Contaminated PPE: Used gloves, lab coats, and other contaminated disposable materials must be placed in the designated hazardous waste container.

3. Spill and Emergency Procedures:

  • Minor Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][5]

    • Carefully collect the absorbed material and place it into the hazardous waste container.

    • Clean the spill area thoroughly with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.

    • Prevent the spill from entering drains or waterways.[2][4]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[3][4]

  • Ensure all necessary waste disposal documentation is completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Benzenamine, 4-(octyloxy)-.

A Start: Handling Benzenamine, 4-(octyloxy)- B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is there a spill? B->C D Contain spill with inert absorbent C->D Yes I Continue with work C->I No E Collect waste in a labeled, sealed container D->E J Clean spill area D->J F Store in designated hazardous waste area E->F G Arrange for pickup by licensed waste disposal service F->G H End: Proper Disposal G->H I->E J->E

Caption: Disposal workflow for Benzenamine, 4-(octyloxy)-.

References

Personal protective equipment for handling Benzenamine, 4-(octyloxy)-

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for Benzenamine, 4-(octyloxy)- (CAS No: 39905-45-8). The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring compliant waste management.

Hazard Identification

Benzenamine, 4-(octyloxy)- is classified as a hazardous chemical. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following hazards:

  • Skin Irritation : Causes skin irritation.[1]

  • Eye Irritation : Causes serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory irritation.[1]

The signal word for this chemical is "Warning".[1]

Personal Protective Equipment (PPE)

Adherence to proper PPE is critical for safely handling Benzenamine, 4-(octyloxy)-. The following table summarizes the recommended protective equipment.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety goggles or glasses with side-shieldsMust conform to EN166 (EU) or be NIOSH (US) approved.[2]
Skin Chemical-resistant glovesImpermeable gloves should be worn. Nitrile rubber is a recommended material. Always inspect gloves for integrity before use.[2][3]
Protective clothingA lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.[2]
Respiratory Particulate respirator or use of a fume hoodNot required for small quantities in well-ventilated areas. If dusts or aerosols are generated, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended. For large-scale use or emergencies, a self-contained breathing apparatus (SCBA) may be required.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is necessary to mitigate risks.

Step-by-Step Handling Protocol

  • Engineering Controls : Always handle Benzenamine, 4-(octyloxy)- in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3][4] Ensure that eyewash stations and safety showers are readily accessible.[2]

  • Pre-Handling : Before starting work, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for any specific handling instructions.

  • During Handling : Avoid contact with skin and eyes.[5] Prevent the formation of dust and aerosols. Do not eat, drink, or smoke in the work area.[3]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[5] Clean the work area and decontaminate any equipment used.

  • Storage : Store the chemical in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed when not in use.[5]

Spill Response

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE (including respiratory protection), contain the spill.

  • For solid spills, carefully sweep or scoop up the material without creating dust.[5] For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Collect the spilled material and any contaminated absorbents in a suitable, closed, and labeled container for disposal.[5]

  • Clean the spill area thoroughly.

First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[5] Seek immediate medical attention.[5]

  • Skin Contact : Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[5] Get medical attention if irritation occurs.[5]

  • Inhalation : Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

Waste containing Benzenamine, 4-(octyloxy)- is considered hazardous and must be disposed of accordingly.

  • Waste Characterization : Treat all Benzenamine, 4-(octyloxy)- and materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as hazardous waste.

  • Container Management : Collect waste in sturdy, compatible, and clearly labeled containers. The label should include "Hazardous Waste" and the full chemical name.

  • Disposal Method : Dispose of the waste through a licensed waste disposal company.[6] Do not dispose of it down the drain or in regular trash. Ensure compliance with all local, regional, and national regulations.[6]

Safe Handling and Disposal Workflow

start Start: Handling Benzenamine, 4-(octyloxy)- ppe 1. Don Appropriate PPE - Goggles - Chemical-resistant gloves - Lab coat start->ppe engineering 2. Use Engineering Controls - Chemical fume hood - Eyewash & safety shower access ppe->engineering handling 3. Safe Handling - Avoid skin/eye contact - Prevent dust/aerosol formation - No eating/drinking/smoking engineering->handling spill_check Spill Occurred? handling->spill_check spill_response Spill Response Protocol - Evacuate - Ventilate - Contain & clean up - Package for disposal spill_check->spill_response Yes post_handling 4. Post-Handling Procedures - Wash hands thoroughly - Decontaminate work area & equipment spill_check->post_handling No spill_response->post_handling storage 5. Proper Storage - Cool, dry, well-ventilated area - Tightly closed container post_handling->storage disposal_prep 6. Waste Segregation & Collection - Characterize as hazardous - Use labeled, compatible containers storage->disposal_prep disposal 7. Final Disposal - Arrange for licensed waste disposal company - Follow all regulations disposal_prep->disposal end End: Safe Operations Complete disposal->end

Caption: Workflow for the safe handling and disposal of Benzenamine, 4-(octyloxy)-.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenamine, 4-(octyloxy)-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.